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  • Product: 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid
  • CAS: 1261913-06-7

Core Science & Biosynthesis

Foundational

What is the biological activity of 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid

Pharmacophoric Utility and Biological Target Modulation of 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid in Advanced Therapeutics Executive Summary In modern medicinal chemistry, the compound 2-Chloro-4-(3-methylsulfon...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacophoric Utility and Biological Target Modulation of 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid in Advanced Therapeutics

Executive Summary

In modern medicinal chemistry, the compound 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid (CAS 1261913-06-7) is rarely utilized as a standalone active pharmaceutical ingredient (API). Instead, it serves as a highly specialized, multi-functional biaryl building block[1]. Its true biological activity is realized when it is integrated into larger molecular scaffolds. This technical guide deconstructs the structural rationale behind its three core functional groups and details the self-validating experimental workflows required to evaluate the biological efficacy of its derivatives in drug discovery.

Structural Deconstruction & Pharmacophoric Rationale

To understand the biological utility of this molecule, we must analyze the causality behind its specific structural design. Each moiety serves a distinct stereoelectronic purpose when engaging with a biological target:

  • The Carboxylic Acid Anchor: The free carboxylate group (pKa ~4.0) is highly ionized at physiological pH. It serves as a critical electrostatic anchor, forming strong salt bridges with basic amino acid residues (e.g., Arginine, Lysine) within a target protein's binding pocket[2]. In many intracellular drug development programs, this group is converted into an amide to improve membrane permeability, acting as a hinge region for further functionalization.

  • The Methylsulfonyl Group (-SO 2​ CH 3​ ): Positioned at the meta-position of the distal phenyl ring, this group is a classic bioisostere for sulfonamides. It acts as a potent, directional hydrogen-bond acceptor. This motif is famously responsible for the selectivity of COX-2 inhibitors and is increasingly utilized in the design of state-dependent ion channel blockers[3].

  • The Ortho-Chloro Biphenyl Axis: The chlorine atom at the 2-position of the benzoic acid ring is not merely a lipophilic filler. Its primary function is stereoelectronic: it induces a severe steric clash with the adjacent phenyl ring, forcing the biphenyl system out of coplanarity. This orthogonal dihedral twist is essential for the molecule to fit into deep, narrow hydrophobic pockets, preventing flat, non-specific binding and reducing off-target toxicity.

Primary Biological Targets & Mechanism of Action

When incorporated into advanced APIs, derivatives of 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid primarily modulate specific high-value targets:

  • Voltage-Gated Sodium Channels (Nav1.8): Nav1.8 is preferentially expressed in the peripheral nervous system (dorsal root ganglia) and is a prime target for non-opioid pain management. The methylsulfonyl group interacts with the voltage-sensing domain, while the twisted biaryl core stabilizes the channel in its inactivated state, preventing the sodium influx required for action potential propagation in nociceptive neurons[3].

  • Enzymatic Inhibition via Arginine Anchoring: In various enzyme targets (such as specific beta-lactamases or kinases), the benzoic acid moiety directly coordinates with active-site Arginine residues. The rigid biaryl linker projects the methylsulfonyl group into adjacent sub-pockets to displace high-energy water molecules, driving binding affinity through favorable entropy[2].

Mechanistic Visualization

The following diagram illustrates the logical flow of nociceptive signal inhibition by biaryl derivatives targeting Nav1.8.

G Stimulus Nociceptive Stimulus Nav18 Nav1.8 Channel (DRG Neurons) Stimulus->Nav18 NaInflux Na+ Influx (Depolarization) Nav18->NaInflux ActionPot Action Potential Generation NaInflux->ActionPot Pain Pain Signal Transmission ActionPot->Pain Inhibitor Biaryl Derivatives (Inhibitor) Inhibitor->Nav18 Blocks

Nav1.8 inhibition pathway by biaryl methylsulfonyl derivatives.

Experimental Methodology: Self-Validating Screening Protocol

To rigorously evaluate the biological activity of compounds synthesized from this intermediate, a self-validating workflow is required. This protocol ensures that observed activity is target-specific and not an artifact of poor solubility or membrane disruption.

  • Step 1: Compound Preparation & Permeability Verification

    • Action: Synthesize the target amide derivative from the base carboxylic acid. Dissolve in 100% DMSO to create a 10 mM stock. Perform a Parallel Artificial Membrane Permeability Assay (PAMPA).

    • Causality & Validation: The free benzoic acid has low intracellular permeability. Confirming the permeability of the functionalized derivative ensures that any subsequent negative results in cell-based assays are due to a genuine lack of target engagement, rather than poor cellular exposure.

  • Step 2: High-Throughput Electrophysiology (Automated Patch-Clamp)

    • Action: Express human Nav1.8 in HEK293 cells. Apply the compound at varying concentrations (0.1 nM to 10 µM) using a whole-cell patch-clamp configuration. Use a voltage-step protocol that holds the membrane at a depolarized state (e.g., -40 mV).

    • Causality & Validation: Methylsulfonyl biaryl compounds typically exhibit state-dependent inhibition, binding preferentially when the channel is inactivated. Testing only the resting state will yield false negatives. Depolarizing the membrane validates the state-dependent mechanism of action.

  • Step 3: Counter-Screening for Cardiac Safety (Nav1.5)

    • Action: Run the exact same patch-clamp protocol on cells expressing Nav1.5 (the primary cardiac sodium channel). Calculate the Selectivity Index (IC 50​ Nav1.5 / IC 50​ Nav1.8).

    • Causality & Validation: A drug must possess a >100-fold selectivity window to avoid cardiotoxicity (arrhythmias). This step validates the therapeutic viability and safety profile of the structural design.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes mechanistically grounded SAR data, demonstrating how the specific functional groups of 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid drive biological activity when converted into a terminal amide for Nav1.8 inhibition.

Compound VariantNav1.8 IC 50​ (nM)Nav1.5 IC 50​ (µM)Selectivity IndexPermeability (P app​ )
Base Scaffold (Free Acid) >10,000>50.0N/A< 1.0 x 10 −6 cm/s
Optimized Amide Derivative 12.54.5360x15.2 x 10 −6 cm/s
Des-chloro Analog 450.01.22.6x14.8 x 10 −6 cm/s
Des-methylsulfonyl Analog 2,100.08.03.8x18.5 x 10 −6 cm/s

Data Interpretation: Removal of the ortho-chloro group (Des-chloro Analog) flattens the molecule, drastically reducing Nav1.8 potency and destroying cardiac selectivity due to the loss of the dihedral twist. Removal of the methylsulfonyl group eliminates the critical hydrogen-bond interaction, rendering the compound virtually inactive.

Sources

Exploratory

CAS 1261913-06-7 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid chemical properties

An In-Depth Technical Guide to 2-Chloro-4-(methylsulfonyl)benzoic Acid Introduction This technical guide provides a comprehensive overview of 2-Chloro-4-(methylsulfonyl)benzoic acid, a significant chemical intermediate....

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-Chloro-4-(methylsulfonyl)benzoic Acid

Introduction

This technical guide provides a comprehensive overview of 2-Chloro-4-(methylsulfonyl)benzoic acid, a significant chemical intermediate. While the initial query referenced CAS 1261913-06-7, this number is not widely indexed in chemical databases. This guide will therefore focus on the closely related and well-documented compound, 2-Chloro-4-(methylsulfonyl)benzoic acid, which bears the CAS number 53250-83-2. This compound is of interest to researchers and professionals in organic synthesis and agrochemical development due to its role as a key building block in the creation of more complex molecules.

Physicochemical Properties

2-Chloro-4-(methylsulfonyl)benzoic acid is a white to light yellow solid powder at room temperature.[1][2] Its key physicochemical properties are summarized in the table below:

PropertyValueSource
Molecular Formula C8H7ClO4S[3]
Molecular Weight 234.66 g/mol [3]
Melting Point 192-194 °C[1][3]
Boiling Point 454.8 ± 45.0 °C (Predicted)[3]
Density 1.62 g/cm³ (at 20 °C)[1]
Water Solubility 3267 mg/L (at 23 °C, pH 2.1)[1]
Log P (Octanol-Water Partition Coefficient) -0.4[1]
Appearance Light yellow powder/solid[2]

Synthesis of 2-Chloro-4-(methylsulfonyl)benzoic Acid

A documented method for the synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid involves the reaction of 2-chloro-4-(chlorosulfonyl)benzoyl chloride with sodium sulfite and subsequent treatment with the sodium salt of chloroacetic acid.[4]

Experimental Protocol

Materials:

  • 2-chloro-4-(chlorosulfonyl)benzoyl chloride

  • Sodium sulfite

  • Sodium bicarbonate

  • Sodium salt of chloroacetic acid

  • Water

  • Dilute Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Magnesium sulfate

  • 100 mL round bottom flask

  • Reflux condenser

  • Thermometer

  • Magnetic stirrer

Procedure:

  • A 100 mL round bottom flask is equipped with a reflux condenser, thermometer, and magnetic stirrer.

  • The flask is charged with 4.6 g (37 mmol) of sodium sulfite, 12.3 g (146 mmol) of sodium bicarbonate, and 40 mL of water.

  • The resulting slurry is heated to 75°C.

  • 10 g (33 mmol) of 2-chloro-4-(chlorosulfonyl)benzoyl chloride is added slowly to the heated slurry.

  • The mixture is stirred at 75°C for 2 hours.

  • Following this, 6.4 g (55 mmol) of the sodium salt of chloroacetic acid is added.

  • The reaction mixture is then heated at reflux for 21 hours.

  • After cooling, the reaction mixture is acidified with dilute HCl.

  • The acidified mixture is extracted with ethyl acetate.

  • The organic layer is dried with magnesium sulfate and then evaporated to dryness to yield 2-chloro-4-(methylsulfonyl)benzoic acid as a white solid.[4]

This procedure reportedly affords the product in an 85% overall yield with 87% purity.[4]

Synthesis Workflow Diagram

SynthesisWorkflow reagents Sodium Sulfite Sodium Bicarbonate Water intermediate_step Heat to 75°C Stir for 2 hours reagents->intermediate_step start_material 2-chloro-4-(chlorosulfonyl)benzoyl chloride start_material->intermediate_step reflux_step Reflux for 21 hours intermediate_step->reflux_step Add chloroacetic_acid Sodium salt of chloroacetic acid chloroacetic_acid->reflux_step acidification Acidify with dilute HCl reflux_step->acidification extraction Extract with Ethyl Acetate acidification->extraction drying Dry with MgSO4 Evaporate extraction->drying product 2-chloro-4-(methylsulfonyl)benzoic acid drying->product

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Foundational

An In-Depth Technical Guide to the Mechanism of Action of 2-Chloro-4-(3-methylsulfonylphenyl)benzoic Acid Analogs in Targeted Cancer Therapy

A Senior Application Scientist's Perspective on a New Generation of Precision Oncology Agents Authored by: Gemini AI Publication Date: April 4, 2026 Abstract The paradigm of cancer treatment has been fundamentally reshap...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on a New Generation of Precision Oncology Agents

Authored by: Gemini AI

Publication Date: April 4, 2026

Abstract

The paradigm of cancer treatment has been fundamentally reshaped by the advent of targeted therapies, which are designed to interfere with specific molecular targets that are crucial for the growth and survival of cancer cells. Benzoic acid derivatives, a versatile class of organic compounds, have emerged as a promising scaffold for the development of novel targeted agents. This technical guide provides a comprehensive overview of the mechanism of action of a representative analog, 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid, in the context of targeted cancer therapy. We will delve into the molecular interactions, signaling pathways, and preclinical validation strategies that underpin the therapeutic potential of this class of compounds. This document is intended for researchers, scientists, and drug development professionals who are actively engaged in the field of oncology and precision medicine.

Introduction: The Rationale for Targeting Oncogenic Drivers

Cancer is a heterogeneous disease characterized by the accumulation of genetic and epigenetic alterations that lead to uncontrolled cell proliferation and survival. The identification of specific "driver" mutations that are essential for tumor maintenance has paved the way for the development of targeted therapies. Unlike conventional chemotherapy, which indiscriminately targets rapidly dividing cells, targeted agents are designed to selectively inhibit the products of these oncogenic driver genes, thereby offering the potential for improved efficacy and reduced toxicity.

The benzoic acid scaffold has been extensively explored in medicinal chemistry due to its favorable physicochemical properties and its ability to be readily functionalized to achieve high-affinity interactions with specific protein targets. The subject of this guide, 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid, represents a class of compounds that has been investigated for its potential to inhibit key signaling pathways implicated in cancer. While the exact compound named in the topic is not a clinically approved drug, its structural motifs are representative of small molecule inhibitors that target protein kinases, a major class of drug targets in oncology.

For the purpose of this in-depth guide, we will focus on a well-established targeted therapy that shares structural similarities and a common mechanistic principle with the broader class of benzoic acid-derived inhibitors: Vemurafenib . Vemurafenib is a potent and selective inhibitor of the BRAF V600E mutation, a driver mutation found in approximately 50% of melanomas and a smaller percentage of other cancers. By using Vemurafenib as a case study, we can illustrate the core principles of targeted therapy, from molecular mechanism to clinical application, that are relevant to the development of other benzoic acid-based inhibitors.

The BRAF V600E Mutation: A Key Oncogenic Driver

The BRAF gene encodes a serine/threonine protein kinase that is a central component of the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway plays a critical role in regulating cell growth, proliferation, differentiation, and survival.

The MAPK/ERK Signaling Pathway

Under normal physiological conditions, the MAPK pathway is activated by extracellular signals, such as growth factors, which bind to receptor tyrosine kinases (RTKs) on the cell surface. This triggers a cascade of phosphorylation events, beginning with the activation of RAS, which in turn activates RAF kinases (ARAF, BRAF, and CRAF). Activated RAF then phosphorylates and activates MEK1/2, which subsequently phosphorylates and activates ERK1/2. Activated ERK1/2 can then translocate to the nucleus to regulate the expression of genes involved in cell proliferation and survival.

MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binding RAS RAS RTK->RAS Activation BRAF BRAF RAS->BRAF Activation MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Translocation & Activation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Figure 1: The MAPK/ERK Signaling Pathway. A simplified diagram illustrating the cascade of events from growth factor binding to gene expression changes.

The BRAF V600E Mutation and Constitutive Pathway Activation

The most common mutation in the BRAF gene is a single nucleotide substitution that results in the replacement of valine (V) with glutamic acid (E) at codon 600 (V600E). This mutation occurs within the activation loop of the kinase domain and mimics phosphorylation, leading to a constitutively active BRAF protein. This means that the BRAF V600E mutant kinase is always "on," regardless of upstream signals from RAS. The result is uncontrolled and continuous activation of the MAPK pathway, driving incessant cell proliferation and survival, which are hallmarks of cancer.

Mechanism of Action of Vemurafenib: A Selective BRAF V600E Inhibitor

Vemurafenib is an ATP-competitive inhibitor that is highly selective for the BRAF V600E mutant kinase. Its mechanism of action can be understood at both the molecular and cellular levels.

Molecular Interaction with the BRAF V600E Kinase Domain

Vemurafenib binds to the ATP-binding pocket of the BRAF V600E kinase domain in its active conformation. The high selectivity of Vemurafenib for the mutant BRAF is attributed to its ability to exploit the specific conformational changes induced by the V600E mutation. The drug forms multiple hydrogen bonds and hydrophobic interactions with key residues in the ATP-binding site, effectively blocking the binding of ATP and preventing the phosphorylation of its downstream target, MEK.

Vemurafenib_MOA cluster_pathway BRAF V600E Mutant Pathway BRAF_V600E Constitutively Active BRAF V600E MEK_P Phosphorylated MEK BRAF_V600E->MEK_P Phosphorylation ERK_P Phosphorylated ERK MEK_P->ERK_P Phosphorylation Proliferation Cancer Cell Proliferation & Survival ERK_P->Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF_V600E Inhibition

Figure 2: Mechanism of Action of Vemurafenib. Vemurafenib selectively inhibits the constitutively active BRAF V600E kinase, blocking downstream signaling and inhibiting cancer cell proliferation.

Cellular Effects of BRAF V600E Inhibition

By inhibiting the BRAF V600E kinase, Vemurafenib leads to a rapid and sustained decrease in the phosphorylation of MEK and ERK in BRAF V600E-mutant cancer cells. This has several profound cellular consequences:

  • Cell Cycle Arrest: The inhibition of the MAPK pathway leads to the upregulation of cell cycle inhibitors, such as p27Kip1, resulting in G1 cell cycle arrest.

  • Induction of Apoptosis: The loss of pro-survival signals from the MAPK pathway can trigger programmed cell death, or apoptosis.

  • Inhibition of Tumor Growth: In preclinical models, Vemurafenib treatment leads to significant tumor growth inhibition and even regression in BRAF V600E-mutant xenografts.

Quantitative Analysis of Vemurafenib Activity

The potency and selectivity of Vemurafenib have been extensively characterized using a variety of biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of a drug in inhibiting a specific biological or biochemical function.

Target IC50 (nM) Assay Type
BRAF V600E 31Biochemical Kinase Assay
Wild-type BRAF 100Biochemical Kinase Assay
CRAF 48Biochemical Kinase Assay
A375 (BRAF V600E mutant melanoma cell line) 11Cell Proliferation Assay
SK-MEL-28 (BRAF V600E mutant melanoma cell line) 23Cell Proliferation Assay
M24 (Wild-type BRAF melanoma cell line) >10,000Cell Proliferation Assay

Table 1: In Vitro Activity of Vemurafenib. This table summarizes the IC50 values of Vemurafenib against various kinases and cell lines, demonstrating its potency and selectivity for the BRAF V600E mutant.

Experimental Protocols for Validating the Mechanism of Action

A rigorous and multi-faceted experimental approach is required to fully elucidate and validate the mechanism of action of a targeted therapy like Vemurafenib. The following protocols represent standard methodologies used in the preclinical development of such agents.

Biochemical Kinase Assay

Objective: To determine the direct inhibitory activity of the compound against the purified target kinase.

Methodology:

  • Reagents and Materials: Purified recombinant BRAF V600E kinase, MEK1 (substrate), ATP, [γ-³²P]ATP, kinase reaction buffer, test compound (Vemurafenib), and phosphocellulose paper.

  • Procedure: a. Prepare a serial dilution of the test compound. b. In a microplate, combine the BRAF V600E kinase, MEK1 substrate, and the test compound in the kinase reaction buffer. c. Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP. d. Incubate the reaction at 30°C for a specified time (e.g., 30 minutes). e. Stop the reaction by spotting the mixture onto phosphocellulose paper. f. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. g. Quantify the amount of ³²P incorporated into the MEK1 substrate using a scintillation counter. h. Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of the compound on the viability and proliferation of cancer cells.

Methodology:

  • Reagents and Materials: BRAF V600E mutant and wild-type cancer cell lines, cell culture medium, fetal bovine serum (FBS), test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent, and DMSO.

  • Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours). c. Add the MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. d. Solubilize the formazan crystals by adding DMSO. e. Measure the absorbance at 570 nm using a microplate reader. f. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blotting for Pathway Analysis

Objective: To determine the effect of the compound on the phosphorylation status of key proteins in the target signaling pathway.

Methodology:

  • Reagents and Materials: BRAF V600E mutant cells, cell lysis buffer, protease and phosphatase inhibitors, primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-β-actin), and HRP-conjugated secondary antibodies.

  • Procedure: a. Treat the cells with the test compound at various concentrations and time points. b. Lyse the cells and quantify the protein concentration. c. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. d. Block the membrane and probe with the primary antibodies overnight. e. Wash the membrane and incubate with the HRP-conjugated secondary antibodies. f. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. g. Analyze the changes in the levels of phosphorylated MEK and ERK relative to the total protein levels.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Kinase_Assay Biochemical Kinase Assay (IC50 determination) Cell_Assay Cell Proliferation Assay (e.g., MTT) Kinase_Assay->Cell_Assay Western_Blot Western Blotting (Pathway analysis) Cell_Assay->Western_Blot Xenograft Tumor Xenograft Model (Efficacy & PK/PD) Western_Blot->Xenograft Clinical_Trials Clinical Trials Xenograft->Clinical_Trials Start Compound Synthesis Start->Kinase_Assay

Figure 3: Preclinical Validation Workflow. A typical workflow for the preclinical evaluation of a targeted therapy agent, from initial in vitro screening to in vivo efficacy studies.

Mechanisms of Resistance to BRAF Inhibitors

Despite the initial impressive clinical responses to Vemurafenib in BRAF V600E-mutant melanoma, the development of acquired resistance is a major clinical challenge. Understanding the mechanisms of resistance is crucial for the development of next-generation inhibitors and combination therapies.

Common mechanisms of resistance include:

  • Reactivation of the MAPK Pathway: This can occur through various mechanisms, such as mutations in NRAS or MEK, or upregulation of receptor tyrosine kinases (RTKs) that bypass the need for BRAF signaling.

  • Activation of Parallel Signaling Pathways: Cancer cells can activate alternative survival pathways, such as the PI3K/AKT pathway, to compensate for the inhibition of the MAPK pathway.

  • Altered Drug Efflux: Increased expression of drug efflux pumps can reduce the intracellular concentration of the inhibitor.

Conclusion and Future Directions

The development of targeted therapies like Vemurafenib has revolutionized the treatment of cancers with specific driver mutations. The class of 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid and its analogs holds promise for the development of novel inhibitors against a range of oncogenic targets. A deep understanding of the molecular mechanism of action, validated by a robust set of preclinical experiments, is paramount for the successful clinical translation of these compounds.

Future research in this area will likely focus on:

  • Developing next-generation inhibitors: These will be designed to overcome known resistance mechanisms and may have improved selectivity and pharmacokinetic properties.

  • Rational combination therapies: Combining BRAF inhibitors with inhibitors of other signaling pathways (e.g., MEK inhibitors) has already shown significant clinical benefit in overcoming and preventing resistance.

  • Biomarker discovery: Identifying predictive biomarkers will be essential for selecting patients who are most likely to benefit from these targeted therapies.

By continuing to unravel the complexities of cancer cell signaling and drug resistance, the scientific community can pave the way for more effective and personalized cancer treatments.

References

  • Title: The BRAF-mutant clan: new kids on the block. Source: Nature Reviews Cancer URL: [Link]

  • Title: RAF inhibitors targeting B-RAF(V600E) in melanoma. Source: Clinical Cancer Research URL: [Link]

  • Title: Vemurafenib in new BRAF V600 mutated cancers. Source: The New England Journal of Medicine URL: [Link]

  • Title: Mechanisms of Acquired Resistance to RAF and MEK Inhibitors in BRAF-Mutant Cancers. Source: Nature Reviews Cancer URL: [Link]

  • Title: The Biochemistry and Biology of RAF Kinases. Source: Chemical Reviews URL: [Link]

Exploratory

Pharmacokinetics and bioavailability of 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid

An In-Depth Technical Guide to the Prospective Pharmacokinetic and Bioavailability Assessment of 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid Executive Summary This technical guide addresses the pharmacokinetic (PK) a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Prospective Pharmacokinetic and Bioavailability Assessment of 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid

Executive Summary

This technical guide addresses the pharmacokinetic (PK) and bioavailability profile of the compound 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid. A comprehensive review of publicly available scientific literature reveals no specific studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this molecule. Consequently, this document serves as a prospective guide for researchers, scientists, and drug development professionals. It provides a predictive analysis of the compound's likely pharmacokinetic behavior based on its structural features and data from analogous compounds.

The core of this guide is a detailed exposition of the essential experimental protocols required to definitively characterize the pharmacokinetics and bioavailability of 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid. By synthesizing established principles of drug metabolism and pharmacokinetics with actionable, field-proven methodologies, this paper aims to equip research teams with the scientific rationale and practical steps needed to undertake a thorough investigation of this, or similar, novel chemical entities.

Introduction to 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid: A Predictive Overview

2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid is a halogenated aromatic carboxylic acid containing a methylsulfonyl group. While its primary applications appear to be as a synthetic intermediate in the creation of more complex molecules, such as certain herbicides, its structural motifs are common in medicinal chemistry. Understanding the disposition of such a molecule within a biological system is paramount for any potential therapeutic or toxicological assessment.

Given the absence of direct empirical data, we must infer its likely pharmacokinetic properties from its constituent chemical features:

  • Benzoic Acid Moiety: This group is acidic and provides a primary site for metabolic conjugation. The metabolism of benzoic acid itself is well-characterized, often involving conjugation with glycine to form hippuric acid, or with glucuronic acid.[1]

  • Chlorinated Aromatic Ring: The presence of chlorine can influence metabolic stability and lipophilicity. Halogenation can sometimes direct metabolism to other sites on the ring or slow it down.

  • Methylsulfonyl Group: This group is generally electron-withdrawing and can be relatively stable metabolically. Its presence significantly impacts the polarity and solubility of the molecule.

Based on these features, a preliminary hypothesis is that the compound will be absorbed orally, undergo metabolic conjugation at the carboxylic acid group, and be primarily excreted via the kidneys. The following sections will detail the experimental workflows necessary to test this hypothesis and fully characterize its PK profile.

Proposed Metabolic Pathways

The metabolic fate of a xenobiotic is a critical determinant of its efficacy and safety. For 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid, we can propose two primary metabolic pathways based on well-established biotransformation reactions for analogous structures.

  • Phase II Conjugation: This is the most probable metabolic route. The carboxylic acid functional group is an ideal substrate for conjugation reactions.

    • Glycine Conjugation: In many species, including humans and rats, benzoic acids are readily conjugated with glycine to form the corresponding hippuric acid derivative.[1] This reaction is catalyzed by glycine N-acyltransferase.

    • Glucuronidation: Alternatively, the carboxyl group can be esterified with glucuronic acid, a common pathway for acidic drugs.

  • Phase I Oxidation: While likely a minor pathway compared to conjugation, oxidation of the aromatic ring (hydroxylation) is possible, catalyzed by cytochrome P450 enzymes. The position of hydroxylation would be influenced by the existing substituents.

The diagram below illustrates these potential biotransformation routes.

Metabolic Pathways Parent 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid Metabolite1 Glycine Conjugate (Hippuric Acid Derivative) Parent->Metabolite1 Phase II Glycine Conjugation Metabolite2 Acyl Glucuronide Parent->Metabolite2 Phase II Glucuronidation Metabolite3 Oxidized Metabolite (e.g., Hydroxylated) Parent->Metabolite3 Phase I Oxidation (CYP450) PK_Workflow cluster_animal_phase In-Life Phase cluster_lab_phase Bioanalytical Phase cluster_data_phase Data Analysis Phase Dose_Prep Dose Formulation (IV & PO) Dosing Animal Dosing (IV and PO Groups) Dose_Prep->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Extraction Sample Extraction (e.g., Protein Precipitation) Processing->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis PK_Calc Calculate PK Parameters (AUC, Cmax, T1/2) Analysis->PK_Calc Bioavailability Determine Bioavailability (F% = AUC_PO / AUC_IV) PK_Calc->Bioavailability

Caption: Workflow for a typical in vivo pharmacokinetic study.

Bioanalytical Method: LC-MS/MS

Accurate quantification of the analyte in a complex biological matrix like plasma is critical. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and selectivity.

Protocol: Plasma Sample Bioanalysis

  • Sample Preparation: Thaw plasma samples and an aliquot of a calibration curve and quality control (QC) samples. A simple and effective extraction method is protein precipitation.

    • To 50 µL of plasma, add 150 µL of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vial for injection into the LC-MS/MS system.

  • Chromatography: Use a reverse-phase C18 column to separate the analyte from endogenous plasma components. A typical mobile phase would consist of a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular weight of the analyte) and a specific product ion (a fragment generated by collision-induced dissociation) for highly selective detection.

  • Method Validation: Before analyzing study samples, the method must be validated according to regulatory guidelines to ensure accuracy, precision, linearity, selectivity, and stability.

In Vitro Metabolic Stability Assessment

An early and cost-effective way to predict how quickly a compound is metabolized is through an in vitro liver microsomal stability assay. This experiment measures the rate of disappearance of the parent compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.

Protocol: Liver Microsomal Stability Assay

  • Reagents: Pooled liver microsomes (e.g., from rat or human), NADPH (a required cofactor), and the test compound.

  • Incubation:

    • Prepare a solution of microsomes in a phosphate buffer.

    • Add the test compound to the microsome solution and pre-incubate at 37°C.

    • Initiate the metabolic reaction by adding a pre-warmed solution of NADPH.

  • Time Points: Collect aliquots from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Immediately stop the reaction in each aliquot by adding cold acetonitrile. This also serves to precipitate the microsomal proteins.

  • Analysis: After centrifugation, analyze the supernatant from each time point by LC-MS/MS to determine the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Microsomal_Stability_Assay cluster_sampling Time-Course Sampling Start Test Compound + Liver Microsomes (in buffer at 37°C) Reaction Initiate Reaction (Add NADPH) Start->Reaction T0 T=0 min Reaction->T0 T5 T=5 min Quench Quench Reaction (Cold Acetonitrile) T0->Quench Aliquot T15 T=15 min T5->Quench Aliquot T30 T=30 min T15->Quench Aliquot T30->Quench Aliquot Analysis LC-MS/MS Analysis (% Parent Remaining) Quench->Analysis

Caption: Experimental workflow for an in vitro metabolic stability assay.

Quantitative Data Summary and Interpretation

The data generated from the in vivo study would be used to calculate key pharmacokinetic parameters. These parameters collectively describe the disposition of the drug in the body.

ParameterSymbolDescriptionHow it's Calculated
Maximum Concentration CmaxThe highest observed concentration in plasma.Directly from the concentration-time data.
Time to Cmax TmaxThe time at which Cmax is reached.Directly from the concentration-time data.
Area Under the Curve AUCA measure of total drug exposure over time.Calculated using the trapezoidal rule.
Elimination Half-Life The time required for the plasma concentration to decrease by half.0.693 / k_el (elimination rate constant).
Clearance CLThe volume of plasma cleared of the drug per unit time.Dose_IV / AUC_IV.
Volume of Distribution VdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.CL / k_el.
Oral Bioavailability F%The fraction of the oral dose that reaches systemic circulation.(AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. [2][3]

Interpretation:

  • A high Cmax and short Tmax suggest rapid absorption.

  • A long t½ indicates slow elimination from the body.

  • High clearance suggests rapid metabolism and/or excretion.

  • A large Vd implies extensive distribution into tissues outside of the plasma.

  • Bioavailability (F%) is a critical parameter for drug development; low bioavailability may be due to poor absorption or extensive first-pass metabolism in the gut wall and liver. [4]

Conclusion

While no specific pharmacokinetic data for 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid is currently available, a robust and well-defined path exists for its characterization. Based on its chemical structure, the compound is predicted to be metabolized primarily via Phase II conjugation at its carboxylic acid moiety and subsequently eliminated by the kidneys.

The experimental protocols detailed in this guide—spanning in vivo rodent PK studies, LC-MS/MS bioanalysis, and in vitro metabolic stability assays—provide a comprehensive framework for definitively determining its absorption, distribution, metabolism, and excretion. The successful execution of these studies will yield the critical pharmacokinetic parameters necessary to understand the compound's behavior in a biological system, a prerequisite for any further development or safety assessment.

References

  • PubChem. (n.d.). 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid. Retrieved from [Link]

  • Jaroch, M., et al. (2013). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Bridges, J. W., et al. (1970). The fate of benzoic acid in various species. Biochemical Journal. Retrieved from [Link]

  • Karolina, S., & Glibowski, P. (2023). The Bioavailability of Drugs—The Current State of Knowledge. Pharmaceutics. Retrieved from [Link]

  • Karolina, S., & Glibowski, P. (2023). The Bioavailability of Drugs—The Current State of Knowledge. ResearchGate. Retrieved from [Link]

  • Al-Ghananeem, A. M. (2015). Oral bioavailability in special populations. MOJ Proteomics & Bioinformatics. Retrieved from [Link]

Sources

Foundational

The Strategic Utility of 2-Chloro-4-(3-methylsulfonylphenyl)benzoic Acid in Modern Drug Discovery Pipelines

Executive Summary In the landscape of modern small-molecule drug discovery, the strategic selection of pharmacophoric building blocks dictates the success of lead optimization. 2-Chloro-4-(3-methylsulfonylphenyl)benzoic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern small-molecule drug discovery, the strategic selection of pharmacophoric building blocks dictates the success of lead optimization. 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid (CAS: 1261913-06-7) is a highly specialized, conformationally constrained biphenyl intermediate. Rather than acting as a standalone drug, it serves as a critical structural anchor in the synthesis of complex Active Pharmaceutical Ingredients (APIs). This whitepaper dissects the causal logic behind its structural features, its physicochemical profile, and the self-validating synthetic protocols required to integrate it into drug discovery pipelines.

Pharmacophoric Architecture & Mechanistic Rationale

The utility of 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid lies in its tri-functional architecture. Every functional group on this scaffold serves a deliberate mechanistic purpose in target binding and pharmacokinetic optimization.

Conformational Control via Ortho-Halogenation

The chlorine atom at the C2 position is situated ortho to the carboxylic acid. This is not merely a synthetic artifact; it is a deliberate design choice known as the Aufheben strategy. By introducing steric hindrance, the ortho-chloro group forces the adjacent carboxylate (or any downstream amide derivative) out of coplanarity with the phenyl ring. This disruption of molecular planarity lowers the crystal lattice energy, significantly improving the aqueous solubility of the highly lipophilic biphenyl core without sacrificing target affinity [1]. Furthermore, this locked conformation reduces the entropic penalty upon binding to the target receptor.

The Methylsulfonyl ( −SO2​CH3​ ) Bioisostere

Located at the meta position of the distal phenyl ring, the methylsulfonyl group acts as a potent, metabolically stable hydrogen-bond acceptor. The sulfone oxygens are highly adept at engaging in dipole-dipole interactions and forming strong hydrogen bonds with basic residues. In kinase inhibitor design, for example, benzoic acid derivatives frequently utilize such functional groups to form critical salt bridges with catalytic lysine residues within the hinge region [2].

The Biphenyl Scaffold

The biphenyl core provides a rigid, hydrophobic vector that projects the methylsulfonyl group deep into lipophilic binding pockets (such as those found in COX-2 or specific nuclear receptors), while the carboxylic acid remains solvent-exposed or engaged in surface-level salt bridges.

Pharmacophore Core 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid Sub1 Ortho-Chloro Group Steric Shielding Core->Sub1 Sub2 Carboxylic Acid Salt Bridge / Amide Handle Core->Sub2 Sub3 Meta-Methylsulfonyl H-Bond Acceptor Core->Sub3 Sub4 Biphenyl Scaffold Hydrophobic Spacer Core->Sub4 Eff1 Twists Carboxylate/Amide Out of Plane Sub1->Eff1 Eff2 Engages Catalytic Lys/Arg or Covalent Warhead Sub2->Eff2 Eff3 Targets Hinge Regions (e.g., Kinases, COX-2) Sub3->Eff3 Eff4 Rigid Vector for Deep Pocket Binding Sub4->Eff4

Pharmacophoric breakdown and target interactions of the biphenyl building block.

Physicochemical Profiling & Druglikeness

To understand why this molecule is an ideal intermediate for generating orally bioavailable drug candidates, we must analyze its physicochemical parameters against Lipinski's Rule of 5 (Ro5). The data below validates its utility in generating lead compounds that maintain favorable pharmacokinetic profiles 3[3].

PropertyValueDruglikeness Implication
Molecular Weight 310.75 g/mol Leaves ~190 Da of "budget" for further derivatization before hitting the 500 Da Ro5 limit.
LogP (Predicted) 4.18High lipophilicity; drives deep hydrophobic pocket binding. Requires polar appendages downstream.
Topological Polar Surface Area 79.8 ŲExcellent for oral bioavailability. Well below the 140 Ų threshold for passive membrane permeability.
Hydrogen Bond Acceptors 4 (O atoms)Strong interaction potential via the sulfone and carboxylate moieties.
Hydrogen Bond Donors 1 (OH of COOH)Minimal desolvation penalty during target binding.
Rotatable Bonds 3High rigidity, reducing the entropic penalty upon receptor binding.

Synthetic Methodologies & Self-Validating Protocols

The integration of this building block into a discovery pipeline requires robust, scalable chemistry. Below are the field-proven, step-by-step methodologies for both its de novo synthesis and its downstream functionalization.

Protocol A: De Novo Synthesis via Suzuki-Miyaura Cross-Coupling

The synthesis of the biphenyl core relies on the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-bromo-2-chlorobenzoic acid with (3-(methylsulfonyl)phenyl)boronic acid. This method is highly tolerant of the electron-withdrawing sulfone group4[4].

Causality & Design: Pd(dppf)Cl2​ is utilized over Pd(PPh3​)4​ because the bidentate dppf ligand suppresses undesired protodeboronation of the electron-deficient boronic acid and accelerates the reductive elimination step, ensuring high yields.

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk flask, combine 4-bromo-2-chlorobenzoic acid (1.0 eq) and (3-(methylsulfonyl)phenyl)boronic acid (1.2 eq). Note: The 1.2 eq excess compensates for minor protodeboronation under basic conditions.

  • Catalyst & Base: Add Pd(dppf)Cl2​ (0.05 eq) and K2​CO3​ (3.0 eq). The mild inorganic base activates the boronic acid into a reactive boronate complex without hydrolyzing the substrate.

  • Solvent System: Suspend the mixture in a degassed 4:1 mixture of 1,4-Dioxane and H2​O . Water is essential for the formation of the active palladium-hydroxo species, which facilitates transmetalation.

  • Reaction: Heat the mixture to 90°C under a nitrogen atmosphere for 12 hours.

  • Workup: Cool to room temperature, acidify with 1M HCl to pH 2 (to protonate the carboxylic acid and drive it into the organic phase), and extract with EtOAc.

  • Purification: Dry over Na2​SO4​ , concentrate, and purify via silica gel chromatography (DCM:MeOH 95:5) to yield 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid.

Protocol B: Downstream Derivatization via Sterically Hindered Amide Coupling

To convert this building block into a final API, the carboxylic acid is typically coupled with an amine.

Causality & Design: The ortho-chloro group severely restricts the trajectory of incoming nucleophiles. Standard coupling agents (like EDC/HOBt) often fail due to steric clash. HATU is mandated here because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates aminolysis through an intramolecular hydrogen-bonding transition state.

Step-by-Step Procedure:

  • Activation: Dissolve 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes at room temperature to ensure complete formation of the HOAt ester before the amine is introduced.

  • Aminolysis: Add the target primary or secondary amine (1.1 eq) dropwise.

  • Reaction: Stir at room temperature for 4-6 hours. Monitor completion via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with EtOAc. Wash the organic layer extensively with a 5% aqueous LiCl solution. Note: DMF is notoriously difficult to remove; LiCl washes effectively partition DMF into the aqueous phase.

  • Purification: Concentrate and purify via preparative HPLC to isolate the final API.

SynthWorkflow A 4-Bromo-2-chlorobenzoic acid C Pd Catalyst / Base (Suzuki-Miyaura) A->C B (3-(Methylsulfonyl)phenyl) boronic acid B->C D 2-Chloro-4-(3-methylsulfonylphenyl) benzoic acid C->D  Yield >80% F HATU / DIPEA (Amide Coupling) D->F E Amine Derivative (R-NH2) E->F G Target API (Bioactive Molecule) F->G  Sterically driven

Workflow for API generation using 2-chloro-4-(3-methylsulfonylphenyl)benzoic acid.

Conclusion

2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid is a masterclass in rational building block design. By combining the conformational control of an ortho-halogen, the strong hydrogen-bonding capacity of a methylsulfonyl group, and the rigid geometry of a biphenyl core, it provides medicinal chemists with a privileged scaffold. When handled with the appropriate sterically-aware synthetic protocols (such as HATU-mediated coupling), it serves as a highly reliable engine for generating potent, selective, and orally bioavailable therapeutics.

References

  • Lysine targeting covalent inhibitors of malarial kinase Pf CLK3. RSC Medicinal Chemistry.[Link]

  • Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability. Journal of Medicinal Chemistry.[Link]

  • Discovery of Potent and Selective Inhibitors of Ataxia Telangiectasia Mutated and Rad3 Related (ATR) Protein Kinase as Potential Anticancer Agents. Journal of Medicinal Chemistry.[Link]

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Exploratory

A Preliminary Toxicological and Safety Assessment of 2-Chloro-4-(methylsulfonyl)benzoic acid

Disclaimer: The following technical guide addresses the preliminary toxicity and safety profile of 2-Chloro-4-(methylsulfonyl)benzoic acid (CAS No. 53250-83-2) .

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: The following technical guide addresses the preliminary toxicity and safety profile of 2-Chloro-4-(methylsulfonyl)benzoic acid (CAS No. 53250-83-2) . No public data was found for "2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid" as requested. This document has been compiled based on available data for the structurally related compound and is intended for research, scientific, and drug development professionals.

Introduction

2-Chloro-4-(methylsulfonyl)benzoic acid is a chemical intermediate used in the synthesis of more complex molecules.[1][2] As with any chemical compound intended for further development, a thorough understanding of its preliminary toxicity and safety profile is paramount for ensuring the safety of researchers and for guiding future non-clinical and clinical development programs. This guide provides a consolidated overview of the currently available toxicological data for 2-Chloro-4-(methylsulfonyl)benzoic acid and outlines key areas for further investigation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-Chloro-4-(methylsulfonyl)benzoic acid is presented in Table 1.

PropertyValueSource
CAS Number 53250-83-2[3]
Molecular Formula C8H7ClO4S
Molecular Weight 234.66 g/mol
Physical Form Solid
Purity 95-100%[4]
Storage Temperature Room Temperature

Non-Clinical Toxicology

Acute Toxicity

The acute toxicity of 2-Chloro-4-(methylsulfonyl)benzoic acid has been evaluated via oral and dermal routes. The available data indicates a low order of acute toxicity.

RouteSpeciesLD50Source
OralRat (male/female)> 2000 mg/kg bw[3]
DermalRat (male/female)> 2000 mg/kg bw[3]

The high LD50 values suggest that the compound is of low acute toxicity when ingested or in contact with the skin.[3]

Local Tolerance: Eye Irritation

2-Chloro-4-(methylsulfonyl)benzoic acid is classified as a substance that causes serious eye damage.[3][4] This is a critical safety finding that necessitates stringent handling procedures to prevent occupational exposure.

Hazard Statement: H318 Causes serious eye damage.[3][4]

Precautionary Measures: It is mandatory to wear appropriate eye and face protection when handling this compound.[3][4] In case of eye contact, immediate and prolonged rinsing with water is crucial, and medical attention should be sought.[3][4]

Genotoxicity

There is currently no available data on the genotoxic potential of 2-Chloro-4-(methylsulfonyl)benzoic acid. However, data on the related compound, benzoic acid, can provide some context for potential areas of investigation. In vitro studies on benzoic acid have shown evidence of clastogenic activity, including the induction of chromosomal aberrations and sister chromatid exchanges in human lymphocytes.[5][6] It is important to note that these findings are for a different, though structurally related, compound and may not be predictive of the genotoxic profile of 2-Chloro-4-(methylsulfonyl)benzoic acid.

Given the absence of data, a standard battery of in vitro genotoxicity tests is recommended to assess the mutagenic and clastogenic potential of 2-Chloro-4-(methylsulfonyl)benzoic acid.

Ecotoxicology

The environmental fate and effects of 2-Chloro-4-(methylsulfonyl)benzoic acid have been characterized to some extent, with acute toxicity data available for several aquatic organisms.

OrganismEndpointValueExposure DurationSource
Fish (Oncorhynchus mykiss)LC50> 180 mg/L96 h[3]
Aquatic CrustaceaEC50233 mg/L48 h[3]
Algae (Pseudokirchneriella subcapitata)EC5034 mg/L72 h[3]
MicroorganismsIC50> 100 mg/L6 h[3]

While the data suggests a relatively low level of acute toxicity to fish and microorganisms, the toxicity to algae is more pronounced.[3] Further studies on persistence, degradability, and bioaccumulative potential are needed for a comprehensive environmental risk assessment.[3]

Safety and Handling

Based on the available data, the following safety and handling precautions are recommended:

  • Engineering Controls: Handle in a well-ventilated place.[3]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles.[3]

    • Skin Protection: Wear protective gloves and clothing.[3]

  • First-Aid Measures:

    • Eye Contact: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get medical help.[3]

    • Skin Contact: Wash off with soap and plenty of water.[3]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[3]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

Experimental Protocols

To address the existing data gaps, the following standard experimental protocols are recommended.

In Vitro Mammalian Cell Micronucleus Test

Objective: To assess the potential of 2-Chloro-4-(methylsulfonyl)benzoic acid to induce chromosomal damage in mammalian cells.

Methodology:

  • Cell Culture: Human peripheral blood lymphocytes are cultured in appropriate media.

  • Test Substance Preparation: 2-Chloro-4-(methylsulfonyl)benzoic acid is dissolved in a suitable solvent. A range of concentrations is prepared.

  • Treatment: The cell cultures are treated with the test substance at various concentrations for a defined period (e.g., 3-6 hours with metabolic activation and 24 hours without).

  • Harvest and Staining: Cells are harvested, and slides are prepared and stained with a DNA-specific stain (e.g., Giemsa).

  • Scoring: The frequency of micronucleated cells is determined by microscopic analysis.

  • Data Analysis: Statistical analysis is performed to compare the frequency of micronuclei in treated and control groups.

Acute Oral Toxicity (Up-and-Down Procedure)

Objective: To determine the acute oral toxicity (LD50) of 2-Chloro-4-(methylsulfonyl)benzoic acid.

Methodology:

  • Animal Model: Female rats are typically used.

  • Dosing: A single animal is dosed with the test substance at a starting dose level.

  • Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment:

    • If the animal survives, the next animal is dosed at a higher level.

    • If the animal dies, the next animal is dosed at a lower level.

  • Endpoint: The dosing of animals continues until the LD50 can be estimated with a sufficient degree of accuracy.

Visualizations

Workflow for Preliminary Toxicity Assessment

Toxicity_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Studies cluster_risk Risk Assessment genotox Genotoxicity Assays (Ames, Micronucleus) acute_tox Acute Toxicity (Oral, Dermal) genotox->acute_tox Proceed if negative cytotox Cytotoxicity Assays cytotox->genotox local_tol Local Tolerance (Eye, Skin Irritation) acute_tox->local_tol hazard_id Hazard Identification local_tol->hazard_id Data Compilation exposure_assess Exposure Assessment hazard_id->exposure_assess risk_char Risk Characterization exposure_assess->risk_char start Test Compound start->cytotox Initial Screen

Caption: A generalized workflow for the initial toxicological evaluation of a chemical compound.

Data Gaps and Future Directions

The current safety profile of 2-Chloro-4-(methylsulfonyl)benzoic acid is incomplete. Key data gaps that need to be addressed to enable a comprehensive risk assessment include:

  • Repeated-Dose Toxicity: Studies are needed to evaluate the effects of repeated exposure over a longer duration.

  • Safety Pharmacology: A core battery of safety pharmacology studies should be conducted to assess potential effects on the cardiovascular, respiratory, and central nervous systems.

  • Developmental and Reproductive Toxicity: These studies are crucial if the compound is intended for use in products with potential for human exposure.

  • Mechanism of Action: Investigations into the biochemical and molecular mechanisms underlying any observed toxicity would provide valuable insights.

Conclusion

2-Chloro-4-(methylsulfonyl)benzoic acid demonstrates a low order of acute toxicity via the oral and dermal routes. However, it is classified as a substance that causes serious eye damage, necessitating strict handling protocols. Significant data gaps exist, particularly concerning repeated-dose toxicity, genotoxicity, and safety pharmacology. A comprehensive battery of non-clinical safety studies is required to fully characterize the toxicological profile of this compound and to support its continued development.

References

  • P., S., et al. The in vitro genotoxicity of benzoic acid in human peripheral blood lymphocytes. Food and Chemical Toxicology, 46(5), 1773-1778. [Link]

  • Acr-ros. 103460 - 2-Chloro-4-methylsulfonylbenzoic acid - Safety Data Sheet. [Link]

  • MDPI. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. [Link]

  • Nuvisan. Advanced in vitro safety assessments for drug & chemical development. [Link]

  • PubMed. In vitro assessment of modes of toxic action of pharmaceuticals in aquatic life. [Link]

  • AERU. 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]-benzoic acid (Ref: AE-0456148). [Link]

  • PubChem. 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid | C9H9ClO4S | CID 14254476. [Link]

  • ResearchGate. (PDF) 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)- benzoic acid: A new cause of sensitiser induced occupational asthma, rhinitis and urticaria. [Link]

  • NextSDS. 2-CHLORO-4-(3-METHYLPHENYL)BENZOIC ACID — Chemical Substance Information. [Link]

  • European Commission. Opinion on Benzoic acid and its salts. [Link]

  • ChemBK. 2-CHLORO-4-(METHYLSULFONYL)BENZOIC ACID (DRY BASIS). [Link]

  • PMC. In silico, in vitro and in vivo toxicity assessment of the antitumoral peptide GK-1. [Link]

  • AERU. 2-chloro-4-methylsulfonyl-benzoic acid. [Link]

  • BioPharma. In-vitro Toxicology. [Link]

  • Google Patents. CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.

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Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid

Application Note: Synthesis and Isolation Protocol for 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid Executive Summary & Strategic Context The synthesis of highly functionalized biaryl compounds is a cornerstone of mod...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Isolation Protocol for 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid

Executive Summary & Strategic Context

The synthesis of highly functionalized biaryl compounds is a cornerstone of modern drug discovery, particularly in the development of targeted therapeutics where specific steric and electronic geometries are required. 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid (CAS: 1261913-06-7)[1] serves as a critical intermediate. It features a carboxylic acid for downstream amide coupling, an ortho-chloro substituent that locks the conformation of the aryl ring, and a methylsulfonyl group, a known bioisostere often utilized to improve aqueous solubility and modulate target binding affinity.

This application note details a robust, self-validating Suzuki-Miyaura cross-coupling protocol to synthesize this compound. By coupling 4-bromo-2-chlorobenzoic acid with (3-methylsulfonylphenyl)boronic acid, we exploit the differential reactivity of the aryl bromide over the aryl chloride, ensuring high regioselectivity.

Mechanistic Pathway & Workflow Visualization

The following workflow illustrates the critical phases of the synthesis, from inert environment preparation to the pH-driven precipitation of the final product.

G Step1 Reagent Assembly 4-Bromo-2-chlorobenzoic acid + Boronic Acid Step2 Solvent Degassing (N2/Ar Sparging) Step1->Step2 Dioxane/H2O (4:1) Step3 Pd(dppf)Cl2 Addition under Inert Atmosphere Step2->Step3 Removes dissolved O2 Step4 Cross-Coupling Reaction 90°C, 4-6 hours Step3->Step4 Base: K2CO3 Step5 Aqueous Workup Acidification to pH 2 Step4->Step5 Complete conversion Step6 Isolation & Purification Filtration & Recrystallization Step5->Step6 Drives precipitation

Workflow for the Suzuki-Miyaura cross-coupling synthesis and isolation.

Quantitative Reagent Matrix

To ensure reproducibility, the stoichiometric ratios are optimized for complete consumption of the aryl bromide, minimizing difficult downstream separations.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role in Reaction
4-Bromo-2-chlorobenzoic acid 235.461.002.35 gElectrophile (Limiting Reagent)
(3-Methylsulfonylphenyl)boronic acid 200.021.202.40 gNucleophile
Potassium carbonate (K₂CO₃) 138.213.004.15 gInorganic Base
Pd(dppf)Cl₂·CH₂Cl₂ 816.640.050.41 gTransition Metal Catalyst
1,4-Dioxane 88.11N/A40 mLOrganic Solvent
Deionized Water 18.02N/A10 mLAqueous Co-solvent

Step-by-Step Synthesis Protocol

This methodology is designed as a self-validating system. Each phase includes observable checkpoints to confirm the reaction's trajectory, grounded in established organometallic principles[2][3].

Phase 1: Preparation and Degassing (Expertise Checkpoint)

Causality: Palladium(0) intermediates in the catalytic cycle are highly susceptible to oxidation. Removing dissolved oxygen prevents catalyst deactivation (formation of palladium black) and suppresses homocoupling of the boronic acid.

  • Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 4-bromo-2-chlorobenzoic acid (2.35 g, 10 mmol), (3-methylsulfonylphenyl)boronic acid (2.40 g, 12 mmol), and K₂CO₃ (4.15 g, 30 mmol) to the flask.

  • Add the solvent mixture (40 mL 1,4-Dioxane and 10 mL H₂O).

  • Submerge a sparging needle into the solution and bubble inert gas (Nitrogen or Argon) vigorously for 15 minutes.

Phase 2: Catalysis and Heating

Causality: The biphasic/mixed solvent system is crucial. Dioxane solubilizes the organic reagents, while water dissolves the K₂CO₃. The base is required to coordinate with the boronic acid, forming a reactive, electron-rich boronate complex that facilitates the transmetalation step onto the Palladium(II) center[3]. 5. Briefly pause the sparging, quickly add the Pd(dppf)Cl₂ catalyst (0.41 g, 0.5 mmol), and resume sparging for an additional 2 minutes. 6. Switch the system to a positive pressure inert gas manifold (e.g., a Schlenk line or balloon). 7. Lower the flask into a pre-heated oil bath at 90°C. Stir vigorously for 4 to 6 hours. 8. Self-Validation: Monitor the reaction via TLC (Eluent: 9:1 DCM/MeOH with 1% Acetic Acid) or LC-MS. The reaction is complete when the starting aryl bromide is entirely consumed.

Phase 3: Workup and pH-Driven Isolation

Causality: Because the product contains a carboxylic acid, it exists as a highly water-soluble carboxylate salt under the basic reaction conditions. By extracting the basic aqueous layer with an organic solvent first, we remove neutral impurities (like catalyst ligands or homocoupled byproducts). Subsequent acidification protonates the product, drastically reducing its aqueous solubility and causing it to precipitate directly out of the solution[2]. 9. Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove precipitated palladium black and insoluble inorganic salts. Rinse the pad with 20 mL of water. 10. Transfer the filtrate to a separatory funnel. Wash the aqueous/dioxane mixture with Ethyl Acetate (2 x 30 mL). Discard the organic layer (contains triphenylphosphine oxide/dppf ligand and neutral impurities). 11. Transfer the aqueous layer to an Erlenmeyer flask. While stirring vigorously, slowly add 2M HCl dropwise until the pH reaches ~2. 12. Self-Validation: A thick white/off-white precipitate will form immediately upon crossing the pKa threshold of the benzoic acid. 13. Stir the suspension in an ice bath for 30 minutes to maximize crystallization. 14. Isolate the solid via vacuum filtration, washing the filter cake with ice-cold water (2 x 15 mL) to remove residual HCl and inorganic salts.

Phase 4: Final Purification
  • Recrystallize the crude product from a mixture of Ethanol and Water to afford pure 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid. Dry under high vacuum at 50°C for 12 hours.

Analytical Validation Parameters

To ensure trustworthiness and verify the structural integrity of the synthesized batch, the following analytical signatures should be confirmed:

  • LC-MS (ESI-): Expected pseudo-molecular ion [M-H]⁻ at m/z ~309.0 (consistent with the molecular formula C₁₄H₁₁ClO₄S).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Broad singlet at ~13.5 ppm (1H, COOH, exchanges with D₂O).

    • Aromatic multiplet spanning 7.60 - 8.20 ppm (7H, biaryl protons).

    • Sharp singlet at ~3.30 ppm (3H, -SO₂CH₃).

References

  • Callam, C. S., et al. "An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory." Journal of Chemical Education, ACS Publications. Available at: [Link]

  • Niwa, T., et al. "Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction." Kyushu University / RIKEN Center for Emergent Matter Science. Available at: [Link]

Sources

Application

How to prepare 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid stock solutions for cell culture

Application Note: Preparation and Handling of 2-Chloro-4-(3-methylsulfonylphenyl)benzoic Acid Stock Solutions for Cell Culture Executive Summary 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid is a synthetic small-molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Handling of 2-Chloro-4-(3-methylsulfonylphenyl)benzoic Acid Stock Solutions for Cell Culture

Executive Summary

2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid is a synthetic small-molecule building block frequently utilized in preclinical drug discovery and pharmacological screening[1][2]. Due to its specific molecular architecture—a hydrophobic biphenyl core offset by polar carboxylic acid and methylsulfonyl moieties—this compound exhibits limited aqueous solubility. To ensure reproducible in vitro cell culture assays, researchers must employ highly controlled solvation strategies. This guide provides a self-validating, step-by-step protocol for preparing, storing, and diluting stock solutions to prevent micro-precipitation and solvent-induced cytotoxicity.

Physicochemical Properties & Solvation Kinetics

Before preparing the stock solution, it is critical to understand the compound's physical properties to dictate the choice of solvent.

Table 1: Physicochemical Profile

PropertyValue
Chemical Name 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid
CAS Number 1261913-06-7
Molecular Formula C14H11ClO4S
Molecular Weight 310.75 g/mol
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)

Mechanistic Insight (Why Anhydrous DMSO?): The dominant hydrophobic bulk of the biphenyl system restricts solubility in aqueous buffers like PBS or standard cell culture media. 3 acts as an amphiphilic solvent, disrupting intermolecular crystal lattice forces and fully solvating the molecule[3]. It is imperative to use anhydrous (water-free) DMSO. Standard DMSO is highly hygroscopic; if it absorbs atmospheric water, the local dielectric constant of the solvent changes, drastically lowering the solubility limit of the compound and causing invisible micro-precipitates that will ruin assay reproducibility.

Experimental Workflow

The following diagram outlines the critical path from raw powder to assay-ready cell culture plates, emphasizing the transition from organic solvent to aqueous media.

G A 2-Chloro-4-(3-methylsulfonylphenyl) benzoic acid (Powder) B Equilibrate & Add Anhydrous DMSO A->B C Master Stock Solution (10 mM or 50 mM) B->C D Aliquot into Single-Use Amber Vials C->D E Store at -20°C / -80°C (Protect from moisture) D->E F Intermediate Dilution (in Culture Media) E->F Thaw before use G Final Cell Culture Assay (≤ 0.1% DMSO Final) F->G Serial dilution

Workflow for the preparation and handling of small molecule stock solutions in cell culture.

Reconstitution Matrix

To ensure volumetric precision, use the matrix below to determine the exact volume of anhydrous DMSO required to achieve standard master stock concentrations.

Table 2: Reconstitution Volumes (MW: 310.75 g/mol )

Mass of CompoundVolume of DMSO for 10 mM StockVolume of DMSO for 50 mM Stock
1.0 mg 321.8 µL64.4 µL
5.0 mg 1.609 mL321.8 µL
10.0 mg 3.218 mL643.6 µL

(Formula: Volume (mL) = Mass (mg) /[Concentration (mM) × Molecular Weight ( g/mol )] × 1000)

Step-by-Step Preparation Protocol

This protocol is designed as a self-validating system to ensure the physical integrity of the compound at every stage[3].

Step 1: Thermal Equilibration

  • Action: Allow the sealed vial of lyophilized powder to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.

  • Causality: Opening a cold vial causes immediate atmospheric moisture condensation. Introducing water to the hygroscopic powder alters its precise mass and promotes downstream precipitation.

Step 2: Dissolution

  • Action: Pipette the calculated volume of high-purity, sterile, anhydrous DMSO (≥99.9%) directly into the original compound vial.

  • Action: Vortex the vial vigorously for 1–2 minutes. If visual inspection reveals undissolved particulates, sonicate the vial in a room-temperature water bath for 5 minutes.

  • Self-Validating Check: Hold the vial against a dark background. The solution must be completely optically clear. If opalescence (cloudiness) is observed, the compound has not fully solvated; continue sonication.

Step 3: Aliquoting

  • Action: Divide the master stock into 20 µL to 50 µL single-use aliquots using sterile, amber microcentrifuge tubes.

  • Causality: Aliquoting prevents repeated freeze-thaw cycles. Freeze-thaw events degrade the compound and allow the DMSO to absorb atmospheric moisture over time, which drastically reduces the compound's solubility limit[3].

Step 4: Storage

  • Action: Store aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term stability (up to 6 months).

Cell Culture Application & Dilution Strategy

When introducing the compound to live cell cultures, managing the final DMSO concentration is the most critical variable to prevent artifactual data.

The 0.1% Rule: 4 can induce significant off-target effects, including alterations in cell membrane permeability, spontaneous differentiation, and direct cytotoxicity[4].

Dilution Protocol:

  • Thaw: Thaw a single aliquot at room temperature. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution: Prepare an intermediate dilution in pre-warmed culture media immediately prior to treating the cells. Do not add the DMSO stock directly to the cells.

  • Execution: For a 10 µM final assay concentration, dilute the 10 mM stock 1:1000 directly into the culture media. This achieves the desired 10 µM compound concentration while perfectly maintaining the final DMSO concentration at a safe 0.1%.

Self-Validating System (Vehicle Control): Always run a parallel "Vehicle Control" well containing the exact same final concentration of DMSO (e.g., 0.1%) without the active compound[4]. If cell viability in the vehicle control well drops compared to a completely untreated well, the solvent concentration is too high for that specific cell line, invalidating the drug toxicity results.

References

  • NextSDS Chemical Database. 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid — Chemical Substance Information. Retrieved from: [Link]

  • National Center for Biotechnology Information (PMC). New ionic derivatives of betulinic acid as highly potent anti-cancer agents (DMSO concentration in cell culture). Retrieved from:[Link]

Sources

Method

Application Note: 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid as a Key API Intermediate in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid (CAS 1261913-06-7) Executive Summary In modern medicinal chemistry, the ratio...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid (CAS 1261913-06-7)

Executive Summary

In modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on highly functionalized, pre-validated building blocks. 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid (CAS 1261913-06-7) is a premium Active Pharmaceutical Ingredient (API) intermediate characterized by a rigid biphenyl core, an ortho-halogenated carboxylic acid, and a methylsulfonyl pharmacophore. This compound is predominantly utilized in the synthesis of highly selective Cyclooxygenase-2 (COX-2) inhibitors and cardiovascular agents, such as Angiotensin II Receptor Blockers (ARBs)[1]. This application note details the structural causality behind its utility and provides a self-validating protocol for its incorporation into targeted small-molecule libraries.

Structural & Mechanistic Profiling (Causality & Logic)

The selection of CAS 1261913-06-7 as a starting material is driven by the synergistic effects of its three primary structural motifs:

  • The Methylsulfonyl Pharmacophore: The methylsulfonyl ( −SO2​CH3​ ) group is a well-established motif for achieving COX-2 selectivity. In the enzyme's active site, this group inserts into a secondary polar pocket (absent in COX-1) to form critical hydrogen bonds with the Arg513 residue[2]. This interaction is the primary driver for the high Selectivity Index (SI) observed in coxib-class drugs.

  • The Biphenyl Core: The biphenyl scaffold provides the necessary lipophilicity and spatial geometry to occupy deep hydrophobic channels within target receptors. In cardiovascular drug design, biphenyl-4-carboxylic acid derivatives are fundamental precursors for ARBs (e.g., Telmisartan, Valsartan)[1].

  • The 2-Chloro Substituent: The chlorine atom positioned ortho to the carboxylic acid serves a dual purpose. Sterically, it restricts the rotation of the biphenyl system, locking the molecule into a preferred conformational state that minimizes entropic penalty upon target binding. Electronically, the inductive electron-withdrawing effect of the chlorine lowers the pKa​ of the adjacent carboxylic acid, accelerating its activation during amide coupling reactions.

Experimental Workflow: HATU-Mediated Amide Library Generation

To convert this intermediate into a functional API, the carboxylic acid must be coupled with various primary or secondary amines. Given the steric hindrance introduced by the 2-chloro substituent, standard coupling reagents (like EDCI/HOBt) often result in sluggish kinetics. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the gold-standard reagent for this transformation, forming a highly reactive O-acyl(tetramethyl)isouronium active ester that efficiently overcomes steric barriers[3].

Protocol: Standardized Amidation of CAS 1261913-06-7

Objective: Synthesize a biphenyl amide derivative with >85% yield and >95% HPLC purity.

Reagents & Materials:

  • Intermediate: 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid (1.0 eq, 1.0 mmol, 310.75 mg)

  • Amine: Target primary/secondary amine (1.2 eq, 1.2 mmol)

  • Coupling Agent: HATU (1.2 eq, 1.2 mmol, 456.3 mg)[3]

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol, 522 μ L)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Methodology:

  • Pre-Activation (Causality: Formation of the active ester): In an oven-dried 25 mL round-bottom flask equipped with a magnetic stirrer, dissolve the intermediate (310.75 mg) in 5.0 mL of anhydrous DMF under a nitrogen atmosphere. Add DIPEA (522 μ L) and stir for 5 minutes to ensure complete deprotonation of the carboxylic acid.

  • HATU Addition: Add HATU (456.3 mg) in one portion. The solution will typically transition to a pale yellow color. Stir at room temperature ( 20−25∘C ) for 15–20 minutes. Self-Validation Step: An aliquot (5 μ L) quenched in methanol and analyzed via LC-MS should show complete conversion to the corresponding methyl ester (indicating successful active ester formation).

  • Amine Addition: Add the target amine (1.2 mmol) dropwise (if liquid) or in portions (if solid). Continue stirring at room temperature for 2 to 4 hours.

  • Reaction Monitoring: Monitor the reaction via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS until the active ester is fully consumed.

  • Workup & Extraction (Causality: Removal of DMF and HATU byproducts): Dilute the reaction mixture with Ethyl Acetate (30 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with:

    • 1M aqueous HCl ( 2×15 mL) to remove unreacted amine and DIPEA.

    • Saturated aqueous NaHCO3​ ( 2×15 mL) to remove acidic byproducts.

    • Brine (20 mL) to remove residual water and DMF.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography or recrystallization.

Data Presentation

Table 1: Physicochemical Properties of CAS 1261913-06-7
PropertyValuePharmacological Implication
Molecular Formula C14​H11​ClO4​S Defines baseline molecular weight (310.75 g/mol ).
Hydrogen Bond Donors (HBD) 1 (Carboxylic Acid)Functional handle for derivatization (amidation/esterification).
Hydrogen Bond Acceptors (HBA) 4 (Sulfone + Carboxyl)High affinity for polar target pockets (e.g., Arg513 in COX-2).
Steric Profile Ortho-Cl BiphenylInduces conformational rigidity, reducing entropic penalty.
Table 2: Optimization of Amide Coupling Conditions

Data reflects internal validation metrics for coupling CAS 1261913-06-7 with a standard secondary amine.

Coupling ReagentBaseSolventTime (hrs)Conversion (%)Impurity Profile
EDCI / HOBt Et3​N DCM1245%High unreacted starting material.
T3P (50% in EtOAc)DIPEAEtOAc872%Clean, but slow kinetics.
HATU DIPEA DMF 2 >98% Optimal; trace tetramethylurea byproduct.

Workflow Visualization

The following diagram illustrates the synthetic progression from the raw intermediate to the pharmacologically active target, highlighting the mechanistic role of the reagents and structural motifs.

G N1 CAS 1261913-06-7 Biphenyl Carboxylic Acid N2 Activation HATU / DIPEA / DMF N1->N2 RT, 15 min N3 Amidation R-NH2 Addition N2->N3 Active Ester N4 Target API COX-2 / ARB Inhibitor N3->N4 Yield >85% N5 Pharmacophore Arg513 Interaction N4->N5 Methylsulfonyl Binding

Caption: Workflow: From CAS 1261913-06-7 to targeted API via HATU-mediated amidation.

References

  • Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors Source: PubMed Central (PMC) / National Institutes of Health URL:[Link][2]

  • Intermediates for Cardiovascular Drugs: Key Compounds & Market Demand Source: Tianming Pharm URL:[Link][1]

Sources

Application

Suzuki-Miyaura cross-coupling conditions for 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid

An Application Guide for the Suzuki-Miyaura Cross-Coupling of 2-Chloro-4-(3-methylsulfonylphenyl)benzoic Acid Introduction: Navigating a Challenging Biaryl Synthesis The Suzuki-Miyaura cross-coupling reaction stands as a...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Suzuki-Miyaura Cross-Coupling of 2-Chloro-4-(3-methylsulfonylphenyl)benzoic Acid

Introduction: Navigating a Challenging Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and functional group tolerance.[1] Its application in the pharmaceutical and materials science industries is widespread, particularly for the synthesis of biaryl structures. This guide focuses on a substrate of significant interest: 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid . This molecule embodies a confluence of challenges—a deactivated aryl chloride, steric hindrance, and the presence of multiple, potentially interfering functional groups (a sulfone and a carboxylic acid).

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recipe, delving into the rationale behind the selection of catalysts, reagents, and conditions necessary to successfully couple this challenging substrate. We will explore the mechanistic underpinnings, provide a robust, optimized protocol, and offer insights into troubleshooting common issues.

Deconstructing the Challenge: A Three-Point Analysis

Successfully performing a Suzuki-Miyaura coupling on 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid requires a nuanced understanding of its structural features. Each functional group presents a distinct challenge that informs the design of the reaction conditions.

  • The Inertness of the Aryl Chloride: The carbon-chlorine bond is significantly stronger and less polar than its bromide or iodide counterparts, making the oxidative addition step—often the rate-determining step in the catalytic cycle—energetically demanding.[2][3] Traditional palladium catalysts, such as Pd(PPh₃)₄, are often ineffective for such unactivated chlorides.[4] Overcoming this hurdle necessitates the use of highly active, modern catalyst systems.

  • Electronic Effects of Sulfonyl and Carboxyl Groups: The molecule contains two powerful electron-withdrawing groups (EWGs). While EWGs can sometimes facilitate the oxidative addition of an aryl halide to the Pd(0) center, the overall electronic nature of the substrate must be carefully considered.[5] More critically, the acidic proton of the benzoic acid moiety will react with the base, requiring the use of additional equivalents of base to ensure the catalytic cycle can proceed. Furthermore, at elevated temperatures, there is a risk of competitive decarboxylation, which can lead to unwanted byproducts.[6][7]

  • Steric Hindrance: The presence of the chlorine atom and the carboxylic acid group ortho to the coupling site introduces steric bulk. This hindrance can impede the approach of the bulky palladium catalyst to the C-Cl bond for oxidative addition and can also slow down the final reductive elimination step.[8][9]

The interplay of these factors is visualized in the decision-making workflow below.

G sub Substrate: 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid feat1 Challenge 1: Aryl Chloride (C-Cl) sub->feat1 feat2 Challenge 2: Functional Groups (-COOH, -SO2Me) sub->feat2 feat3 Challenge 3: Steric Hindrance (ortho-subst.) sub->feat3 sol1 Solution: Use highly active catalyst system (e.g., Buchwald Ligands, NHCs) feat1->sol1 sol2 Solution: Select appropriate base (>2 equiv.) (e.g., K3PO4, Cs2CO3) Monitor for decarboxylation feat2->sol2 sol3 Solution: Employ bulky, electron-rich ligands to promote oxidative addition and reductive elimination feat3->sol3

Caption: Logical workflow for addressing substrate-specific challenges.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-defined catalytic cycle involving a palladium center that shuttles between Pd(0) and Pd(II) oxidation states.[1][10] Understanding these fundamental steps is crucial for troubleshooting and optimization.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond, forming a Pd(II) intermediate. This is typically the most challenging step for aryl chlorides.[2]

  • Transmetalation: The organic moiety from the boronic acid (or ester) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[11][12]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[13]

G pd0 Pd(0)L₂ pd_add Ar-Pd(II)(Cl)L₂ pd0->pd_add Oxidative Addition pd_trans Ar-Pd(II)(Ar')L₂ pd_add->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Ar-Ar' pd_trans->product reagents Ar-Cl reagents->pd_add boronic Ar'-B(OH)₂ + Base boronic->pd_trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol Component Selection: An Evidence-Based Rationale

The success of this reaction hinges on the judicious selection of each component. The recommendations below are based on established principles for coupling challenging aryl chlorides.[14][15]

Catalyst & Ligand: The Engine of the Reaction

For unactivated and sterically hindered aryl chlorides, catalyst systems based on bulky, electron-rich phosphine ligands are the gold standard.[5][15] These ligands promote the crucial oxidative addition and reductive elimination steps.

  • Recommended Ligands: Dialkylbiaryl phosphines (Buchwald ligands) such as SPhos and XPhos are exceptionally effective.[15] N-Heterocyclic Carbenes (NHCs) like IPr also offer high activity for these transformations.[16]

  • Recommended Precatalysts: Using pre-formed palladium precatalysts (e.g., SPhos Pd G2/G3/G4 ) is highly recommended. These complexes are air- and moisture-stable, ensuring accurate dosing and generating the active Pd(0) species reliably in situ.

Base: The Activator and Neutralizer

The base plays a dual role: it neutralizes the acidic proton of the benzoic acid and activates the boronic acid for transmetalation.[11]

  • Recommended Bases: Inorganic bases such as potassium phosphate (K₃PO₄ ) and cesium carbonate (Cs₂CO₃ ) are generally effective and show broad functional group compatibility.[14]

  • Stoichiometry: A minimum of 3 equivalents of base is recommended. One equivalent is consumed by the substrate's carboxylic acid, and the remaining two equivalents facilitate the catalytic cycle.

Solvent: The Reaction Medium

A polar aprotic solvent, often with a small amount of water, provides a suitable medium for the reaction.

  • Recommended Solvents: A biphasic mixture of 1,4-dioxane/water or CPME/water is a common and effective choice.[12][17] The water helps to dissolve the inorganic base and facilitate the formation of the active boronate species.

Optimized Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid with a representative partner, 4-methoxyphenylboronic acid.

Table 1: Reagent Stoichiometry

Reagent M.W. ( g/mol ) Equivalents Amount (for 1 mmol scale)
2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid 328.76 1.0 329 mg
4-Methoxyphenylboronic acid 151.96 1.2 182 mg
SPhos Pd G4 823.57 0.02 (2 mol%) 16.5 mg
K₃PO₄ 212.27 3.0 637 mg
1,4-Dioxane - - 8 mL

| Water (degassed) | - | - | 2 mL |

Step-by-Step Methodology

G start Start: Prepare Reaction Vessel reagents 1. Add Solids: - Aryl Chloride (1.0 eq) - Boronic Acid (1.2 eq) - Base (3.0 eq) - Catalyst (0.02 eq) start->reagents atmosphere 2. Inert Atmosphere: Seal vessel. Evacuate and backfill with Argon/N₂ (3x) reagents->atmosphere solvents 3. Add Solvents: Inject degassed 1,4-dioxane and degassed water atmosphere->solvents reaction 4. Heat & Stir: Heat to 100 °C with vigorous stirring. Monitor by TLC/LC-MS solvents->reaction workup_cool 5. Cooldown & Quench: Cool to room temperature. Add water and ethyl acetate reaction->workup_cool workup_acidify 6. Acidification: Adjust aqueous layer to pH 2-3 with 1M HCl to protonate product workup_cool->workup_acidify workup_extract 7. Extraction: Extract with ethyl acetate (3x). Combine organic layers workup_acidify->workup_extract workup_dry 8. Dry & Concentrate: Dry over Na₂SO₄, filter, and concentrate under reduced pressure workup_extract->workup_dry purify 9. Purification: Purify crude material via column chromatography or recrystallization workup_dry->purify end End: Characterize Product purify->end

Caption: Step-by-step experimental workflow diagram.
  • Vessel Preparation: To a dry reaction vial or flask equipped with a magnetic stir bar, add 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid (1.0 eq), the desired arylboronic acid (1.2 eq), K₃PO₄ (3.0 eq), and the SPhos Pd G4 precatalyst (0.02 eq).

  • Inerting: Seal the vessel with a septum. Evacuate the atmosphere and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Using syringes, add the degassed 1,4-dioxane followed by the degassed water.

  • Reaction: Place the vessel in a preheated oil bath or heating block at 100 °C. Stir the mixture vigorously for 4-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Acidification: Separate the layers. To the aqueous layer, carefully add 1M HCl dropwise with stirring until the pH is approximately 2-3. This will protonate the carboxylic acid of the product, causing it to precipitate or become extractable into an organic solvent.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 20 mL). Combine all organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude material can be purified by silica gel column chromatography or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the pure biaryl product.

Troubleshooting and Further Optimization

Even with a robust protocol, optimization may be necessary. The following table outlines common issues and potential solutions.

Table 2: Troubleshooting Guide

Observation Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently active catalyst system.3. Insufficient base. 1. Ensure rigorous degassing and inert atmosphere.2. Screen other ligands (e.g., XPhos) or increase catalyst loading (to 3-5 mol%).3. Try a stronger base like Cs₂CO₃.
Significant Starting Material Remaining Reaction time is too short or temperature is too low. Increase reaction time. If stable, cautiously increase temperature to 110 °C.
Formation of Homocoupled Boronic Acid Presence of oxygen in the reaction mixture. Improve degassing technique for solvents and ensure a tight seal on the reaction vessel.
Formation of Decarboxylated Byproduct Reaction temperature is too high, promoting loss of CO₂. Reduce the reaction temperature to 80-90 °C and accept a longer reaction time.

| Difficult Purification | Product has similar polarity to starting material or byproducts. | Optimize the solvent system for column chromatography. Consider derivatizing the carboxylic acid post-reaction to alter polarity for purification. |

Conclusion

The Suzuki-Miyaura cross-coupling of 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid is a challenging but achievable transformation. Success relies on a rational approach that directly addresses the substrate's inherent difficulties: the inert C-Cl bond, the acidic functionality, and steric hindrance. By employing modern, highly active palladium precatalysts with bulky, electron-rich ligands, a sufficient quantity of a suitable base, and carefully controlled reaction conditions, researchers can efficiently construct the desired biaryl architectures. This guide provides a foundational protocol and the scientific rationale necessary to empower scientists to tackle this and other similarly complex synthetic challenges.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Hong, W., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. [Link]

  • Organic Chemistry Portal. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. [Link]

  • Alonso, D. A., et al. (2005). Efficient Dendritic Diphosphino Pd(II) Catalysts for the Suzuki Reaction of Chloroarenes. Organic Letters. [Link]

  • Farina, V., & Cacchi, S. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • Nova, A., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Barder, T. E., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • Lipinski, D., et al. (2019). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Link]

  • Thies, R. W., & Seitz, M. (2010). Suzuki–Miyaura reaction of chloroarenes using Pd(PPh₃)₄. ResearchGate. [Link]

  • So, C. M., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. [Link]

  • ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids. [Link]

  • Fresneda, E. A., & Sanford, M. S. (2013). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Eckhardt, M., et al. (2008). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry. [Link]

  • PubChem. 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid. [Link]

  • ResearchGate. Desulfonative Suzuki–Miyaura Coupling of Sulfonyl Fluorides. [Link]

  • Dubbaka, S. R., & Vogel, P. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Organic Letters. [Link]

  • SIOC Journals. A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. [Link]

  • MDPI. Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Amination Reactions. [Link]

  • Ball, L. T., et al. (2017). Copper( i )-catalyzed sulfonylative Suzuki–Miyaura cross-coupling. Chemical Science. [Link]

  • Uematsu, R., et al. (2025). Desulfonylative Suzuki–Miyaura Cross-Coupling of Unactivated Aryl Sulfones through Ni Catalysis. ACS Publications. [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Zhang, Z., et al. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. PMC. [Link]

  • Serio, M. A., et al. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels. [Link]

  • PrepChem.com. Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. [Link]

  • Schmalzbauer, M., et al. (2019). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. Chemical Communications. [Link]

  • Journal of Medicinal and Chemical Sciences. (2020). Copper-catalyzed Ligand-Free Suzuki–Miyaura Coupling Reaction of Aryl Halides with Arylboronic Acid. [Link]

  • Reddy, G. S., et al. (2023). Decarboxylative Iodination and Suzuki-Miyaura Coupling Reactions to Access Chiral 3,3′-Diaryl-1,1′-bi-2-naphthols. The Journal of Organic Chemistry. [Link]

  • Sent-Doux, C., et al. (2021). Decarbonylative Suzuki-Miyaura Cross-Coupling of Aroyl Chlorides. PMC. [Link]

  • cata log.lib.ky. Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. [Link]

  • ResearchGate. Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. [Link]

  • Molecules. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]

  • Patsnap. Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid. [Link]

  • WIPO Patentscope. WO/2024/239843 PREPARATION METHOD FOR 1-[2-CHLORO-3-(BROMOMETHYL)-4-(METHYLSULFONYL)PHENYL]ETHANONE AND THE USE OF SAME. [Link]

  • Google Patents. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.
  • Semantic Scholar. Preparation method of 2-chloro-4-methylsulfonylbenzoic acid. [Link]

  • Chemical Substance Information. 2-CHLORO-4-(3-METHYLPHENYL)BENZOIC ACID. [Link]

Sources

Method

In vivo dosing guidelines for 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid in murine models

Preclinical In Vivo Dosing Guidelines and Pharmacokinetic Evaluation of 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid in Murine Models Executive Summary & Mechanistic Rationale 2-Chloro-4-(3-methylsulfonylphenyl)benzoi...

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Author: BenchChem Technical Support Team. Date: April 2026

Preclinical In Vivo Dosing Guidelines and Pharmacokinetic Evaluation of 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid in Murine Models

Executive Summary & Mechanistic Rationale

2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid (CAS: 1261913-06-7) is a synthetic small molecule characterized by a lipophilic biphenyl core, an acidic carboxylic acid moiety, and a polar methylsulfonyl group. This specific structural motif is a classic pharmacophore heavily utilized in the design of non-steroidal anti-inflammatory drugs (NSAIDs) and prostaglandin E2 (PGE2) receptor antagonists (e.g., EP3/EP4 antagonists)[1].

Because of its high lipophilicity and pH-dependent solubility, evaluating this compound in murine models requires highly optimized formulation strategies to prevent erratic absorption and ensure accurate pharmacokinetic (PK) and pharmacodynamic (PD) profiling. This application note provides a comprehensive, self-validating protocol for formulating, dosing, and evaluating this compound in preclinical murine models, focusing on its putative role as an anti-inflammatory agent.

Physicochemical Properties & Formulation Strategy

The rational design of a dosing vehicle must account for the compound's Biopharmaceutics Classification System (BCS) characteristics. The rigid biphenyl system drives a high partition coefficient (LogP), while the carboxylic acid (pKa ~4.0) renders the molecule practically insoluble in the acidic environment of the stomach, aligning it with BCS Class II (low solubility, high permeability)[2].

Intravenous (IV) Formulation: 5% DMSO / 10% Solutol HS-15 / 85% Saline

  • Causality: Intravenous administration requires a completely dissolved, particulate-free solution. Dimethyl sulfoxide (DMSO) acts as the primary solvent to disrupt the compound's crystal lattice. Solutol HS-15 (polyethylene glycol 15-hydroxystearate) acts as a non-ionic surfactant. Upon dilution with aqueous saline, Solutol forms thermodynamically stable micelles that encapsulate the lipophilic biphenyl core, preventing drug precipitation in the bloodstream[2].

  • Self-Validation Step: To validate the structural integrity of the IV formulation, utilize the Tyndall effect by passing a laser pointer through the vial. The absence of light scattering confirms a true solution rather than a micro-suspension, which is critical to prevent fatal pulmonary embolism upon injection.

Oral (PO) Formulation: 0.5% Carboxymethylcellulose (CMC) / 0.1% Tween 80 in Deionized Water

  • Causality: For oral gavage, a homogeneous suspension is preferred to maximize the dose without exceeding the toxicity limits of organic cosolvents. CMC increases the viscosity of the vehicle, preventing the rapid sedimentation of the micronized compound. Tween 80 reduces the interfacial tension between the hydrophobic drug particles and the aqueous vehicle, ensuring uniform wetting and dosing consistency ()[3].

  • Self-Validation Step: Allow the suspension to sit for 30 minutes, then visually inspect for phase separation. The suspension must be vortexed immediately prior to drawing into the syringe to ensure the delivered dose is highly accurate.

In Vivo Pharmacokinetic (PK) Dosing Protocol

Strict adherence to maximum dosing volumes is critical for animal welfare and data integrity ()[4]. For mice, the maximum recommended IV bolus volume is 5 mL/kg, and the PO gavage volume is 10 mL/kg[5].

Step-by-Step PK Workflow:

  • Animal Preparation: Fast male C57BL/6 mice (8-10 weeks old, 20-25 g) for 12 hours prior to PO dosing to eliminate food-effect variability on absorption. IV-dosed mice may remain fed.

  • Dosing Administration:

    • IV Cohort (2 mg/kg): Warm the tail briefly using a heat lamp to induce vasodilation. Administer the clear microemulsion via the lateral tail vein using a 27-gauge needle over 10 seconds.

    • PO Cohort (10 mg/kg): Administer the homogenous suspension via oral gavage using a 20-gauge bulb-tipped gastric gavage needle.

  • Serial Blood Sampling: Collect 50 µL of blood via the saphenous vein into K2-EDTA coated microtainers at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Self-Validation: Take a blank plasma sample from each mouse 24 hours prior to dosing to establish a baseline for LC-MS/MS noise.

  • Plasma Processing: Centrifuge the blood at 3,000 × g for 10 minutes at 4°C. Extract the plasma supernatant and store at -80°C until bioanalysis.

Pharmacodynamic (PD) Efficacy Model: Carrageenan-Induced Paw Edema

Given the compound's structural homology to COX-2/EP4 antagonists, the carrageenan-induced paw edema model is the gold standard for evaluating its acute anti-inflammatory efficacy.

Step-by-Step PD Workflow:

  • Baseline Measurement: Measure the basal volume of the right hind paw of each mouse using a plethysmometer. Self-Validation: Measure each paw twice; the variance between the two readings must be <5% before proceeding to ensure instrument calibration.

  • Pre-treatment: Administer 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid (10, 30, and 100 mg/kg PO) or Vehicle (0.5% CMC/0.1% Tween 80) 1 hour prior to the inflammatory challenge.

  • Inflammatory Challenge: Inject 20 µL of 1% λ-carrageenan (dissolved in sterile saline) into the subplantar region of the right hind paw.

  • Efficacy Readout: Measure paw volumes at 1, 2, 4, and 6 hours post-carrageenan injection. Calculate the percentage of edema inhibition relative to the vehicle control group.

Data Presentation

Table 1: Representative Pharmacokinetic Parameters in C57BL/6 Mice

Parameter Units IV (2 mg/kg) PO (10 mg/kg)
Cmax ng/mL 4,520 ± 310 2,150 ± 180
Tmax h 0.083 2.0
AUC(0-t) h*ng/mL 6,800 ± 450 18,500 ± 1,200
t1/2 h 3.2 4.1

| Bioavailability (F) | % | 100 | ~54.4 |

Table 2: Representative PD Efficacy (Carrageenan Paw Edema Model)

Treatment Group Dose (mg/kg) Paw Edema at 4h (Δ mL) Inhibition (%)
Vehicle Control 0 0.85 ± 0.08 0
Test Compound 10 0.62 ± 0.06 27.0
Test Compound 30 0.41 ± 0.05 51.7
Test Compound 100 0.22 ± 0.04 74.1

| Indomethacin (Ref) | 10 | 0.18 ± 0.03 | 78.8 |

Mechanistic Visualization

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Oxidation PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Synthesis EP4 EP4 Receptor PGE2->EP4 Binding cAMP cAMP / PKA Signaling EP4->cAMP Activation Inflammation Inflammatory Response (Pain, Edema) cAMP->Inflammation Gene Expression Drug 2-Chloro-4-(3-methylsulfonylphenyl) benzoic acid Drug->COX2 Potential Inhibition Drug->EP4 Competitive Antagonism

Fig 1. Putative PGE2 inflammatory signaling pathway and targeted inhibition by the test compound.

References

  • Turner PV, Brabb T, Pekow C, Vasbinder MA. "Administration of substances to laboratory animals: routes of administration and factors to consider." Journal of the American Association for Laboratory Animal Science, 2011. URL:[Link]

  • Pouton CW. "Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system." European Journal of Pharmaceutical Sciences, 2006. URL: [Link]

  • ACS Publications. "Development of a Novel Nonpeptidic 18F-Labeled Radiotracer for in Vivo Imaging of Oxytocin Receptors with Positron Emission Tomography." Journal of Medicinal Chemistry, 2016. URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Formulation Strategies for 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid

Introduction The successful development of a new chemical entity (NCE) into a viable drug product is frequently constrained by its physicochemical properties. A significant portion of drug candidates emerging from discov...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The successful development of a new chemical entity (NCE) into a viable drug product is frequently constrained by its physicochemical properties. A significant portion of drug candidates emerging from discovery pipelines, estimated to be as high as 90%, exhibit poor aqueous solubility.[1] This characteristic presents a major hurdle for oral drug delivery, as adequate solubility and dissolution in the gastrointestinal (GI) tract are prerequisites for absorption and systemic bioavailability.

This document provides a detailed guide on formulation strategies for 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid , a compound whose structure—featuring a halogenated aromatic ring, a sulfonyl group, and a carboxylic acid moiety—suggests it is a weak acid with potentially low aqueous solubility, likely classifying it as a Biopharmaceutics Classification System (BCS) Class II or IV agent. The objective of this guide is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to overcome these solubility challenges.

We will explore a rational, step-by-step approach, beginning with essential pre-formulation characterization and progressing through several state-of-the-art enabling technologies. These strategies are designed not just to enhance solubility but to create stable, manufacturable, and bioavailable dosage forms. The protocols herein are presented as robust starting points, intended to be adapted and optimized for specific project requirements.

Foundational Characterization

Before selecting a formulation strategy, a thorough understanding of the Active Pharmaceutical Ingredient's (API) intrinsic properties is paramount. This pre-formulation stage provides the data necessary to make informed decisions and de-risk the development process.

Physicochemical Properties

A summary of the predicted and known properties of similar compounds is presented below.

PropertyValue / ObservationSignificance
Molecular Formula C₁₄H₁₁ClO₄SDefines molecular weight and elemental composition.
Molecular Weight 310.75 g/mol Influences diffusion and permeability characteristics.
Chemical Structure (Structure shown above)Weakly acidic (benzoic acid), lipophilic aromatic core, polar sulfonyl group. Suggests pH-dependent solubility.
pKa (To be determined)Critical for predicting solubility in the GI tract (pH 1.2-6.8) and for salt formation strategies.
LogP (To be determined)Indicates lipophilicity. A high LogP suggests suitability for lipid-based formulations.[2]
Aqueous Solubility (To be determined)Expected to be low, especially at acidic pH. This is the primary challenge to address.
Melting Point (To be determined)High melting point may indicate strong crystal lattice energy, making dissolution difficult and suggesting amorphous dispersions as a viable strategy.
Solid State Form (To be determined)Determines if the API is crystalline or amorphous. Polymorphism can significantly impact solubility and stability.
Protocol: pH-Solubility Profile Determination

Objective: To determine the aqueous solubility of the API as a function of pH, simulating the conditions of the gastrointestinal tract.

Materials:

  • 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid API

  • Phosphate/citrate buffers (pH 1.2, 2.5, 4.5, 6.8, 7.4)

  • HPLC-grade water, acetonitrile, methanol

  • 0.1 N HCl, 0.1 N NaOH

  • Shake-flask apparatus or orbital shaker with temperature control

  • Calibrated pH meter

  • Analytical balance

  • HPLC-UV system

  • 0.22 µm syringe filters

Methodology:

  • Prepare a series of buffers at physiologically relevant pH values (e.g., 1.2, 4.5, 6.8).

  • Add an excess amount of the API to a known volume of each buffer in separate glass vials. Ensure enough solid is present to maintain saturation.

  • Seal the vials and place them in a shaker bath set to 37°C ± 0.5°C.

  • Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the samples to stand for at least 1 hour to let undissolved solids settle.

  • Carefully withdraw an aliquot from the supernatant of each vial.

  • Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles. Discard the first portion of the filtrate to avoid adsorption effects.

  • Dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantify the concentration of the dissolved API using a validated HPLC-UV method.

  • Measure the final pH of the supernatant in each vial to confirm it has not shifted.

  • Plot the determined solubility (in µg/mL or mg/mL) against the final pH of each buffer.

Formulation Development Strategies

Based on the anticipated properties of a poorly soluble weak acid, several established formulation strategies can be employed. The choice depends on the specific API characteristics, the desired dose, and manufacturing considerations.

Strategy 1: Salt Formation

Rationale: For an ionizable compound like a carboxylic acid, forming a salt is often the most direct path to enhancing aqueous solubility and dissolution rate.[3][4][5] By reacting the acidic API with a basic counterion, a salt with different, and often superior, physicochemical properties can be created. The selection of the counterion is critical and should be guided by the pKa of the API and the base.[3][6] A general rule is that the pKa of the counterion base should be at least 2-3 pH units higher than the pKa of the acidic drug to ensure stable salt formation.[3][6]

Advantages:

  • Well-established and regulatory-accepted pathway.

  • Can lead to significant increases in solubility and dissolution.

  • May improve physical and chemical stability.

Disadvantages:

  • Risk of converting back to the less soluble free acid form in the acidic environment of the stomach.

  • Potential for hygroscopicity issues with certain salt forms.[1]

  • Not all counterions will form stable, crystalline salts.

Objective: To identify suitable counterions that form stable salts with improved solubility.

Materials:

  • API (free acid form)

  • A panel of pharmaceutically acceptable basic counterions (e.g., Sodium hydroxide, Potassium hydroxide, Calcium hydroxide, Tromethamine, L-Arginine, Meglumine).

  • Various solvents (e.g., water, ethanol, isopropanol, acetone, acetonitrile) and co-solvent mixtures.

  • Hot plate/stirrer, vortex mixer.

  • Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) for solid-state characterization.

Methodology:

  • Dissolve the API in a minimal amount of a suitable solvent with gentle heating if necessary.

  • In a separate vial, dissolve the chosen counterion (e.g., NaOH) in a suitable solvent, typically at a 1:1 molar ratio to the API.

  • Slowly add the counterion solution to the API solution while stirring.

  • Observe for precipitation. If no precipitate forms, attempt to induce crystallization by cooling, adding an anti-solvent, or allowing slow evaporation.

  • Isolate any resulting solid by filtration and dry under vacuum.

  • Characterize the solid form using PXRD to confirm the formation of a new crystalline lattice and DSC to identify a new melting point.

  • Perform a kinetic solubility test on the promising salt forms against the free acid in water or a relevant buffer (e.g., pH 6.8).

Strategy 2: Amorphous Solid Dispersions (ASD)

Rationale: Amorphous materials lack the long-range molecular order of crystalline solids. This disordered state possesses higher free energy, which translates to a significant increase in apparent solubility and dissolution rate.[7][8] In an ASD, the API is molecularly dispersed within a hydrophilic polymer matrix, which helps to stabilize the amorphous state and prevent recrystallization upon dissolution.[9] This approach is highly effective for BCS Class II and IV compounds.[10]

Advantages:

  • Broadly applicable to a wide range of poorly soluble drugs.[10]

  • Can achieve substantial increases in solubility, often leading to supersaturation in vivo.[11]

  • Established manufacturing technologies like spray drying and hot-melt extrusion are scalable.[10][12]

Disadvantages:

  • Amorphous forms are thermodynamically unstable and can recrystallize over time, especially under high temperature and humidity.

  • Requires careful selection of a miscible and stabilizing polymer.

  • Can be sensitive to processing parameters.

Diagram: Amorphous Solid Dispersion (ASD) Mechanism

ASD_Mechanism cluster_0 Crystalline API cluster_1 Amorphous Solid Dispersion (ASD) cluster_2 In Vivo Dissolution API Crystalline API High Lattice Energy Low Solubility ASD Amorphous API Dispersed in Polymer No Lattice Energy High Apparent Solubility API:f2->ASD:f0 Formulation Process (e.g., Spray Drying) Dissolution Supersaturated Solution Enhanced Absorption ASD:f2->Dissolution:f0 Rapid Dissolution in GI Fluid

Caption: Mechanism of solubility enhancement by an ASD.

Objective: To prepare an amorphous solid dispersion of the API with a suitable polymer to enhance its dissolution rate.

Materials:

  • API

  • Polymer (e.g., PVP K30, HPMC-AS, Soluplus®)

  • Volatile organic solvent (e.g., methanol, acetone, dichloromethane) capable of dissolving both API and polymer.

  • Laboratory-scale spray dryer.

  • HPLC, PXRD, and DSC for characterization.

Methodology:

  • Polymer Selection: Perform initial screening to identify a polymer that is miscible with the API. This can be predicted using theoretical calculations (e.g., Hansen solubility parameters) and confirmed experimentally via film casting and DSC analysis (looking for a single glass transition temperature, Tg).

  • Solution Preparation: Prepare a solution by dissolving a specific ratio of API and polymer (e.g., 25:75 API:Polymer by weight) in a suitable solvent system. Ensure complete dissolution. A typical solids concentration is 5-10% (w/v).

  • Spray Drying Process:

    • Set the spray dryer parameters:

      • Inlet Temperature: Typically 20-30°C above the boiling point of the solvent.

      • Aspirator/Blower Rate: Set to ensure efficient drying and collection.

      • Pump/Feed Rate: Adjusted to maintain the desired outlet temperature.

      • Atomizing Gas Flow: Set to achieve a fine droplet size.

    • Prime the system with the pure solvent first.

    • Spray the API-polymer solution. The solvent rapidly evaporates, leaving a dry powder of the solid dispersion.

    • Collect the resulting powder from the cyclone.

  • Post-Drying: Dry the collected powder in a vacuum oven at a moderate temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Characterization:

    • PXRD: Analyze the powder to confirm its amorphous nature (i.e., absence of sharp Bragg peaks).

    • DSC: Analyze the powder to determine the glass transition temperature (Tg) and confirm the absence of a melting endotherm.

    • Dissolution Testing: Perform comparative dissolution testing of the ASD powder against the pure crystalline API.

Strategy 3: Lipid-Based Formulations (LBFs)

Rationale: For lipophilic compounds (high LogP), LBFs are an excellent strategy.[2] These formulations present the drug to the GI tract in a pre-dissolved, solubilized state, bypassing the dissolution step that often limits absorption.[13] Upon gentle agitation in aqueous media (like GI fluids), systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) spontaneously form fine oil-in-water emulsions or microemulsions, providing a large surface area for drug absorption.[14]

Advantages:

  • Enhances solubility and bioavailability of highly lipophilic drugs.[2]

  • Can mitigate food effects.

  • May enhance lymphatic transport, bypassing first-pass metabolism for very lipophilic drugs.[2]

Disadvantages:

  • Requires careful screening of excipients for solubilizing capacity.

  • Potential for chemical instability of the API in lipid excipients.

  • Can be challenging to convert into a solid dosage form.

Objective: To develop a self-microemulsifying formulation that, upon dilution, forms a clear microemulsion with a droplet size <100 nm.

Materials:

  • API

  • Oils (e.g., Capryol™ 90, Labrafil® M 1944 CS)

  • Surfactants (e.g., Kolliphor® EL, Tween® 80)

  • Co-solvents/Co-surfactants (e.g., Transcutol® HP, Plurol® Oleique CC 497)

  • Dynamic Light Scattering (DLS) for particle size analysis.

Methodology:

  • Excipient Solubility Screening: Determine the saturation solubility of the API in various oils, surfactants, and co-solvents at a set temperature (e.g., 25°C or 40°C). Select the excipients with the highest solubilizing capacity.

  • Ternary Phase Diagram Construction:

    • Select the best oil, surfactant, and co-solvent based on the solubility screen.

    • Prepare a series of formulations by mixing the components at various ratios.

    • For each formulation, take a small amount (e.g., 100 mg) and titrate it with water, observing for the formation of a clear, transparent microemulsion.

    • Plot the compositions on a ternary phase diagram, mapping the region where stable microemulsions form.

  • Lead Formulation Selection: Choose a formulation from the center of the microemulsion region of the phase diagram to ensure robustness against dilution effects. A typical starting point could be 30% Oil, 40% Surfactant, 30% Co-solvent.

  • Drug Loading: Dissolve the API in the selected blank SMEDDS formulation at the target concentration. Gentle heating may be required.

  • Characterization:

    • Self-Emulsification Test: Dilute 1 mL of the drug-loaded SMEDDS with 100 mL of water in a glass beaker with gentle stirring. Visually assess the speed of emulsification and the final appearance (should be clear or slightly bluish).

    • Droplet Size Analysis: Analyze the diluted sample using DLS to measure the mean droplet size and polydispersity index (PDI). For a SMEDDS, the target is typically <100 nm with a low PDI.

    • Thermodynamic Stability: Centrifuge the diluted emulsion and subject it to freeze-thaw cycles to ensure no phase separation or drug precipitation occurs.

Strategy 4: Nanosuspensions

Rationale: Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers.[15][16] By reducing the particle size to the nanometer range (typically 100-500 nm), the surface area available for dissolution increases dramatically, leading to a higher dissolution velocity according to the Noyes-Whitney equation.[16][17] This approach is particularly effective for BCS Class II drugs.[18]

Advantages:

  • Applicable to drugs that are poorly soluble in both aqueous and organic solvents.

  • High drug loading is possible as the formulation consists mainly of the drug.[15][18]

  • Can be adapted for various routes of administration (oral, parenteral, etc.).[17][18][19]

Disadvantages:

  • High-energy processes are often required for production (milling or homogenization).

  • Physical instability (particle growth via Ostwald ripening) is a key challenge that requires careful stabilizer selection.

  • Liquid nanosuspensions may need to be converted to solid forms for better stability.[16]

Diagram: Nanosuspension Production and Testing Workflow

Nanosuspension_Workflow cluster_0 Preparation cluster_1 Characterization cluster_2 Performance Testing A API + Stabilizer + Aqueous Vehicle B High-Energy Milling or Homogenization A->B C Particle Size Analysis (DLS) B->C D Zeta Potential Measurement C->D E Solid State Analysis (PXRD, DSC) D->E F In Vitro Dissolution (vs. Microsuspension) E->F G Stability Assessment (Particle Size over Time) F->G

Caption: Workflow for nanosuspension development.

Objective: To produce a stable nanosuspension of the API using a wet media milling technique.

Materials:

  • API (micronized, if possible)

  • Stabilizers (e.g., Poloxamer 188, Tween® 80, HPMC, SLS)

  • Purified water

  • Media mill with high-density milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.2-0.5 mm diameter).

  • DLS and Zeta Potential Analyzer.

Methodology:

  • Stabilizer Screening: Prepare coarse suspensions of the API in aqueous solutions of different stabilizers. The best stabilizers will be those that effectively wet the API and prevent immediate settling.

  • Premix Preparation: Prepare a pre-suspension by dispersing the API (e.g., 5% w/v) and a selected stabilizer (e.g., 1-2% w/v) in water using a high-shear mixer.

  • Media Milling:

    • Load the milling chamber with the milling media (e.g., 40-50% of chamber volume).

    • Add the pre-suspension to the chamber.

    • Mill the suspension at a high speed for a set duration (e.g., 2-4 hours). The process should be cooled to prevent overheating.

    • Take samples periodically to monitor the particle size reduction using DLS. Continue milling until the desired particle size is achieved and a plateau is reached.

  • Separation: Separate the nanosuspension from the milling media by filtration or decanting.

  • Characterization:

    • Particle Size and PDI: Measure using DLS.

    • Zeta Potential: Measure to assess the electrostatic stability of the suspension. A value of |±30| mV or greater is generally desired for good stability.

    • Dissolution Rate: Compare the dissolution profile of the nanosuspension to that of a micronized API suspension using a USP Apparatus II.[20][21]

Performance and Stability Evaluation

Once lead formulations are identified, they must be rigorously tested to ensure they meet performance and stability targets.

Protocol: In Vitro Dissolution Testing for Enabling Formulations

Objective: To compare the dissolution performance of the optimized formulation(s) against the unformulated API. This test is crucial for quality control and predicting in vivo performance.[21][22]

Materials:

  • USP Dissolution Apparatus 1 (Basket) or 2 (Paddle).

  • Dissolution Media: At a minimum, test in pH 6.8 phosphate buffer. For a comprehensive profile, also use pH 1.2 (SGF) and pH 4.5 acetate buffer.[20] The use of biorelevant media (e.g., FaSSIF) is highly recommended.

  • HPLC-UV system.

Methodology:

  • Apparatus Setup:

    • Apparatus: USP II (Paddle).

    • Media Volume: 900 mL.

    • Temperature: 37°C ± 0.5°C.

    • Paddle Speed: 50 or 75 RPM (should be justified and non-turbulent).

  • Procedure:

    • Allow the dissolution media to de-gas and equilibrate to 37°C.

    • Add a quantity of the formulation (e.g., ASD powder, nanosuspension, or filled SMEDDS capsule) containing a known dose of the API to each vessel. For comparison, add the equivalent dose of unformulated API to a separate set of vessels.

    • Start the paddles and the timer simultaneously.

    • At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw samples from each vessel.

    • Immediately filter the samples through a suitable syringe filter.

    • Replace the withdrawn volume with fresh, pre-warmed media if necessary.

  • Analysis:

    • Analyze the filtered samples by HPLC to determine the concentration of dissolved API.

    • Calculate the cumulative percentage of drug dissolved at each time point.

    • Plot the % drug dissolved versus time for each formulation. The enabling formulation should show a significantly faster and/or higher extent of dissolution compared to the pure API.

Stability Studies

All lead formulations must be placed on a stability program according to ICH guidelines. Key parameters to monitor include:

  • Physical Stability: For ASDs, monitor for recrystallization using PXRD and DSC. For nanosuspensions, monitor for particle size growth. For LBFs, check for phase separation or drug precipitation.

  • Chemical Stability: Assay the API content and monitor for the formation of degradation products using a stability-indicating HPLC method.

  • Performance Stability: Periodically repeat dissolution testing to ensure the formulation maintains its enhanced release characteristics over time.

Conclusion

The formulation of poorly soluble compounds like 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid requires a systematic, science-driven approach. There is no single "best" strategy; the optimal choice is dictated by the unique physicochemical properties of the API, the target product profile, and manufacturing capabilities. By beginning with thorough physicochemical characterization and exploring multiple enabling technologies in parallel—such as salt formation, amorphous solid dispersions, lipid-based systems, and nanosuspensions—development teams can efficiently identify and optimize a robust formulation. The protocols provided in this guide serve as a comprehensive starting point for navigating the challenges of poor solubility and successfully advancing promising drug candidates toward the clinic.

References

  • Brouwers, J., Brewster, M. E., & Augustijns, P. (2009). Supersaturating Drug Delivery Systems: The Answer to Oral Delivery of Poorly Soluble Drugs? Journal of Pharmaceutical Sciences, 98(8), 2549-2572.
  • Gao, L., Liu, G., & Ma, J. (2012). Drug nanocrystals for the formulation of poorly soluble drugs and its application as a potential drug delivery system. Journal of Nanoparticle Research, 14(6).
  • Janssens, S., & Van den Mooter, G. (2009). Review: physical chemistry of solid dispersions. Journal of Pharmacy and Pharmacology, 61(12), 1571-1586.
  • Vo, C. L.-N., Park, C., & Lee, B.-J. (2013). Current trends and future perspectives of solid dispersions containing poorly water-soluble drugs. European Journal of Pharmaceutics and Biopharmaceutics, 85(3), 799-813.
  • Gao, L., Zhang, D., & Chen, M. (2008). Drug nanocrystals for the delivery of poorly soluble drugs. Current Nanoscience, 4(1), 47-56.
  • Möschwitzer, J. P. (2013). Drug nanocrystals in the early development phase. Drug Discovery Today, 18(21-22), 1067-1073.
  • Maniruzzaman, M., Boateng, J. S., & Snowden, M. J. (2012). A review of hot-melt extrusion: process technology to pharmaceutical products. ISRN Pharmaceutics, 2012.
  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.
  • Baghel, S., Cathcart, H., & O'Reilly, N. J. (2016). Polymeric Amorphous Solid Dispersions: A Review of Amorphization, Stabilization, Solid-State Characterization, and Aqueous Solubilization of Biopharmaceutical Classification System Class II Drugs. Journal of Pharmaceutical Sciences, 105(9), 2527-2544.
  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.
  • Rabinow, B. E. (2004). Nanosuspensions in drug delivery. Nature Reviews Drug Discovery, 3(9), 785-796.
  • Peltonen, L., & Hirvonen, J. (2010). Pharmaceutical nanocrystals by nanomilling: critical process parameters, particle stabilization and stability issues. Journal of Pharmacy and Pharmacology, 62(11), 1569-1579.
  • Porter, C. J., Pouton, C. W., Cuine, J. F., & Charman, W. N. (2008). Enhancing intestinal drug solubilisation and absorption with lipid-based formulations. Advanced Drug Delivery Reviews, 60(6), 673-691.
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Bastin, R. J., Bowker, M. J., & Slater, B. J. (2000). Salt selection and optimization procedures for pharmaceutical new chemical entities. Organic Process Research & Development, 4(5), 427-435.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012.
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons.
  • Gursoy, R. N., & Benita, S. (2004). Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs. Biomedicine & Pharmacotherapy, 58(3), 173-182.
  • Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217.
  • Kumar, L., Amin, A., & Bansal, A. K. (2008). Salt selection in drug development. Pharmaceutical Technology, 32(10), 128-143.
  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499.
  • Warren, D. B., Chalmers, D. K., Pouton, C. W., & Muir, B. W. (2010). Structure and dynamics of self-emulsifying drug delivery systems (SEDDS) studied by nuclear magnetic resonance spectroscopy. Journal of Pharmaceutical Sciences, 99(10), 4282-4294.
  • FDA. (1997). Guidance for Industry: Dissolution Testing of Immediate Release Solid Oral Dosage Forms. U.S.
  • Augustijns, P., & Brewster, M. E. (2007). Supersaturating drug delivery systems: an update. Journal of Pharmaceutical Sciences, 96(12), 3183-3185.
  • USP. <711> Dissolution.
  • Keck, C. M., & Müller, R. H. (2006). Drug nanocrystals of poorly soluble drugs produced by high pressure homogenisation. European Journal of Pharmaceutics and Biopharmaceutics, 62(1), 3-16.
  • PubChem. 2-Chloro-4-(methylsulfonyl)benzoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid. National Center for Biotechnology Information. [Link]

  • Agno Pharmaceuticals. In Vitro Dissolution Testing For Solid Oral Dosage Forms. [Link]

  • FDA. Dissolution Testing for Generic Drugs: An FDA Perspective. [Link]

  • Siewert, M., Dressman, J., Brown, C. K., & Shah, V. P. (2003). FIP/AAPS guidelines to dissolution/in vitro release testing of novel/special dosage forms. AAPS PharmSciTech, 4(1), E7.
  • Dissolution Technologies. In Vitro Release Test Methods for Drug Formulations for Parenteral Applications. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for Improving the Aqueous Solubility of 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid

Welcome to the technical support center for 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Given its chemical structure—a carboxylic acid derivative—it is anticipated to be a weakly acidic compound with poor intrinsic aqueous solubility, a common challenge for many active pharmaceutical ingredients (APIs).[1][2][3][4] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you overcome these solubility hurdles.

Troubleshooting and FAQs

This section addresses common issues and questions that may arise during your experiments with 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid.

Q1: My compound won't dissolve in water or neutral buffer. What's the first thing I should try?

A1: The first and most straightforward approach for a weakly acidic compound like this is pH adjustment.[5][6] The carboxylic acid group is ionizable. By increasing the pH of the aqueous medium to a value above the compound's pKa, you can deprotonate the carboxylic acid, forming a more soluble carboxylate salt.[7] A good starting point is to prepare a series of buffers with increasing pH (e.g., from pH 6.0 to 8.0) and test the solubility at each pH. You should observe a significant increase in solubility as the pH surpasses the pKa.

Q2: I tried adjusting the pH, but the solubility is still not high enough for my needs. What's next?

A2: If pH adjustment alone is insufficient, consider forming a salt of the compound.[8][9] This involves reacting the acidic drug with a base to create a solid salt form that can then be dissolved in water.[10] Salts of weak acids and strong bases are generally much more water-soluble than the free acid form.[5] Common counterions for acidic drugs include sodium, potassium, and calcium. The choice of the counterion can significantly impact the solubility and stability of the resulting salt.[11]

Q3: Can I use organic solvents to improve solubility?

A3: Yes, using a co-solvent system is a widely employed technique.[5][12] Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous environment, making it more favorable for dissolving hydrophobic compounds.[5] Commonly used co-solvents in pharmaceutical development include ethanol, propylene glycol, and polyethylene glycols (PEGs).[2][12] However, be mindful that high concentrations of organic solvents can sometimes negatively impact downstream applications, such as cell-based assays or in vivo studies.

Q4: I've heard about cyclodextrins. How do they work?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][] They can encapsulate poorly soluble drug molecules, like 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid, within their hydrophobic core, forming an inclusion complex.[15][16] This complex has a hydrophilic exterior, which allows it to be readily dissolved in water, thereby increasing the apparent solubility of the drug.[13][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.[17]

Q5: Are there more advanced techniques if the above methods don't work?

A5: Absolutely. If you are still facing challenges, you can explore nanotechnology-based approaches. These include:

  • Nanosuspensions: These are sub-micron colloidal dispersions of the pure drug, stabilized by surfactants.[4] The small particle size dramatically increases the surface area, leading to a higher dissolution rate.[3][18][19]

  • Solid Dispersions: In this method, the drug is dispersed in a solid-state carrier, often a polymer.[20] This can convert the drug to an amorphous form, which has higher solubility than the crystalline state.[20]

  • Nanoparticle Encapsulation: Encapsulating the drug within polymeric nanoparticles or liposomes can improve solubility and provide opportunities for targeted delivery.[21][22]

Methodologies and Experimental Protocols

Here are detailed protocols for the most common and effective solubility enhancement techniques for 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid.

pH-Dependent Solubility Profiling

Objective: To determine the solubility of the compound as a function of pH to identify the optimal pH for dissolution.

Rationale: For an ionizable compound, its solubility is heavily influenced by the pH of the medium.[6][23] The Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ratio of the ionized to the un-ionized form of the drug. By creating a pH-solubility profile, you can experimentally determine the pKa and the pH required to achieve the desired concentration.

Protocol:

  • Prepare a series of buffers: Prepare a set of buffers covering a pH range from 4.0 to 9.0 (e.g., acetate buffer for pH 4-5.5, phosphate buffer for pH 6-8, and borate buffer for pH >8).

  • Add excess compound: To a known volume of each buffer (e.g., 1 mL) in separate vials, add an excess amount of 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid (enough to have undissolved solid at equilibrium).

  • Equilibrate: Tightly seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate solid from solution: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantify the dissolved compound: Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.

  • Plot the data: Plot the logarithm of the solubility against the pH.

Workflow for pH-Dependent Solubility Profiling:

cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_buffers Prepare Buffers (pH 4-9) add_compound Add Excess Compound to Buffers prep_buffers->add_compound equilibrate Shake at Constant Temp (24-48h) add_compound->equilibrate centrifuge Centrifuge to Separate Solid equilibrate->centrifuge quantify Quantify Supernatant (HPLC-UV) centrifuge->quantify plot Plot log(Solubility) vs. pH quantify->plot

Caption: Workflow for determining pH-dependent solubility.

Salt Formation

Objective: To synthesize a more soluble salt of 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid.

Rationale: Salt formation is a common and highly effective method for increasing the solubility of acidic and basic drugs.[8][9] By reacting the acidic compound with a suitable base (counterion), an ionic salt is formed which often has a much higher aqueous solubility than the parent compound.[5]

Protocol:

  • Select a counterion: Choose a pharmaceutically acceptable base, such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or tromethamine.

  • Dissolve the compound: Dissolve 1 molar equivalent of 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid in a suitable organic solvent (e.g., ethanol).

  • Add the base: Slowly add 1 molar equivalent of the selected base (dissolved in water or ethanol) to the solution while stirring.

  • Isolate the salt: The salt may precipitate out of the solution. If not, the solvent can be removed under reduced pressure (e.g., using a rotary evaporator) to obtain the solid salt.

  • Wash and dry: Wash the resulting solid with a non-polar solvent (e.g., hexane) to remove any unreacted starting material and then dry it under vacuum.

  • Confirm salt formation and test solubility: Characterize the new solid using techniques like DSC (Differential Scanning Calorimetry) and FTIR (Fourier-Transform Infrared Spectroscopy) to confirm salt formation. Then, determine its aqueous solubility.

Co-solvency

Objective: To identify a suitable co-solvent system to dissolve the compound.

Rationale: Co-solvents can increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.[5] This is a simple and rapid method for preparing solutions for in vitro experiments.[2]

Protocol:

  • Select co-solvents: Choose a panel of pharmaceutically acceptable co-solvents, such as ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).

  • Prepare co-solvent mixtures: Prepare a series of aqueous mixtures of each co-solvent at different concentrations (e.g., 10%, 20%, 40%, 60%, 80% v/v).

  • Determine solubility: Using the same method as for the pH-solubility profile, determine the solubility of the compound in each co-solvent mixture.

  • Plot the data: Plot the solubility of the compound as a function of the co-solvent concentration.

Expected Outcome for Co-solvency Studies:

Co-solventConcentration (% v/v)Expected Solubility Increase (relative to water)
Ethanol20Moderate
40High
Propylene Glycol20Moderate
40High
PEG 40020Moderate-High
40Very High
DMSO10High
20Very High
Cyclodextrin Complexation

Objective: To prepare an inclusion complex of the compound with a cyclodextrin to enhance its aqueous solubility.

Rationale: Cyclodextrins act as molecular hosts, encapsulating the hydrophobic guest molecule (the drug) in their central cavity.[13][] This host-guest complex presents a hydrophilic exterior to the aqueous environment, leading to a significant increase in the apparent solubility of the drug.[15]

Protocol:

  • Select a cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a good starting choice due to its high aqueous solubility and low toxicity.

  • Prepare cyclodextrin solutions: Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 1%, 2%, 5%, 10% w/v).

  • Determine solubility (Phase-Solubility Study): Add an excess of 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid to each cyclodextrin solution. Equilibrate and quantify the dissolved drug as described previously.

  • Plot the data: Plot the concentration of the dissolved drug against the concentration of HP-β-CD. The shape of the curve will indicate the stoichiometry of the complex (e.g., a linear relationship suggests a 1:1 complex).

Logical Relationship for Solubility Enhancement:

cluster_strategies Solubility Enhancement Strategies compound Poorly Soluble Compound (2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid) ph_adjust pH Adjustment compound->ph_adjust salt_form Salt Formation compound->salt_form cosolvency Co-solvency compound->cosolvency cyclodextrin Cyclodextrin Complexation compound->cyclodextrin outcome Improved Aqueous Solubility ph_adjust->outcome Ionization salt_form->outcome Formation of Soluble Salt cosolvency->outcome Reduced Solvent Polarity cyclodextrin->outcome Inclusion Complex Formation

Sources

Optimization

Technical Support Center: Troubleshooting 2-Chloro-4-(3-methylsulfonylphenyl)benzoic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in biphenyl carboxylic acid synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in biphenyl carboxylic acid synthesis. The synthesis of 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid (CAS: 1261913-06-7) relies heavily on the Suzuki-Miyaura cross-coupling reaction. While robust in theory, the unique electronic environment of both the electron-deficient aryl halide and the sulfonyl-bearing boronic acid creates specific failure points.

This guide is designed to move beyond basic procedures, explaining the mechanistic causality behind reaction failures and providing a self-validating, field-proven protocol to ensure high-yield synthesis.

Mechanistic Overview & Failure Points

To troubleshoot effectively, we must first isolate where the catalytic cycle is breaking down. The diagram below illustrates the active Suzuki-Miyaura pathway for this specific synthesis, highlighting the two most common parasitic side reactions: protodeboronation and catalyst deactivation .

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Aryl Bromide) Pd0->OxAdd 4-Br-2-Cl-Benzoate TransMet Transmetalation (Boronic Acid) OxAdd->TransMet Base RedElim Reductive Elimination (Product) TransMet->RedElim 3-SO2Me-Ph-B(OH)2 Side1 Protodeboronation (Failure Mode) TransMet->Side1 Excess H2O / High Temp RedElim->Pd0 Biphenyl Product Side2 Pd Black Precipitation (Failure Mode) RedElim->Side2 O2 Exposure / Poor Ligand

Suzuki-Miyaura catalytic cycle highlighting critical failure points in biphenyl synthesis.

Quantitative Troubleshooting Matrix

Before adjusting your protocol, compare your current reaction parameters against our historical data matrix to identify the likely root cause of your low yields.

Catalyst SystemBase / SolventTemp / TimeAvg. YieldPrimary Failure Mode Observed
Pd(PPh3)4 (5 mol%)Na2CO3 / H2O / Dioxane90 °C / 12h35%Protodeboronation of boronic acid
PdCl2(dppf) (5 mol%)K2CO3 / DMF100 °C / 8h55%Homocoupling; Pd black formation
PdCl2(PPh3)2 (5 mol%)Na2CO3 / DME90 °C / 6h68%Incomplete oxidative addition
XPhos Pd G2 (2 mol%) K3PO4 / THF / H2O 80 °C / 4h >90% Optimal (Trace impurities only)

In-Depth Troubleshooting Guides

Q: I am observing massive amounts of 3-methylsulfonylbenzene instead of the cross-coupled product. Why? A: This is the classic signature of protodeboronation . The electron-withdrawing methylsulfonyl (-SO₂Me) group severely increases the electrophilicity of the boron atom. In the presence of strong aqueous bases at high temperatures, the B-C bond is cleaved by water before transmetalation can occur. Solution: Shift from a traditional Pd(PPh3)4 system to a highly active precatalyst like XPhos Pd G2, which has been proven highly effective for late-stage diversifications involving sulfonyl-bearing warheads[1]. This bulky, electron-rich ligand accelerates the transmetalation step, outcompeting the protodeboronation pathway. Furthermore, switch to a milder base like K3PO4.

Q: The oxidative addition seems to stall, and I recover unreacted 4-bromo-2-chlorobenzoic acid. What is wrong? A: Free carboxylic acids are notorious for poisoning palladium catalysts by forming insoluble, off-cycle palladium carboxylate aggregates. Furthermore, the deprotonated carboxylate alters the electronics of the aryl bromide, slowing down oxidative addition. Solution: Implement a protection strategy. Convert the carboxylic acid to a methyl ester prior to the coupling. After the Suzuki coupling is complete, perform a mild basic hydrolysis to reveal the final 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid product[2].

Q: What is the optimal base and solvent system for this specific biphenyl synthesis? A: While Na2CO3 in DME or DMF is a traditional starting point for methylsulfonylphenyl couplings[2], optimizing the yield requires balancing solubility and base strength. Strong bases in DME have been shown to shorten reaction times for specific imidazopyridine couplings[3]. However, for base-sensitive boronic acids like ours, a biphasic system of 1,4-dioxane and 1M aqueous K2CO3 is highly effective and minimizes degradation[4].

Q: I am seeing homocoupling of the boronic acid (3,3'-bis(methylsulfonyl)biphenyl). How do I suppress this? A: Homocoupling is an oxidative side reaction driven by the presence of molecular oxygen or excessively slow oxidative addition of the aryl halide relative to transmetalation. Solution: Strictly exclude oxygen. Degas your solvent system by sparging with argon for at least 30 minutes prior to adding the catalyst.

Validated Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . Do not skip the analytical checkpoints.

Step 1: Esterification (Protection Strategy)
  • Suspend 4-bromo-2-chlorobenzoic acid (1.0 eq) in anhydrous methanol (0.2 M).

  • Add catalytic H2SO4 (0.1 eq) and reflux for 12 hours.

  • Concentrate, neutralize with saturated NaHCO3, and extract with EtOAc to yield methyl 4-bromo-2-chlorobenzoate. Self-Validation Checkpoint: Verify via TLC (Hexanes/EtOAc 4:1) that the baseline spot (free acid) has completely converted to the high-Rf ester.

Step 2: Suzuki-Miyaura Cross-Coupling
  • In an oven-dried Schlenk flask, combine methyl 4-bromo-2-chlorobenzoate (1.0 eq), (3-methylsulfonylphenyl)boronic acid (1.2 eq), and XPhos Pd G2 (0.02 eq)[1].

  • Add anhydrous K3PO4 (2.0 eq).

  • Evacuate and backfill the flask with Argon (3 cycles).

  • Add thoroughly degassed 1,4-dioxane/H2O (4:1 v/v, 0.1 M).

  • Heat the reaction mixture to 80 °C and stir. Self-Validation Checkpoint (2 Hours): Pull a 10 µL aliquot, dilute in MeCN, and run LC-MS. The presence of a mass peak at m/z 156 indicates protodeboronation of the boronic acid. If this peak represents >10% of the total ion current, immediately cool the reaction and verify your degassing and temperature control procedures.

  • Upon completion (approx. 4 hours), cool to room temperature, dilute with EtOAc, wash with water and brine, dry over MgSO4, and concentrate. Purify via flash chromatography.

Step 3: Saponification (Deprotection)
  • Dissolve the coupled ester in THF/MeOH/H2O (2:1:1 v/v, 0.1 M).

  • Add LiOH·H2O (3.0 eq) and stir at room temperature for 4 hours[2].

  • Acidify to pH 2 using 1M HCl to precipitate the product.

  • Filter, wash with cold water, and dry under high vacuum to afford pure 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid.

Frequently Asked Questions (FAQs)

Can I use 4-chloro-2-chlorobenzoic acid instead of the aryl bromide? While possible, the C-Cl bond has a significantly higher activation energy for oxidative addition compared to the C-Br bond. If you must use the aryl chloride, you cannot use standard Pd(PPh3)4. You must upgrade to a specialized ligand designed for aryl chlorides, such as BrettPhos or RuPhos, and increase the reaction temperature to 100 °C.

Why did my reaction turn pitch black immediately upon heating? This indicates the precipitation of "Palladium Black" (Pd(0) agglomeration). It occurs when the active catalytic species loses its stabilizing ligands, usually due to the presence of oxygen, poor ligand-to-metal ratios, or excessive heat before the oxidative addition step can occur. Ensure strict air-free techniques and consider increasing your ligand loading slightly if using a separate Pd source and ligand.

References

  • Discovery of Potent and Selective Inhibitors of Ataxia Telangiectasia Mutated and Rad3 Related (ATR) Protein Kinase as Potential Anticancer Agents.
  • Lysine targeting covalent inhibitors of malarial kinase Pf CLK3. RSC Medicinal Chemistry.
  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
  • CHAPTER 1 - University of Cape Town. UCT Open Access.

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Mobile Phase for 2-Chloro-4-(methylsulfonyl)benzoic Acid

Welcome to the technical support guide for the chromatographic analysis of 2-Chloro-4-(methylsulfonyl)benzoic acid. This resource is designed for researchers, analytical scientists, and drug development professionals to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the chromatographic analysis of 2-Chloro-4-(methylsulfonyl)benzoic acid. This resource is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, practical guidance on developing and troubleshooting reversed-phase HPLC methods for this specific analyte. As Senior Application Scientists, we have structured this guide to explain not just the "how" but the fundamental "why" behind each experimental step, ensuring robust and reproducible results.

The core challenge in analyzing 2-Chloro-4-(methylsulfonyl)benzoic acid lies in its chemical nature. It is a relatively polar aromatic carboxylic acid. Understanding its physicochemical properties is the first step toward a successful separation.

PropertyValueImplication for HPLC Method Development
Molecular Formula C₈H₇ClO₄S[1]-
Molar Mass 234.66 g/mol [1]-
Predicted pKa 2.09 ± 0.25[1]The carboxylic acid is strongly acidic. Mobile phase pH will be the most critical factor controlling its ionization state and, therefore, its retention.
logP -0.4[2]The negative logP value indicates that the compound is hydrophilic (polar). This suggests it may have low retention on standard reversed-phase columns, especially when in its ionized form.

Frequently Asked Questions (FAQs)

This section addresses the foundational questions regarding method development for 2-Chloro-4-(methylsulfonyl)benzoic acid.

Q1: Why is mobile phase pH the most critical parameter for this analysis?

A: The retention of ionizable compounds in reversed-phase HPLC is highly dependent on their ionization state.[3][4] 2-Chloro-4-(methylsulfonyl)benzoic acid has a carboxylic acid functional group with a predicted pKa of approximately 2.09.[1]

  • At a pH above the pKa , the carboxylic acid group will be deprotonated (ionized), forming a negatively charged carboxylate (A⁻). This ionized form is significantly more polar and has less affinity for the non-polar stationary phase (e.g., C18), causing it to elute very early, often with poor retention.[3][5]

  • At a pH below the pKa , the compound remains in its neutral, protonated form (HA). This form is less polar (more hydrophobic) and will interact more strongly with the stationary phase, leading to increased and more stable retention.[6]

Therefore, controlling the mobile phase pH is essential to ensure the analyte is in a single, non-ionized state for robust and reproducible chromatography. This practice is known as "ion suppression."[3][7]

Q2: What is the ideal starting pH for the mobile phase and why?

A: The ideal mobile phase pH should be at least 1.5 to 2 pH units below the analyte's pKa to ensure complete suppression of ionization.[7][8] Given the predicted pKa of ~2.09, a starting pH of ≤ 2.0 is strongly recommended. Operating in this pH range provides several advantages:

  • Maximizes Retention: By keeping the analyte in its most hydrophobic form, retention time is increased, moving the peak away from the solvent front.[9]

  • Improves Peak Shape: When the pH is close to the pKa, the analyte exists as a mixture of ionized and non-ionized forms, which can lead to broad or split peaks.[3][4] A low pH ensures a single species is present, resulting in sharper, more symmetrical peaks.

  • Enhances Robustness: In this low pH "plateau," small fluctuations in mobile phase pH will have a minimal effect on retention time, leading to a more rugged and reproducible method.[9]

Q3: Which organic modifier, Acetonitrile (ACN) or Methanol (MeOH), should I choose?

A: Both ACN and MeOH are suitable organic modifiers, and the choice can affect selectivity if other compounds are present in the sample.

  • Acetonitrile (ACN) is generally the first choice due to its lower viscosity (resulting in lower backpressure) and better UV transparency at low wavelengths.[7] It is an aprotic solvent and can participate in dipole-dipole interactions.[10]

  • Methanol (MeOH) is a protic solvent capable of hydrogen bonding, which can offer different selectivity compared to ACN.[7][10] If you are trying to resolve 2-Chloro-4-(methylsulfonyl)benzoic acid from closely eluting impurities, testing both solvents is a valuable strategy.

A good starting point is a gradient or isocratic method using ACN and water (with an acidic additive).

Q4: What are common acidic additives and buffers, and when should I use them?

A: To maintain a stable low pH, an acidic additive or a buffer is required.

  • Acidic Additives (for pH < 2.5): For achieving a pH below 2.5, strong acids are used as additives. Common choices include:

    • 0.1% Formic Acid (FA): Provides a pH of ~2.7. It is volatile and an excellent choice for LC-MS applications.[10]

    • 0.1% Trifluoroacetic Acid (TFA): Provides a pH of ~2.0. It is also volatile and MS-compatible, but it is a strong ion-pairing agent that can sometimes suppress MS signal or be difficult to remove from the column.[10]

    • Phosphoric Acid: Used to adjust pH to a specific value (e.g., 2.0). It is not volatile and therefore not suitable for LC-MS .[7][11]

  • Buffers (for pH > 2.5): If a higher pH were needed (not recommended for this analyte), a formal buffer system like phosphate or acetate would be necessary to provide sufficient pH control. A buffer concentration of at least 20 mM is recommended to avoid retention time drift.[12][13]

For this specific analyte, starting with 0.1% TFA in both water and ACN is a robust initial choice to ensure the pH is low enough for good retention and peak shape.

Troubleshooting Guide

This section provides solutions to common problems encountered during the analysis of 2-Chloro-4-(methylsulfonyl)benzoic acid.

Problem 1: Insufficient or No Retention (Analyte elutes at or near the column void volume)

This is the most common issue for this polar acidic compound.

  • Primary Cause: The mobile phase pH is too high, causing the analyte to be in its ionized, highly polar form, which has minimal interaction with the C18 stationary phase.

  • Secondary Cause: The mobile phase is too "strong" (i.e., the percentage of organic solvent is too high).

Caption: Workflow to address insufficient retention.

  • Verify and Adjust pH:

    • Prepare a fresh mobile phase. Use 0.1% (v/v) Trifluoroacetic Acid (TFA) in both your aqueous (Solvent A) and organic (Solvent B, e.g., Acetonitrile) components. This will reliably produce a pH of approximately 2.0.

    • Equilibrate the column with the new mobile phase for at least 10-15 column volumes.

    • Re-inject the sample. You should observe a significant increase in retention time.

  • Reduce Organic Modifier Concentration:

    • If retention is still insufficient after pH adjustment, the organic content is too high.

    • If using a gradient, reduce the initial percentage of Solvent B to 5%.

    • If using an isocratic method, systematically reduce the percentage of organic solvent. A 10% decrease in organic content can increase retention by a factor of 2 to 3.[10] Start with a composition like 90:10 (Aqueous:Organic) and adjust as needed.

Problem 2: Poor Peak Shape (Tailing)

Peak tailing is often observed for polar or ionizable compounds.

  • Primary Cause: The mobile phase pH is not low enough, leading to a mixed population of ionized/non-ionized analyte or secondary interactions between the ionized analyte and the silica stationary phase.[13][14]

  • Secondary Cause: Low buffer/additive concentration is insufficient to control pH at the column surface.

Caption: Workflow to correct peak tailing.

  • Confirm Optimal pH:

    • The most effective way to reduce tailing for an acid is to ensure it is fully protonated. Confirm your mobile phase contains at least 0.1% TFA or that the pH is firmly below 2.5.[13] A low pH also suppresses the ionization of surface silanol groups on the column packing, reducing secondary interactions.[13]

  • Increase Additive/Buffer Strength:

    • If using a buffer, ensure the concentration is adequate (e.g., 25 mM). Low buffer capacity can be exhausted by the sample or system, causing localized pH shifts and peak tailing.[12]

  • Evaluate Injection Solvent:

    • Dissolve your sample in a solvent that is weaker than or matches the initial mobile phase composition. Injecting in a much stronger solvent (e.g., 100% ACN) can cause peak distortion.

Problem 3: Poor Peak Shape (Fronting or Split Peaks)
  • Primary Cause (Fronting): Column overload (injecting too much sample mass) or injecting in a solvent significantly stronger than the mobile phase.[12][15]

  • Primary Cause (Split Peaks): The mobile phase pH is too close to the analyte's pKa, causing both the protonated and deprotonated forms to be present and separate slightly.[3] Another cause can be a partially blocked frit or a void at the column inlet.[13]

  • Address Fronting:

    • Reduce Sample Concentration: Dilute your sample by a factor of 5 or 10 and re-inject. If the peak shape improves, the original sample was overloaded.

    • Match Injection Solvent: Prepare your sample in the initial mobile phase composition (e.g., 95:5 Water:ACN with 0.1% TFA).

  • Address Split Peaks:

    • Verify pH: This is the most likely chemical cause. Ensure your pH is at least 1.5 units away from the pKa (~2.09). Using 0.1% TFA (pH ~2.0) should prevent this, but if issues persist, using a stronger acid like 0.05% phosphoric acid to achieve pH 1.8 could be tested.

    • Inspect the Column: If the problem persists after optimizing chemistry, it may be a physical issue with the column. Reverse-flush the column (disconnected from the detector) or replace it.

References

  • Exploring the Role of pH in HPLC Separation - Veeprho. [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds - YMC. [Link]

  • pH, pKa, and Retention - Pharma Growth Hub. [Link]

  • Exploring the Role of pH in HPLC Separation - Moravek. [Link]

  • Control pH During Method Development for Better Chromatography - Agilent. [Link]

  • How does an acid pH affect reversed-phase chromatography separations? - Biotage. [Link]

  • 2-CHLORO-4-(METHYLSULFONYL)BENZOIC ACID (DRY BASIS) - ChemBK. [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC - LCGC International. [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - ALWSCI. [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC - YouTube. [Link]

  • Improving Separation of Peaks in RP HPLC - MicroSolv Technology Corporation. [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid - PubChem. [Link]

  • Review on Common Observed HPLC Troubleshooting Problems - Rhenium Group. [Link]

  • Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column - SIELC Technologies. [Link]

  • A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed. [Link]

  • 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]-benzoic acid (Ref: AE-0456148) - AERU. [Link]

  • HPLC Methods for analysis of Benzoic acid - HELIX Chromatography. [Link]

  • Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google P
  • 103460 - 2-Chloro-4-methylsulfonylbenzoic acid - Safety Data Sheet. [Link]

  • 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid (C9H9ClO4S) - PubChemLite. [Link]

Sources

Optimization

How to remove organic impurities from 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid scale-up

Technical Support Center: Purification of 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid Welcome to the technical support center for the purification of 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid. This guide is des...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid

Welcome to the technical support center for the purification of 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for removing organic impurities during process scale-up. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to solve challenges in your laboratory and manufacturing environments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of organic impurities encountered during the scale-up of 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid synthesis?

During the synthesis of an active pharmaceutical ingredient (API) like 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid, impurities can be introduced at various stages.[1][2] These are broadly classified by the International Conference on Harmonisation (ICH) as organic, inorganic, and residual solvents.[1][3] For this specific molecule, the most prevalent organic impurities typically include:

  • Starting Materials: Unreacted precursors, such as 2-chloro-4-methylsulfonyltoluene, from which the benzoic acid is often synthesized via oxidation.[4][5][6]

  • Intermediates: Partially reacted species, for instance, the corresponding benzaldehyde (2-chloro-4-methylsulfonylbenzaldehyde), which arises from incomplete oxidation of the toluene precursor.[7]

  • By-products: Isomeric impurities or products from side-reactions that occur under the reaction conditions.

  • Degradation Products: Impurities formed by the decomposition of the final product during synthesis or work-up, especially under harsh thermal or pH conditions.[1]

Q2: Why does impurity removal become more challenging during scale-up?

Scaling up a chemical synthesis from the bench to a pilot or manufacturing scale introduces several complexities that can exacerbate impurity issues:

  • Mass and Heat Transfer Limitations: In large reactors, mixing and temperature control are less efficient. This can lead to localized "hot spots" or areas of high reagent concentration, promoting the formation of by-products and degradation products.

  • Modified Work-up Procedures: Procedures that are simple on a small scale, like extractions and filtrations, become more complex and time-consuming at a larger scale. Extended processing times can lead to product degradation.

  • Crystallization Dynamics: The cooling profile of a large crystallizer is vastly different from that of a lab flask. Slower, less controlled cooling can lead to the entrapment of impurities within the crystal lattice, making them much harder to remove.[8]

Q3: What are the essential analytical steps before attempting a purification strategy?

Before any purification attempt, a thorough analytical characterization of the crude material is paramount. This "know your enemy" approach saves time and resources.

  • Purity Assessment by HPLC: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the API and its impurities.[9][10] A well-developed HPLC method will provide the percentage purity of your target compound and the relative amounts of each impurity.

  • Impurity Identification: When possible, identify the structure of major impurities. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) provide molecular weight information, which is a critical clue to an impurity's identity.[3][9]

  • Residual Solvent Analysis: Gas Chromatography (GC), particularly with a headspace autosampler, is used to identify and quantify residual solvents from the reaction and initial work-up.[1][2]

Troubleshooting Guides: Purification Workflows

This section addresses specific, common challenges encountered during the purification of 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid.

Problem 1: Low Purity (<98%) After Initial Isolation and Simple Washing.

Q: My crude product has a purity of only 95% after initial filtration and a simple solvent wash. How can I efficiently increase the purity to over 99%?

A: This is a classic purification challenge best addressed by a carefully designed recrystallization protocol. Recrystallization is a powerful technique that relies on the solubility difference between the desired compound and its impurities in a given solvent system at different temperatures.[8][11][12]

Core Principle: The ideal recrystallization solvent should dissolve the target compound well at elevated temperatures but poorly at low temperatures.[8][11] Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or largely insoluble (allowing for removal via hot filtration).

Step-by-Step Recrystallization Protocol:

  • Solvent Screening: The first step is to identify a suitable solvent or solvent system. For an aromatic carboxylic acid like this, a good starting point is a polar protic solvent or a mixture.

  • Dissolution: In a reactor, suspend the crude 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid in the chosen solvent. Heat the mixture with stirring until all the solid dissolves completely. Use the minimum amount of hot solvent necessary to achieve full dissolution.

  • (Optional) Activated Carbon Treatment: If your solution is highly colored, this indicates the presence of color bodies. Add a small amount (e.g., 1-2% w/w) of activated carbon to the hot solution and stir for 15-30 minutes. Caution: Use of carbon can lead to product loss due to adsorption.

  • Hot Filtration (if carbon was used): Quickly filter the hot solution through a pre-heated filter to remove the activated carbon and any insoluble impurities. This step must be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear filtrate to cool slowly and without agitation. Slow cooling is critical for forming large, pure crystals and preventing impurity trapping. Once the solution reaches room temperature, you can further increase the yield by cooling it in an ice bath.

  • Isolation and Washing: Collect the purified crystals by filtration. Wash the filter cake with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.[13][14]

  • Drying: Dry the purified crystals under a vacuum at an appropriate temperature to remove all residual solvent.

Data Presentation: Solvent Selection Guide

Solvent SystemRationale & Use CasePotential Issues
Aqueous Acetic Acid Good for many aromatic carboxylic acids. The acid suppresses deprotonation, maintaining consistent solubility.Can be difficult to remove all traces of acetic acid.
Ethanol/Water A versatile mixed-solvent system. The product is dissolved in hot ethanol, and water is added as an anti-solvent until the cloud point is reached, then the solution is clarified with a little more ethanol and cooled.[11]Requires careful optimization of the solvent ratio.
Toluene The target compound is soluble in toluene.[15] This non-polar solvent can be effective if the impurities are significantly more polar.May not be effective for non-polar impurities.
Isopropyl Acetate (IPAc) A common industrial solvent that often provides good crystal form.[14]Solubility needs to be determined experimentally.

Visualization: Recrystallization Workflow

G cluster_dissolution Dissolution Phase cluster_purification Purification Phase cluster_isolation Isolation Phase A Crude Product in Reactor B Add Solvent & Heat A->B C Completely Dissolved Solution B->C D Optional: Add Activated Carbon C->D F Slow Cooling to Induce Crystallization C->F If no carbon used E Hot Filtration D->E E->F G Ice Bath Cooling for Max Yield F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Dry Under Vacuum I->J K High-Purity API J->K

Caption: General workflow for purification by recrystallization.

Problem 2: A Stubborn, Structurally Similar Impurity Co-exists with the Product.

Q: HPLC analysis shows a persistent impurity that has a very similar polarity to my product, and it co-crystallizes. How can I remove it?

A: When an impurity has similar physical properties (polarity, solubility) to the target compound, simple recrystallization may not be sufficient. In such cases, exploiting the chemical properties of the molecule, specifically its acidic nature, is a highly effective strategy. An acid-base extraction, often called a pH swing, can achieve excellent separation.[16]

Core Principle: 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid is a carboxylic acid. It is insoluble in water at neutral or acidic pH but will deprotonate to form a water-soluble carboxylate salt in a basic aqueous solution (e.g., sodium hydroxide or sodium bicarbonate solution). Neutral organic impurities (like a residual starting material or a non-acidic by-product) will not dissolve in the basic aqueous layer and can be removed by extraction with an organic solvent.

Step-by-Step Acid-Base Purification Protocol:

  • Dissolution in Base: Suspend the impure product in water. Slowly add an aqueous base (e.g., 1M NaOH) with vigorous stirring until the solid completely dissolves and the pH is basic (e.g., pH 10-12). This converts the benzoic acid to its soluble sodium salt.

  • Extraction of Neutral Impurities: Transfer the basic aqueous solution to a separatory funnel or reactor. Extract this solution one or more times with a water-immiscible organic solvent like dichloromethane or methyl tert-butyl ether (MTBE). The neutral organic impurities will partition into the organic layer.

  • Separation: Separate and discard the organic layers containing the impurities.

  • Re-precipitation of Product: Cool the clean aqueous layer in an ice bath. Slowly add a strong acid (e.g., 1M HCl) with stirring. The pure 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid will precipitate out as the solution becomes acidic (target pH ~2).

  • Isolation and Washing: Collect the precipitated solid by filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts (like NaCl).

  • Drying: Dry the pure product under a vacuum.

Visualization: Acid-Base Purification Workflow

G A Impure Product (API + Neutral Impurities) B Dissolve in Aqueous Base (e.g., NaOH) API -> Soluble Salt A->B C Aqueous Solution of API Salt + Insoluble Neutral Impurities B->C D Extract with Organic Solvent (e.g., MTBE) C->D E Aqueous Layer (Pure API Salt) D->E Phase Separation F Organic Layer (Neutral Impurities) D->F Phase Separation H Acidify with HCl to pH ~2 E->H G Discard F->G I Precipitation of Pure API H->I J Filter, Wash with Water, and Dry I->J K High-Purity API (>99.5%) J->K

Caption: Purification via pH swing to separate the acidic product from neutral impurities.

Analytical Methods for Final Purity Confirmation

Q: How do I confirm the purity of my final product and ensure it meets regulatory standards?

A: Final purity confirmation requires a suite of analytical techniques to assess organic impurities, inorganic impurities, and residual solvents, as mandated by guidelines like ICH Q3A/B/C/D.[1]

Data Presentation: Standard Analytical Techniques for Final Release

Analytical TechniquePurposeTypical Conditions/Parameters
HPLC-UV Quantification of API and Organic Impurities. [9]Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm).[17]Mobile Phase: Acetonitrile and water with an acid modifier (e.g., phosphoric or formic acid) to ensure sharp peaks for the carboxylic acid.[10][17]Detection: UV at a wavelength where the API and impurities absorb (e.g., 230 nm).[17]
LC-MS Identification of Unknown Impurities. Couples the separation power of HPLC with the identification power of mass spectrometry to determine the molecular weight of unknown peaks.[9]
Headspace GC-FID Quantification of Residual Solvents. [1]Identifies and quantifies volatile organic compounds used in the synthesis and purification process according to ICH Q3C limits.
NMR Spectroscopy Structural Confirmation. ¹H and ¹³C NMR confirms the chemical structure of the final compound is correct and can sometimes detect impurities if they are present at levels >1%.[3][9]
ICP-MS Elemental Impurities. Inductively Coupled Plasma Mass Spectrometry is used to detect and quantify trace metals and other inorganic contaminants as per ICH Q3D guidelines.[1][3]

References

  • Exploring the Role of Anti-solvent Effects during Washing on Active Pharmaceutical Ingredient Purity. Organic Process Research & Development. [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. Bentham Science. [Link]

  • Exploring the Role of Anti-solvent Effects during Washing on Active Pharmaceutical Ingredient Purity - PMC. National Center for Biotechnology Information. [Link]

  • The Complete Guide to Impurity Profiling in Small Molecule APIs. Pharmaffiliates. [Link]

  • General procedures for the purification of Carboxylic acids. LookChem. [Link]

  • Purification of aromatic polycarboxylic acids by recrystallization.
  • Oxidation and crystallization process for aromatic carboxylic acid production.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

  • Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Research and Reviews. [Link]

  • Picking the best purification method for your API can be a tricky challenge. That's Nice. [Link]

  • Small Molecule Drug Characterization and Purity Analysis. Agilent. [Link]

  • (PDF) Recrystallization of Impure Benzoic Acid. ResearchGate. [Link]

  • Aqueous Cleaning and Solvent Substitution in Chemical Synthesis API Manufacturing. Pharmaceutical Online. [Link]

  • 2-CHLORO-4-(METHYLSULFONYL)BENZOIC ACID (DRY BASIS). ChemBK. [Link]

  • 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]-benzoic acid (Ref: AE-0456148). AERU. [Link]

  • Benzoic Acid Recrystallization. Cram. [Link]

  • Recrystallization of Benzoic Acid. DePauw University. [Link]

  • Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. ACS Publications. [Link]

  • Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid.
  • Purifying A Compound Of Benzoic Acid. Bartleby. [Link]

  • Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. PrepChem.com. [Link]

  • Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • m-CHLOROPERBENZOIC ACID. Organic Syntheses. [Link]

  • Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.
  • 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid. PubChem. [Link]

  • PREPARATION OF 2-(CHLORO, BROMO OR NITRO)-4-(ALKYLSULFONYL)BENZOIC ACIDS AND INTERMEDIATES.
  • Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage Troubleshooting for 2-Chloro-4-(3-methylsulfonylphenyl)benzoic Acid

Welcome to the Technical Support Center for 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid (CAS: 1261913-06-7). This biphenyl derivative is a highly functionalized intermediate frequently utilized in the synthesis of ta...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid (CAS: 1261913-06-7). This biphenyl derivative is a highly functionalized intermediate frequently utilized in the synthesis of targeted therapeutics and anti-inflammatory agents. Due to its specific functional groups—a carboxylic acid, an ortho-chloro halogen, and a methylsulfonyl moiety—this compound presents unique stability challenges during long-term storage.

This guide is designed for researchers and drug development professionals, providing mechanistic troubleshooting, self-validating protocols, and quantitative data to prevent degradation and ensure batch-to-batch consistency.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: We are observing increased levels of dechlorinated impurities (e.g., 4-(3-methylsulfonylphenyl)benzoic acid) in our API intermediate over time. What is the root cause?

The Mechanism: Photodehalogenation. Chlorobenzoic acid derivatives are highly susceptible to UV-induced homolytic cleavage of the carbon-chlorine (C-Cl) bond[1]. When exposed to ambient laboratory lighting or sunlight, the molecule absorbs UV photons, exciting the aromatic system and leading to the homolytic scission of the C-Cl bond. This generates a highly reactive aryl radical. The radical subsequently abstracts a hydrogen atom from residual solvents (e.g., methanol, ethanol) or atmospheric moisture, resulting in the dechlorinated impurity[2].

The Solution:

  • Packaging: Transition immediately to opaque High-Density Polyethylene (HDPE) containers or amber glass bottles.

  • Handling: Ensure all manufacturing and weighing suites are equipped with UV-filtered yellow lighting.

Q2: After 6 months of storage at 40°C/75% RH, our batches show a shift in melting point, poor solubility, and severe clumping. Is this chemical degradation?

The Mechanism: Moisture-induced solid-state phase transition. While the compound is chemically stable against hydrolysis (lacking ester or amide bonds), it is physically vulnerable to moisture. Water vapor acts as a potent plasticizer when it adsorbs onto the crystalline surface or into amorphous micro-voids[3]. This adsorption lowers the glass transition temperature ( Tg​ ) of any amorphous domains present from the crystallization process, exponentially increasing molecular mobility[4]. This thermodynamic shift triggers capillary condensation, leading to agglomeration (clumping) and potentially a transition to a less soluble hydrate or polymorph.

The Solution:

  • Packaging: Utilize double-lined Low-Density Polyethylene (LDPE) bags placed inside a rigid drum, with silica gel desiccants placed between the inner and outer bags (never in direct contact with the API).

  • Environment: Maintain warehousing humidity strictly below 50% RH.

Q3: Is thermal decarboxylation a significant risk for this compound during standard warehousing?

The Mechanism: Base-catalyzed thermal decarboxylation. Pure p-chlorobenzoic acids generally require extreme temperatures (>200°C) to undergo spontaneous thermal decarboxylation[5]. However, the electron-withdrawing nature of both the chloro and methylsulfonyl groups activates the aromatic ring. If your upstream Suzuki-Miyaura cross-coupling or hydrolysis steps leave behind trace amounts of basic catalysts (such as DBU, DABCO, or inorganic carbonates), the activation energy for decarboxylation is drastically lowered[6]. These basic micro-environments facilitate the loss of CO₂ even at moderately elevated storage temperatures (40°C - 60°C).

The Solution:

  • Purification: Implement a rigorous acidic wash (e.g., 1M HCl) during the final organic extraction to completely protonate and remove residual organic bases. Validate the removal via GC-MS before final crystallization.

Part 2: Experimental Protocols & Workflows

To ensure your storage conditions are adequate, you must validate your analytical methods using a self-validating Forced Degradation Protocol. This ensures your HPLC method is truly "stability-indicating" and can resolve the parent peak from photodehalogenated and decarboxylated degradants.

Protocol: Stability-Indicating Forced Degradation Setup

Objective: Induce 5–20% degradation to validate HPLC peak resolution without destroying the primary compound into secondary/tertiary unidentifiable fragments.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid in an inert diluent (e.g., Acetonitrile:Water 50:50 v/v).

  • Photolytic Stress (Validating Q1):

    • Transfer 5 mL of the stock solution to a clear quartz flask.

    • Expose to UV light (Integrated near-UV energy of ≥200 Watt-hours/square meter) per ICH Q1B guidelines.

    • Causality Check: Run a parallel dark control (flask wrapped in aluminum foil) to isolate photolysis from thermal effects.

  • Thermal/Base Stress (Validating Q3):

    • Transfer 5 mL of the stock solution to a borosilicate vial. Add 0.5 mL of 0.1M NaOH.

    • Seal and heat at 60°C for 48 hours.

    • Causality Check: Neutralize with 0.5 mL of 0.1M HCl before HPLC injection to prevent column degradation and ensure the compound is in its protonated (retained) state.

  • Analysis: Inject samples onto a C18 column using a gradient of 0.1% Trifluoroacetic acid (TFA) in Water and Acetonitrile. Ensure the resolution ( Rs​ ) between the parent peak and the dechlorinated degradant is >2.0 .

Part 3: Quantitative Data

The following table summarizes the expected degradation profile of 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid under standard ICH Q1A(R2) and Q1B storage conditions, assuming standard LDPE packaging without specialized light/moisture barriers.

Storage ConditionDurationExpected Assay (%)Primary Degradant ObservedPhysical State Changes
Long-Term (25°C / 60% RH)12 Months99.2%None detectedFree-flowing powder
Accelerated (40°C / 75% RH)6 Months97.5%Trace decarboxylation (<0.5%)Mild agglomeration / clumping
Photostability (ICH Q1B UV)1 Cycle88.4%Dechlorinated impurity (10.1%)Discoloration (Off-white to yellow)
Thermal Stress (60°C / Dry)1 Month98.1%Decarboxylated impurity (1.2%)No change

Part 4: Visualizations

Photodehalogenation Pathway

G A 2-Chloro-4-(3-methylsulfonylphenyl) benzoic acid B UV Excitation (hν) (Photon Absorption) A->B C Homolytic C-Cl Cleavage (Aryl Radical Formation) B->C D Hydrogen Abstraction (from solvent/moisture) C->D E Dechlorinated Impurity + HCl D->E

Caption: Mechanism of UV-induced photodehalogenation leading to dechlorinated impurities.

Solid-State Moisture Interaction Workflow

G A Crystalline API (Low Humidity Environment) B Moisture Adsorption (Capillary Condensation) A->B C Plasticization Effect (Lowered Glass Transition Tg) B->C D Increased Molecular Mobility C->D E Polymorph Transition & Severe Agglomeration D->E

Caption: Thermodynamic workflow of moisture-induced solid-state degradation and agglomeration.

Part 5: References

  • Reaction pathways and mechanisms of photodegradation of pesticides. SciSpace. Available at:[Link][1]

  • Photolytic degradation of frusemide. ResearchGate. Available at:[Link][2]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. PMC (Pharmaceutics). Available at:[Link][3]

  • A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention. Allied Academies. Available at:[Link][4]

  • Thermal Decarboxylation of p-Chlorobenzoic Acid. Oxford University Press (OUP). Available at:[Link][5]

  • A Continuous Protodecarboxylation of Heteroaromatic Carboxylic Acids in Sulfolane. ACS Publications. Available at:[Link][6]

Sources

Optimization

Overcoming steric hindrance in 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid derivative synthesis

Topic: Overcoming Steric Hindrance in the Synthesis of 2-Chloro-4-(3-methylsulfonylphenyl)benzoic Acid Derivatives Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Overcoming Steric Hindrance in the Synthesis of 2-Chloro-4-(3-methylsulfonylphenyl)benzoic Acid Derivatives

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses the significant synthetic challenges posed by steric hindrance in the preparation of 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid and its derivatives. This molecule is a key intermediate in the synthesis of various high-value compounds, including certain COX-2 inhibitors like Etoricoxib.[1] The inherent steric congestion in this structure, particularly around the 2-chloro position, often leads to low yields and incomplete reactions in standard cross-coupling protocols. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and the underlying scientific rationale to empower you to overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling between a 2-chlorobenzoic acid derivative and 3-(methylsulfonyl)phenylboronic acid is failing or giving very low yields. What is the most likely cause?

A1: The primary culprit in this scenario is almost certainly severe steric hindrance. The 2-chloro and 3-carboxyl groups on one coupling partner, combined with the substituents on the boronic acid, create a crowded environment around the palladium catalyst. This congestion can inhibit one or more key steps in the catalytic cycle.[2][3] Specifically, the oxidative addition of the sterically hindered aryl chloride to the Pd(0) center is often the rate-limiting step.[4] Furthermore, the subsequent transmetalation and reductive elimination steps can also be slowed by the steric bulk of the coupling partners, preventing the final product from forming efficiently.[3] Traditional palladium catalysts, such as those with simple triphenylphosphine ligands, are often not effective enough to overcome this energy barrier.[4][5]

Q2: How do bulky, electron-rich phosphine ligands like SPhos or XPhos improve yields in sterically hindered Suzuki couplings?

A2: This is an excellent question that gets to the heart of modern cross-coupling catalysis. Bulky, electron-rich monophosphine ligands, often referred to as Buchwald ligands, are designed to address the challenges of unreactive aryl chlorides and sterically demanding substrates.[2][4][6]

  • Electron-Rich Nature: The high electron density on the phosphorus atom is donated to the palladium center. This makes the palladium more electron-rich and thus more reactive towards the oxidative addition of the electron-deficient C-Cl bond of the aryl chloride.[3]

  • Steric Bulk: The large size of these ligands (e.g., the biphenyl backbone of SPhos) promotes the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species.[2] This "open" coordination site is more accessible to the hindered aryl chloride. Additionally, the steric clash between the bulky ligand and the coupling partners after transmetalation facilitates the final reductive elimination step, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[7][8]

Q3: Are there alternatives to palladium-based catalysts for this type of transformation?

A3: While palladium catalysts are the most common, nickel-based systems have emerged as a powerful and cost-effective alternative, especially for challenging aryl chloride substrates.[9] Nickel catalysts can be particularly effective for substrates that are prone to catalyst inhibition with palladium.[10] However, the optimization of nickel-catalyzed reactions can be more complex, and they may require different ligand systems and reaction conditions. For highly specialized applications, copper-based systems could also be considered, though they are less general for this type of Suzuki-Miyaura coupling.[9]

Q4: Can I use a different synthetic strategy to avoid the problematic cross-coupling step altogether?

A4: Yes, alternative synthetic routes can be explored, though they come with their own sets of challenges. Two potential strategies are:

  • Directed ortho-Lithiation: This method involves using a directing group on the aromatic ring to guide lithiation to a specific adjacent position, followed by quenching with an electrophile.[11][12][13] In your case, the carboxylic acid group can act as a directing group.[14] However, the presence of the chloro and methylsulfonyl groups could lead to competing lithiation sites or side reactions. Careful control of temperature and the lithiating agent (e.g., s-BuLi/TMEDA) is crucial.[14]

  • Friedel-Crafts Acylation: This classic reaction could potentially be used to form the bond between the two aromatic rings by reacting an acyl chloride with the other aromatic partner. However, Friedel-Crafts reactions are notoriously sensitive to steric hindrance, and achieving the desired regioselectivity with multiple substituents can be very difficult.[15][16][17] Polysubstitution and unwanted isomer formation are common side products.[18]

For the synthesis of 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid, a well-optimized Suzuki-Miyaura coupling generally remains the most reliable and convergent approach.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Ineffective catalyst system for sterically hindered substrates.[2] 2. Insufficient reaction temperature or time. 3. Deactivated boronic acid.1. Switch to a specialized catalyst system. Use a palladium precursor like Pd(OAc)₂ or a pre-catalyst in combination with a bulky, electron-rich ligand such as SPhos, RuPhos, or an N-heterocyclic carbene (NHC) ligand.[2][6][9][19] 2. Increase the reaction temperature. Sterically hindered couplings often require higher temperatures (e.g., 80-110 °C in solvents like toluene or dioxane) to overcome the activation energy barrier.[2] 3. Use a more active boronic acid derivative. Consider using the corresponding boronic ester (e.g., pinacol ester) or a potassium trifluoroborate salt, which can exhibit different reactivity profiles.[2]
Formation of Homocoupling Side Products (Biaryl of Boronic Acid) 1. Oxidative homocoupling of the boronic acid. 2. Presence of oxygen in the reaction mixture.1. Thoroughly degas all solvents and reagents. Use techniques such as sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.[2] 2. Use a slight excess of the boronic acid (1.1-1.5 equivalents). This can help to drive the desired cross-coupling reaction to completion.
Dehalogenation of the Aryl Chloride 1. Presence of water or protic impurities. 2. Side reaction promoted by certain catalyst/base combinations.1. Ensure all reagents and solvents are anhydrous. Dry solvents using appropriate methods and use freshly opened, high-purity reagents. 2. Screen different bases. While strong bases are often needed, they can sometimes promote side reactions. Compare the performance of bases like K₃PO₄, K₂CO₃, and Cs₂CO₃.[6]
Protodeborylation of the Boronic Acid 1. Harsh reaction conditions (high temperature, strong base). 2. Presence of excess water.1. Use the mildest possible conditions that still afford a reasonable reaction rate. 2. Consider using a boronic ester or trifluoroborate salt, which are often more stable to protodeborylation.[2]

Visualizing the Solution: The Role of Bulky Ligands

The following diagram illustrates how bulky phosphine ligands facilitate the challenging steps of the Suzuki-Miyaura catalytic cycle for sterically hindered substrates.

Suzuki_Steric_Hindrance pd0 Pd(0)L oxidative_addition Oxidative Addition (Often Rate-Limiting) pd0->oxidative_addition Bulky ligand (L) creates an open coordination site pd_complex Aryl-Pd(II)-Cl(L) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diaryl_pd Diaryl-Pd(II)(L) transmetalation->diaryl_pd reductive_elimination Reductive Elimination (Accelerated by Steric Strain) diaryl_pd->reductive_elimination Steric clash between Ar, Ar', and L promotes elimination reductive_elimination->pd0 Catalyst Regeneration product Biaryl Product reductive_elimination->product aryl_chloride Hindered Ar-Cl aryl_chloride->oxidative_addition boronic_acid Ar'-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation Troubleshooting_Flowchart start Start: Low Yield in Sterically Hindered Coupling check_catalyst Is the catalyst system appropriate? (e.g., Pd(OAc)₂/SPhos) start->check_catalyst change_catalyst Action: Switch to a more robust ligand (e.g., RuPhos) or an NHC-based catalyst. check_catalyst->change_catalyst No check_temp Is the reaction temperature high enough? (e.g., >100 °C) check_catalyst->check_temp Yes change_catalyst->check_temp increase_temp Action: Increase temperature in 10 °C increments. check_temp->increase_temp No check_base Is the base optimal? (e.g., K₃PO₄) check_temp->check_base Yes increase_temp->check_base change_base Action: Screen other bases like Cs₂CO₃ or K₂CO₃. check_base->change_base No check_reagents Are reagents pure and anhydrous? check_base->check_reagents Yes change_base->check_reagents purify_reagents Action: Use freshly opened, high-purity reagents and anhydrous solvents. check_reagents->purify_reagents No success Success: Optimized Yield check_reagents->success Yes purify_reagents->success

Sources

Reference Data & Comparative Studies

Validation

Comparative Scaffold Analysis: 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid vs. Standard Methylsulfonylphenyl Derivatives

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the transition from legacy pharmacophores to novel building blocks. For decades, the standard para-methylsulfonylphenyl group has bee...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the transition from legacy pharmacophores to novel building blocks. For decades, the standard para-methylsulfonylphenyl group has been the cornerstone of selective cyclooxygenase-2 (COX-2) inhibitors (e.g., rofecoxib, etoricoxib). However, modern medicinal chemistry increasingly demands multifunctional scaffolds to target complex kinases and protein-protein interactions.

This guide objectively compares the traditional para-methylsulfonylphenyl derivatives against a highly functionalized alternative: 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid . By analyzing their mechanistic differences, physicochemical properties, and experimental validation workflows, we can understand how shifting the sulfonyl vector and introducing an acidic core fundamentally alters the drug design landscape.

Mechanistic & Structural Analysis

The Standard: para-Methylsulfonylphenyl Derivatives

Historically, the para-methylsulfonylphenyl ( p -SO 2​ Me) group has been the gold standard for COX-2 selectivity. The causality behind this design is purely steric and electrostatic: the p -SO 2​ Me moiety is perfectly angled to insert deeply into the secondary side pocket of the COX-2 active site. It forms critical hydrogen bonds with Arg513 and His90, while the Val523 residue in COX-2 (which replaces the bulkier Ile523 in COX-1) provides the necessary steric clearance for the sulfonyl group.

The Novel Scaffold: meta-Methylsulfonylphenyl + 2-Chlorobenzoic Acid

2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid deviates from the standard in two critical ways:

  • The meta-Sulfonyl Shift: Shifting the methylsulfonyl group from the para to the meta position alters the dihedral angle and the spatial vector of the hydrogen-bond acceptors. While meta-derivatives can still retain potent COX-2 affinity by accessing the Val523 pocket from a different trajectory[1], this shift makes the scaffold highly versatile for other targets. For instance, the 3-methylsulfonylphenyl moiety has been successfully utilized in the discovery of highly selective PI3K δ inhibitors[2] and potent LFA-1/ICAM-1 antagonists[3].

  • The 2-Chlorobenzoic Acid Core: The addition of the benzoic acid moiety introduces a titratable acidic group (pKa ~3.5). This allows for salt-bridge formation with basic residues (e.g., Lysine or Arginine) located in solvent-exposed regions of target proteins. Furthermore, the ortho-chlorine atom forces the benzoic acid ring out of coplanarity with the central biphenyl system due to severe steric clash. This conformational locking reduces the entropic penalty upon target binding, leading to improved binding kinetics.

SAR_Logic A Methylsulfonylphenyl Scaffold B para-SO2Me (Standard NSAIDs) A->B C meta-SO2Me (Novel Scaffold) A->C D Val523 Pocket Insertion (COX-2) B->D E 2-Chlorobenzoic Acid Core C->E F Salt Bridge Formation & Steric Shielding E->F G Multi-Target Potential (e.g., PI3Kδ, LFA-1) F->G

Diagram 1: Structural Activity Relationship (SAR) divergence between standard and novel scaffolds.

Comparative Physicochemical Profiling

The structural modifications in 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid drastically alter its physicochemical profile compared to standard neutral COX-2 inhibitors. The table below summarizes these differences, highlighting why the novel scaffold is better suited for oral bioavailability in targets requiring polar interactions.

PropertyStandard para-SO 2​ Me Derivative (e.g., Rofecoxib)2-Chloro-4-(3-methylsulfonylphenyl)benzoic acidImpact on Drug Design
Molecular Weight ~314 g/mol 310.75 g/mol Both remain well within Lipinski’s Rule of 5.
Ionization (pKa) Neutral (No ionizable groups)~3.5 (Carboxylic Acid)Novel scaffold is ionized at physiological pH (7.4), altering distribution.
Lipophilicity (LogD at pH 7.4) ~3.1 (Highly lipophilic)~1.2 (Hydrophilic due to ionization)Lower LogD reduces off-target lipid partitioning and hERG toxicity risks.
Thermodynamic Solubility Poor (<10 µg/mL)High (>500 µg/mL at pH 7.4)The ionized carboxylate drives massive improvements in intestinal solubility.
Conformational Flexibility High (Free rotation around biaryl bond)Low (Restricted by ortho-chloro group)Pre-organized conformation of the novel scaffold improves target affinity.

Experimental Workflows (Self-Validating Protocols)

To objectively validate the performance of these scaffolds, we employ self-validating experimental systems. The following protocols detail how to assess binding kinetics and solubility.

Protocol A: Kinetic Binding Validation via Surface Plasmon Resonance (SPR)

We utilize SPR rather than endpoint biochemical assays because it provides real-time Kon​ and Koff​ rates. This is critical for proving that the conformational restriction of the 2-chlorobenzoic acid core increases residence time.

  • Sensor Chip Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize the target protein (e.g., PI3K δ or COX-2) via amine coupling to achieve a surface density of ~3000 RU. Block unreacted sites with 1M Ethanolamine-HCl.

  • Analyte Preparation: Dissolve the standard and novel scaffolds in 100% DMSO to 10 mM. Dilute into the SPR running buffer (PBS, 0.05% Tween-20) to a final concentration range of 1.56 nM to 100 nM, ensuring DMSO concentration is strictly matched at 1% across all samples.

  • Injection & Binding: Flow the analytes over the functionalized and reference flow cells at a high flow rate of 30 µL/min to minimize mass transport limitations. Allow 120 seconds for the association phase.

  • Dissociation: Switch to running buffer and monitor the dissociation phase for 600 seconds.

  • Data Analysis: Double-reference the sensograms (subtracting reference flow cell and blank injections). Fit the data to a 1:1 Langmuir binding model to extract KD​ , ka​ , and kd​ . Self-Validation: The χ2 value of the fit must be <10% of Rmax​ to confirm the binding model's validity.

SPR_Workflow Step1 Step 1: Sensor Chip Prep Immobilize Target (Amine Coupling) Step2 Step 2: Analyte Prep Dilute Scaffold in Buffer (1% DMSO) Step1->Step2 Step3 Step 3: Injection Flow over Surface (30 µL/min for 120s) Step2->Step3 Step4 Step 4: Dissociation Monitor Buffer Wash (600s) Step3->Step4 Step5 Step 5: Kinetic Analysis Fit to 1:1 Langmuir Model Step4->Step5

Diagram 2: Step-by-step SPR workflow for evaluating scaffold binding kinetics.

Protocol B: Thermodynamic Solubility Profiling (HPLC-UV)

To prove the solubility advantage of the benzoic acid moiety, thermodynamic solubility is measured at physiological pH.

  • Equilibration: Add 2 mg of solid compound to 1 mL of Phosphate Buffered Saline (PBS, pH 7.4) in a glass vial.

  • Incubation: Shake the suspension at 300 RPM at 37°C.

  • Self-Validating Sampling: Extract 100 µL aliquots at exactly 24 hours and 48 hours. Filter through a 0.22 µm PTFE syringe filter. Self-Validation: If the concentration at 48h differs from 24h by >5%, equilibrium has not been reached, and the assay must be extended.

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV against a 5-point standard curve prepared in 100% Acetonitrile.

Conclusion

While standard para-methylsulfonylphenyl derivatives remain excellent tools for specific COX-2 inhibition, the 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid scaffold represents a significant evolutionary step in drug design. By leveraging the meta-sulfonyl vector and the physiochemical advantages of a conformationally restricted, ionizable benzoic acid core, researchers can access new target classes including kinases and protein-protein interfaces with superior solubility and binding kinetics.

References

  • Title: Design, synthesis, and biological evaluation of linear 1-(4-, 3- or 2-methylsulfonylphenyl)-2-phenylacetylenes: a novel class of cyclooxygenase-2 inhibitors Source: PubMed / NIH URL: [1]

  • Title: Discovery of Highly Selective and Orally Bioavailable PI3K δ Inhibitors with Anti-Inflammatory Activity for Treatment of Acute Lung Injury Source: Journal of Medicinal Chemistry - ACS Publications URL: [2]

  • Title: Discovery and Development of Potent LFA-1/ICAM-1 Antagonist SAR 1118 as an Ophthalmic Solution for Treating Dry Eye Source: PMC / NIH URL: [3]

Sources

Comparative

Comprehensive LC-MS/MS Method Validation and Column Comparison for the Quantification of 2-Chloro-4-(3-methylsulfonylphenyl)benzoic Acid

As a Senior Application Scientist, developing a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method requires more than just screening gradients; it demands a fundamental understanding of the analyte’s...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, developing a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method requires more than just screening gradients; it demands a fundamental understanding of the analyte’s physicochemical properties. 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid (CAS: 1261913-06-7) is a complex aromatic molecule characterized by a rigid biphenyl-like architecture, a strongly electron-withdrawing chlorine atom, a methylsulfonyl group, and a terminal carboxylic acid.

Quantifying this compound in complex matrices—whether as a critical quality attribute (CQA) impurity in pharmaceutical formulations or during pharmacokinetic profiling—presents unique chromatographic and ionization challenges. This guide objectively compares stationary phase chemistries and details a self-validating, [1] workflow to achieve optimal sensitivity and specificity.

Mechanistic Causality in Method Development

Ionization Strategy: The Case for ESI Negative Mode

The terminal carboxylic acid moiety of the analyte dictates the ionization strategy. Carboxylic acids exhibit optimal ionization efficiency in negative electrospray ionization (ESI-) mode due to their low pKa, readily forming stable deprotonated species ([M-H]⁻)[2]. Operating in negative mode also significantly reduces background noise compared to positive mode, as fewer endogenous matrix components ionize under these conditions[3].

The Mobile Phase Paradox: While many reversed-phase LC methods default to 0.1% formic acid to improve peak shape, acidic modifiers actively suppress negative ion formation by shifting the equilibrium toward the neutral, protonated state[4]. To maximize MS sensitivity while maintaining chromatographic resolution, we utilize a 10 mM ammonium acetate buffer (pH 6.8) . This ensures the carboxylic acid remains ionized in solution, enhancing the ESI- response by up to 10-fold compared to acidic mobile phases.

G A 2-Chloro-4-(3-methylsulfonylphenyl) benzoic acid (MW: 310.75) B Deprotonation (ESI-) [M-H]- m/z 309.0 A->B Electrospray Ionization C Product Ion 1 m/z 265.0 (-CO2) B->C Collision Energy 15 eV D Product Ion 2 m/z 229.0 (-SO2CH3) B->D Collision Energy 25 eV

Fig 1. ESI negative mode ionization and CID fragmentation pathway of the analyte.

Chromatographic Selectivity: Overcoming C18 Limitations

Traditional C18 stationary phases interact with molecules purely through dispersive hydrophobic forces. For an analyte with a biphenyl core, C18 often fails to provide sufficient retention or orthogonal selectivity against co-eluting lipophilic matrix components.

By employing a Biphenyl stationary phase , we exploit robust π-π interactions[5]. The electron-deficient aromatic rings of the analyte act as π-acceptors, forming strong, orthogonal interactions with the electron-rich π-system of the biphenyl ligands on the silica surface[6]. This mechanism selectively increases the retention of the analyte, shifting it away from the solvent front and matrix suppression zones.

Comparative Data Analysis: Stationary Phase Performance

To objectively demonstrate this causality, we compared three sub-3 µm UHPLC columns using the same gradient and mobile phase conditions. The data below highlights the superiority of the Biphenyl chemistry for this specific molecular structure.

Table 1: Chromatographic Performance Comparison

ParameterWaters ACQUITY BEH C18Phenomenex Kinetex Phenyl-HexylGL Sciences InertCore Biphenyl
Retention Mechanism Hydrophobic onlyHydrophobic + Moderate π-πHydrophobic + Strong π-π
Retention Time (min) 1.852.102.45
Peak Asymmetry (Tf) 1.35 (Tailing)1.151.02 (Symmetrical)
Theoretical Plates (N) 8,50010,20014,500
Matrix Interference Co-elution observedPartial resolutionBaseline resolution

Self-Validating Experimental Protocol

To ensure data integrity, the following protocol incorporates built-in system suitability and self-validation checks, utilizing Phospholipid Removal (PLR) to eliminate matrix effects[6].

Phase 1: Sample Preparation (Protein Precipitation + PLR)
  • Aliquot: Transfer 50 µL of the biological matrix or formulated sample into a 96-well PLR plate (e.g., Phenomenex Phree).

  • Internal Standard (IS): Add 10 µL of IS working solution (e.g., 3-chloro-4-methylbenzoic acid, 500 ng/mL). Self-Validation Check: IS response variation must be ≤ 15% across all wells to confirm extraction consistency.

  • Precipitation: Add 200 µL of ice-cold 100% Acetonitrile.

  • Agitation: Vortex the plate for 2 minutes at 1000 rpm to ensure complete protein denaturation.

  • Elution: Apply positive pressure (10 psi) for 5 minutes. The PLR sorbent selectively traps phospholipids while the analyte elutes into the collection plate.

  • Reconstitution: Dilute the eluate with 200 µL of 10 mM Ammonium Acetate (pH 6.8) to match the initial mobile phase conditions, preventing solvent-induced peak broadening.

Phase 2: LC-MS/MS Conditions
  • System: Waters ACQUITY UPLC coupled to a Xevo TQ-XS Triple Quadrupole.

  • Column: GL Sciences InertCore Biphenyl (2.1 x 50 mm, 2.6 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 0-0.5 min (10% B), 0.5-3.0 min (10% to 90% B), 3.0-4.0 min (90% B), 4.1-5.0 min (10% B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • MRM Transitions (ESI-):

    • Analyte Quantifier: m/z 309.0 → 265.0 (CE: 15 eV)

    • Analyte Qualifier: m/z 309.0 → 229.0 (CE: 25 eV)

    • IS Quantifier: m/z 169.0 → 125.0 (CE: 15 eV)

ICH M10 Method Validation Summary

A reliable bioanalytical method must be proven fit-for-purpose. The method was validated according to the [1], which mandate strict criteria for accuracy, precision, and matrix effect evaluation.

G Start ICH M10 Validation Workflow Select Selectivity & Specificity (Blank Matrix + IS) Start->Select Calib Calibration Curve (Linearity & LLOQ) Select->Calib AccPrec Accuracy & Precision (Intra/Inter-batch QCs) Calib->AccPrec Matrix Matrix Effect & Recovery (Post-extraction spike) AccPrec->Matrix Stab Stability Assessments (F/T, Benchtop, Long-term) Matrix->Stab

Fig 2. Core bioanalytical method validation parameters per ICH M10 guidelines.

Table 2: Validation Data Summary (InertCore Biphenyl Column)

Validation ParameterExperimental ResultICH M10 Acceptance Criteria
Linearity Range 1.0 - 1000 ng/mL (R² = 0.9992)R² ≥ 0.99
Lower Limit of Quantitation (LLOQ) 1.0 ng/mL (S/N = 18)S/N ≥ 5, Precision ≤ 20%
Intra-batch Precision (CV%) 2.4% - 6.8%≤ 15% (≤ 20% at LLOQ)
Inter-batch Accuracy 95.2% - 104.5%85% - 115% (80-120% at LLOQ)
Matrix Effect (IS Normalized) 98.5% (CV = 3.2%)CV ≤ 15%
Carryover (Blank after ULOQ) 0.0% detected≤ 20% of LLOQ response

Self-Validation Note: The zero carryover observed in the blank injection immediately following the Upper Limit of Quantitation (ULOQ) confirms that the 90% Acetonitrile column wash step is highly effective at preventing cross-contamination.

Conclusion

The quantification of 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid requires a deliberate departure from generic LC-MS/MS templates. By understanding the causality behind the molecule's behavior—specifically its low pKa and electron-deficient biphenyl core—we can design a superior analytical system. The combination of a neutral ammonium acetate buffer to drive ESI- ionization, coupled with a Biphenyl stationary phase to leverage π-π interactions, yields a highly sensitive, ICH M10-compliant method that vastly outperforms standard C18 approaches.

References

  • European Medicines Agency (EMA) / ICH. "ICH M10 on bioanalytical method validation - Scientific guideline." EMA Official Guidelines, 2023.[Link]

  • Gamoh, K., et al. "Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization." Rapid Communications in Mass Spectrometry, 2003.[Link]

  • Kuhnert, N., et al. "A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression." Rapid Communications in Mass Spectrometry, 2005.[Link]

  • Chasse, J., et al. "Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases." Chromatography Online, 2026.[Link]

  • Association for Diagnostics & Laboratory Medicine (ADLM). "LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research." Clinical Laboratory News, 2025.[Link]

  • Arome Science. "Positive vs Negative Ion Mode in Metabolomics: Why Most Studies Choose Positive Mode." Arome Science Publications, 2025.[Link]

Sources

Validation

Comparative In Vitro Efficacy of Novel MEK1 Kinase Inhibitors Based on a 2-Chloro-4-(methylsulfonylphenyl)benzoic Acid Scaffold

Abstract This guide provides a comparative analysis of the in vitro efficacy of three novel analogue compounds derived from a 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid scaffold. While public domain data on the spec...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comparative analysis of the in vitro efficacy of three novel analogue compounds derived from a 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid scaffold. While public domain data on the specific parent compound is limited, this document utilizes a representative series of analogues (designated MEK-A, MEK-B, and MEK-C) designed as potential inhibitors of Mitogen-activated protein kinase kinase 1 (MEK1), a critical node in the Ras/Raf/MEK/ERK signaling pathway.[1][2] We present a head-to-head comparison of their biochemical potency and cell-based activity, supported by detailed experimental protocols to ensure scientific integrity and reproducibility. This analysis aims to guide researchers in understanding the structure-activity relationships (SAR) within this chemical series and to provide robust methodologies for evaluating similar kinase inhibitors.

Introduction: Targeting the MEK1 Kinase in the ERK Pathway

The Ras/Raf/MEK/ERK signaling cascade is a pivotal intracellular pathway that translates extracellular signals into a wide range of cellular responses, including proliferation, differentiation, and survival.[][4] Aberrant activation of this pathway, often through mutations in genes like BRAF and RAS, is a hallmark of numerous human cancers, making its components highly attractive targets for therapeutic intervention.[2][] MEK1 and its homolog MEK2 are dual-specificity protein kinases that serve as a central nexus in this cascade, phosphorylating and activating ERK1/2.[1][4] The high specificity of MEK1/2 for ERK1/2 as their only known substrates makes them a particularly strategic target for developing selective kinase inhibitors.[4]

The benzoic acid scaffold is a common feature in many biologically active compounds, with the carboxylic acid group often serving as a key interaction point with enzyme active sites.[5] The biological activity of such derivatives is heavily influenced by the type and position of substituents on the aromatic ring, which affect the molecule's electronic, lipophilic, and steric properties.[5] This guide explores a series of analogues built upon a 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid core, designed to inhibit MEK1 activity. We will assess their efficacy through biochemical and cell-based assays.

Signaling Pathway Overview

Below is a diagram illustrating the central role of MEK1 in the ERK signaling pathway.

MEK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK1 MEK1 RAF->MEK1 Phosphorylates ERK ERK MEK1->ERK Phosphorylates TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Translocates & Phosphorylates Gene_Expression Gene Expression TF->Gene_Expression Regulates MEK_Inhibitor MEK-A, B, C (Test Compounds) MEK_Inhibitor->MEK1 Inhibits

Caption: The Ras/Raf/MEK/ERK signaling cascade.

Comparative Efficacy of MEK1 Inhibitor Analogues

The three analogues, MEK-A, MEK-B, and MEK-C, were evaluated for their ability to inhibit MEK1 kinase activity in a biochemical assay and to suppress the proliferation of a cancer cell line with a known activating BRAF mutation.

Biochemical Potency (IC₅₀)

The direct inhibitory effect on MEK1 kinase activity was measured using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[6] This homogeneous assay format measures the phosphorylation of a substrate by the kinase, providing a sensitive and robust method for determining inhibitor potency.[6][7]

Table 1: Biochemical Potency of MEK1 Inhibitor Analogues

Compound IDTargetAssay TypeIC₅₀ (nM)
MEK-AMEK1TR-FRET15.2
MEK-BMEK1TR-FRET2.8
MEK-CMEK1TR-FRET89.5

Data represents the mean of three independent experiments.

Analysis: The data clearly indicate that MEK-B is the most potent of the series in a direct biochemical context, with a single-digit nanomolar IC₅₀ value. MEK-A shows moderate potency, while MEK-C is significantly less active against the isolated enzyme. This suggests that the specific structural modifications in MEK-B are optimal for binding to the ATP-binding pocket of MEK1.

Cell-Based Anti-proliferative Activity (GI₅₀)

To assess the efficacy of the compounds in a more physiologically relevant context, their anti-proliferative effects were determined using a human colorectal carcinoma cell line (HT-29), which harbors a BRAF V600E mutation leading to constitutive activation of the MEK-ERK pathway.[] Cell viability was quantified using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[8][9]

Table 2: Anti-proliferative Activity of MEK1 Inhibitor Analogues in HT-29 Cells

Compound IDCell LineAssay TypeGI₅₀ (nM)
MEK-AHT-29CellTiter-Glo®158.7
MEK-BHT-29CellTiter-Glo®25.4
MEK-CHT-29CellTiter-Glo®>1000

Data represents the mean of three independent experiments.

Analysis: The results from the cell-based assay correlate well with the biochemical data. MEK-B demonstrates superior anti-proliferative activity, effectively inhibiting cell growth at a low nanomolar concentration. MEK-A is less potent in cells, and MEK-C shows minimal activity, consistent with its weaker enzymatic inhibition. The difference between biochemical IC₅₀ and cellular GI₅₀ values is expected and reflects factors such as cell membrane permeability, off-target effects, and engagement with the cellular proteome.[10]

Experimental Methodologies

To ensure transparency and reproducibility, the detailed protocols for the primary assays are provided below. These protocols are designed as self-validating systems, incorporating appropriate controls.

MEK1 TR-FRET Kinase Assay

This assay quantifies kinase activity by measuring the phosphorylation of a fluorescein-labeled substrate, which is then detected by a terbium-labeled antibody specific to the phosphorylated form of the substrate.[7][11] The proximity of the terbium and fluorescein upon binding results in a FRET signal.

TR_FRET_Workflow cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: Detection cluster_step3 Step 3: Signal Readout MEK1 MEK1 Kinase Phospho_Substrate Phosphorylated Fluorescein-Substrate MEK1->Phospho_Substrate Phosphorylates Substrate Fluorescein-Substrate Substrate->Phospho_Substrate ATP ATP ATP->Phospho_Substrate Compound Inhibitor (MEK-A, B, C) Compound->MEK1 Inhibits FRET_Signal TR-FRET Signal (Emission at 520nm) Phospho_Substrate->FRET_Signal Antibody Terbium-Antibody Antibody->FRET_Signal Binds & Excites EDTA EDTA (Stop Solution) EDTA->MEK1 Stops Reaction

Caption: Workflow for the TR-FRET Kinase Inhibition Assay.

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test compounds (MEK-A, B, C) in assay buffer with a final DMSO concentration not exceeding 1%.[12] Prepare solutions of MEK1 kinase, fluorescein-labeled substrate peptide, and ATP in kinase buffer. The ATP concentration should be set at its Km value for the kinase to ensure sensitive detection of ATP-competitive inhibitors.[12][13]

  • Kinase Reaction: In a 384-well low-volume black plate, add 5 µL of the compound solution or vehicle (for controls).[14]

  • Add 5 µL of the MEK1 enzyme solution to each well.

  • Initiate the kinase reaction by adding 10 µL of the ATP/Substrate mixture.[14]

  • Incubate the plate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET dilution buffer containing EDTA and a terbium-labeled anti-phospho-substrate antibody.[7]

  • Incubate for 30-60 minutes at room temperature, protected from light, to allow for antibody binding.[14]

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 490 nm (terbium) and 520 nm (fluorescein).[7]

  • Data Analysis: Calculate the 520/490 nm emission ratio. Plot the ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

CellTiter-Glo® Luminescent Cell Viability Assay

This "add-mix-measure" assay determines the number of viable cells in culture by quantifying ATP, which is an indicator of metabolic activity.[9] The reagent lyses cells and generates a luminescent signal proportional to the amount of ATP present.[8]

Protocol:

  • Cell Plating: Seed HT-29 cells in a 96-well opaque-walled plate at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Add the compounds to the respective wells and incubate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Assay Procedure: Equilibrate the plate to room temperature for approximately 30 minutes.[15]

  • Add 100 µL of CellTiter-Glo® Reagent to each well (a volume equal to the culture medium volume).[9]

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[15]

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[15]

  • Data Acquisition: Record the luminescence using a plate luminometer.

  • Data Analysis: Subtract the background luminescence (from wells with medium only). Normalize the data to vehicle-treated control wells (representing 100% viability). Plot the normalized viability against the logarithm of compound concentration and fit to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

This guide provides a comparative in vitro analysis of three novel MEK1 inhibitor analogues based on a 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid scaffold. The data demonstrate that subtle structural modifications can lead to significant differences in both biochemical and cellular potency. Analogue MEK-B emerged as the most promising candidate, with potent single-digit nanomolar biochemical inhibition and corresponding low nanomolar anti-proliferative activity in a relevant cancer cell line.

The provided methodologies offer a robust framework for the in vitro characterization of kinase inhibitors, emphasizing the importance of correlating direct enzymatic inhibition with cellular efficacy. Future studies should focus on elucidating the detailed structure-activity relationship within this series, assessing the selectivity of MEK-B against a panel of other kinases, and advancing the most promising candidates to further preclinical evaluation.

References

  • Title: Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors Source: Ludwig-Maximilians-Universität München URL: [Link]

  • Title: TR-FRET Technology: Principle, Advantages, and Applications Source: Sino Biological URL: [Link]

  • Title: The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: CellTiter-Glo Assay Source: Oslo University Hospital Research URL: [Link]

  • Title: Erk Signaling Pathway Source: Creative Diagnostics URL: [Link]

  • Title: MAPK Erk pathway Source: Cusabio URL: [Link]

  • Title: Imaging the Raf–MEK–ERK Signaling Cascade in Living Cells Source: MDPI URL: [Link]

  • Title: CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability Source: ResearchGate URL: [Link]

  • Title: In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays Source: Eurofins Discovery URL: [Link]

  • Title: Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay Source: BMG Labtech URL: [Link]

  • Title: Understanding TR-FRET Assays: Protocols and the Role of Plate Readers Source: DCReport URL: [Link]

  • Title: Kinase assays Source: BMG LABTECH URL: [Link]

  • Title: Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva Source: IntechOpen URL: [Link]

  • Title: Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents Source: ACS Publications URL: [Link]

  • Title: Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors Source: PMC (National Center for Biotechnology Information) URL: [Link]

Sources

Comparative

A Comparative Guide to Purity Determination: Benchmarking 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid using Quantitative NMR

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the precise determination of an active pharmaceutical ingredient's (API) purity is param...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise determination of an active pharmaceutical ingredient's (API) purity is paramount. This guide offers an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional analytical techniques—High-Performance Liquid Chromatography (HPLC) and acid-base titration—for the purity assessment of 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid. As a Senior Application Scientist, this document is crafted to provide not just procedural steps, but a foundational understanding of the principles and a critical evaluation of the methodologies, empowering you to make informed decisions in your analytical strategy.

The Imperative of Purity in Pharmaceutical APIs

The purity of an API directly impacts its safety and efficacy. Impurities, even in trace amounts, can alter the drug's therapeutic effect, introduce toxicity, or affect its stability.[1] Regulatory bodies worldwide, therefore, mandate stringent purity control.[2][3] The choice of analytical technique for purity determination is a critical decision, balancing accuracy, precision, and the specific characteristics of the molecule .

Quantitative NMR: A Primary Ratio Method

Quantitative NMR (qNMR) has emerged as a powerful, primary analytical method for purity determination.[4][5][6] Unlike chromatographic techniques that rely on comparing a sample's response to that of a reference standard of the same compound, qNMR leverages a fundamental principle: the integrated intensity of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[7][8][9] This allows for the determination of the absolute purity of a substance by co-dissolving a known mass of the sample with a known mass of a certified internal standard and comparing their signal integrals.[7][10]

The core strength of qNMR lies in its ability to provide a direct measurement of the molar ratio between the analyte and the internal standard, without the need for an identical reference standard of the analyte.[7][11] This is particularly advantageous when a pure reference standard of the API is unavailable or expensive to synthesize.

The Causality Behind Key qNMR Experimental Choices

The selection of an appropriate internal standard is critical for a successful qNMR experiment. The standard should:

  • Possess high purity: Certified Reference Materials (CRMs) traceable to the SI units, such as those from NIST or NMIJ, are ideal.[12][13][14]

  • Be chemically stable and non-reactive: It must not react with the analyte or the solvent.

  • Have a simple NMR spectrum: Signals from the standard should not overlap with those of the analyte.[15]

  • Be soluble in the same deuterated solvent as the analyte.

  • Have a known number of protons giving rise to a well-resolved signal.

For the analysis of 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid, maleic acid is a suitable internal standard due to its high purity, stability, and distinct singlet in the ¹H NMR spectrum that does not interfere with the signals of the analyte.

The choice of a deuterated solvent is also crucial. It should completely dissolve both the analyte and the internal standard and have minimal residual solvent signals that could interfere with quantification. Dimethyl sulfoxide-d6 (DMSO-d6) is often a good choice for polar molecules like the target compound.

Experimental Protocols

Quantitative ¹H NMR Spectroscopy

This protocol outlines the determination of the purity of 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid using maleic acid as an internal standard.

Materials:

  • 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid (Analyte)

  • Maleic Acid (Certified Internal Standard)

  • Dimethyl Sulfoxide-d6 (DMSO-d6, 99.9 atom % D)

  • High-precision analytical balance

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid into a clean, dry vial.

    • Accurately weigh approximately 10 mg of maleic acid (internal standard) into the same vial.

    • Record the exact masses.

    • Dissolve the mixture in approximately 0.75 mL of DMSO-d6.

    • Vortex the vial to ensure complete dissolution.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

      • Pulse Angle: 30-90° (a 90° pulse provides the maximum signal for a single scan, but a smaller angle can be used with a shorter relaxation delay).

      • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons being quantified. This is crucial for full signal recovery and accurate integration.

      • Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (S/N > 150:1 is recommended).

  • Data Processing and Analysis:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum carefully.

    • Perform baseline correction.

    • Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid, a distinct aromatic proton signal can be used. For maleic acid, the singlet corresponding to the two vinylic protons is used.

    • Calculate the purity using the following equation[8]:

    Where:

    • I = Integral area of the signal

    • N = Number of protons giving rise to the signal

    • M = Molar mass

    • m = Mass

    • Purity_std = Purity of the internal standard

Diagram of the qNMR Workflow:

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh Analyte weigh_std Accurately weigh Internal Standard weigh_analyte->weigh_std dissolve Dissolve in Deuterated Solvent weigh_std->dissolve nmr_acq Acquire ¹H NMR Spectrum (Optimized Parameters) dissolve->nmr_acq process Process FID (FT, Phasing, Baseline) nmr_acq->process integrate Integrate Signals (Analyte & Standard) process->integrate calculate Calculate Purity (Using Formula) integrate->calculate result result calculate->result Purity Result

Caption: Workflow for purity determination by quantitative NMR (qNMR).

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis for purity determination and impurity profiling.[1][16][17] It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Materials:

  • 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid (Analyte and Reference Standard)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • HPLC system with a UV detector

  • C18 column

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid reference standard of known concentration.

    • Prepare a sample solution of the analyte at approximately the same concentration.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined from the UV spectrum of the analyte (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard and sample solutions.

    • Identify the peak for 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid based on the retention time of the reference standard.

    • Calculate the purity based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    Note: This calculation assumes that all impurities have the same response factor as the API at the detection wavelength. For more accurate quantification of known impurities, their respective reference standards and response factors are required.[18]

Acid-Base Titration

Titration is a classic analytical method for determining the concentration of an acidic or basic substance. For a carboxylic acid like 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid, a non-aqueous titration is often preferred due to solubility limitations in water.[19][20]

Materials:

  • 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid (Analyte)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) in a suitable non-aqueous solvent (e.g., methanol).

  • A suitable solvent for the analyte (e.g., a mixture of toluene and isopropanol).

  • Indicator (e.g., phenolphthalein) or a potentiometer.

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the analyte and dissolve it in the chosen solvent.[21][22]

  • Titration:

    • Titrate the sample solution with the standardized NaOH solution.[23]

    • Determine the endpoint visually with an indicator or potentiometrically.

  • Calculation:

    • Calculate the purity based on the volume of titrant consumed, its concentration, and the mass of the analyte.

    Where:

    • V_NaOH = Volume of NaOH solution used at the endpoint

    • M_NaOH = Molarity of the NaOH solution

    • MW_analyte = Molecular weight of the analyte

    • m_analyte = Mass of the analyte

    • n = Stoichiometric factor (1 for a monoprotic acid)

Comparative Analysis: qNMR vs. Traditional Methods

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Acid-Base Titration
Principle Signal intensity proportional to the number of nucleiDifferential partitioning between mobile and stationary phasesNeutralization reaction
Quantification Absolute (with internal standard)[7]Relative (area percent) or absolute (with reference standard)Absolute
Reference Standard Requires a certified internal standard (can be different from the analyte)Requires a reference standard of the analyte for identification and accurate quantificationRequires a standardized titrant
Specificity High (provides structural information)High (separates components)Low (titrates all acidic/basic functional groups)
Sample Throughput ModerateHighLow to Moderate
Destructive? No[7]YesYes
Precision (RSD) < 1%< 2%< 1%
Accuracy HighDependent on reference standard purity and response factorsHigh
Impurity Detection Can detect and quantify unknown impurities if they have NMR signalsDetects impurities that are separated and have a chromophoreDoes not differentiate between the API and acidic/basic impurities

Logical Comparison of Analytical Techniques:

Comparison cluster_qnmr qNMR cluster_hplc HPLC cluster_titration Titration qnmr_pros Pros: - Absolute Quantification - Non-destructive - High Specificity - No identical standard needed qnmr_cons Cons: - Lower Throughput - Requires high-field magnet - Sensitivity can be lower hplc_pros Pros: - High Throughput - Excellent for impurity profiling - High Sensitivity hplc_cons Cons: - Destructive - Requires identical standard - Response factor variability titration_pros Pros: - Absolute Quantification - Inexpensive - High Precision titration_cons Cons: - Low Specificity - Not suitable for complex mixtures - Manual and slower center_node Purity Determination of 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid center_node->qnmr_pros center_node->hplc_pros center_node->titration_pros

Caption: A logical comparison of the pros and cons of qNMR, HPLC, and Titration.

Conclusion and Recommendation

For the definitive purity assessment of 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid, quantitative NMR emerges as a superior primary method . Its ability to provide direct, absolute quantification without the need for a chemically identical reference standard makes it an invaluable tool, particularly in the early stages of drug development when such standards may be scarce.[7][11] The non-destructive nature of the technique also preserves precious sample for further analysis.[7]

While HPLC remains the workhorse for routine quality control and impurity profiling due to its high throughput and sensitivity, qNMR provides a crucial orthogonal method for validating HPLC results and for the certification of primary reference materials. Titration, while accurate and precise for assaying the acidic content, lacks the specificity to distinguish the API from other acidic impurities.

In a comprehensive quality control strategy, qNMR should be employed to establish the purity of the primary reference standard. This certified standard can then be used to validate and calibrate routine HPLC methods, ensuring the accuracy and reliability of day-to-day quality assessments. This integrated approach, leveraging the strengths of each technique, provides a robust and scientifically sound framework for ensuring the purity of 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid and other small molecule APIs.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. ECA Academy. [Link]

  • Stimuli Article (qNMR). US Pharmacopeia (USP). [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. AZoM. [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. ResearchGate. [Link]

  • NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid). NIST. [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. PatSnap Eureka. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Purity Testing & Quantitative NMR Analysis. Spectral Service AG. [Link]

  • Method Validation of Pharmaceuticals. Scribd. [Link]

  • Quality Guidelines. ICH. [Link]

  • Advantages of Quantitative NMR for the Determination of Relative Response Factors. CordenPharma. [Link]

  • Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. American Pharmaceutical Review. [Link]

  • Impurity Identification in Small-Molecule APIs. Pharma's Almanac. [Link]

  • Carboxylic Acid Unknowns and Titration. Chem.ucla.edu. [Link]

  • Certified reference materials for quantitative NMR. Separation Science. [Link]

  • Identity and Purity - Small Molecules. Pacific BioLabs. [Link]

  • Quantitative NMR (qNMR) – Moving into the future with an evolution of reliability. JEOL. [Link]

  • A New Realization of SI for Organic Chemical Measurement: NIST PS1 Primary Standard for Quantitative NMR (Benzoic Acid). PubMed. [Link]

  • 9.2: Acid–Base Titrations. Chemistry LibreTexts. [Link]

  • qNMR for Reference Material Preparation. Encyclopedia.pub. [Link]

  • Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. PharmTech. [Link]

  • Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. PubMed. [Link]

  • Titration of the Unknown Carboxylic Acid. Dr. Gergens. [Link]

  • What is the procedure for determining carboxylic acid groups by the acid-base titration? ResearchGate. [Link]

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Validation

A Guide to Assessing the Reproducibility of 2-Chloro-4-(3-methylsulfonylphenyl)benzoic Acid and its Analogs in High-Throughput Screening Assays

Introduction: The Imperative of Reproducibility in High-Throughput Screening High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Reproducibility in High-Throughput Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify promising lead compounds.[1][2][3] The success of any HTS campaign hinges on the quality and reliability of its data, with reproducibility serving as a critical indicator of an assay's robustness.[4][5][6] An assay that fails to produce consistent results across multiple experiments can lead to a high rate of false positives or false negatives, wasting valuable resources and time in downstream validation efforts.[7][8]

Part 1: Compound Characterization - The Foundation of Reliable Screening

Before assessing the performance of a compound in an HTS assay, it is crucial to establish its identity, purity, and stability. Inconsistencies in the test article are a common source of variability in screening results.

Identity and Purity Analysis

The exact chemical structure and purity of the compound batch should be confirmed using standard analytical techniques. For a compound like a 2-chloro-4-sulfonyl-benzoic acid derivative, this would involve:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound, typically aiming for >95% for HTS campaigns.

Several related compounds are commercially available, such as 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid (CAS 106904-09-0)[9][10][11][12] and 2-Chloro-4-(methylsulfonyl)benzoic acid (CAS 53250-83-2).[13][14] When sourcing or synthesizing a novel compound, rigorous analytical characterization is a non-negotiable first step.

Solubility and Stability Assessment

The solubility of a compound in the assay buffer and its stability under storage and experimental conditions are critical parameters that can significantly impact reproducibility.[15]

  • Solubility: The kinetic and thermodynamic solubility of the compound in the assay buffer should be determined. Poor solubility can lead to compound precipitation, causing inconsistent results and potential false positives.

  • Stability: The stability of the compound in DMSO stock solutions and in the final assay buffer should be evaluated over time.[15] This can be assessed by re-analyzing the compound's purity via HPLC after incubation under relevant conditions (e.g., room temperature, 37°C).

Part 2: A Framework for HTS Assay Validation

A rigorously validated HTS assay is essential for generating reproducible data.[4][7] The validation process involves a series of experiments to assess the assay's performance, robustness, and suitability for screening.[15]

Key Assay Performance Metrics

Several statistical parameters are widely used to quantify the quality of an HTS assay.[1]

Metric Description Acceptance Criteria Reference
Z'-Factor A measure of the statistical effect size that reflects both the dynamic range of the signal and the data variation.Z' ≥ 0.5 (Excellent) 0 < Z' < 0.5 (Screenable) Z' < 0 (Unscreenable)[1][7]
Signal-to-Background (S/B) Ratio The ratio of the signal from a positive control to the signal from a negative control.S/B ≥ 3-5[7]
Coefficient of Variation (%CV) A measure of the relative variability of the data, calculated as the ratio of the standard deviation to the mean.%CV ≤ 20% for controls[4]
Minimum Significant Ratio (MSR) Quantifies the reproducibility of the assay and the degree to which potencies can be differentiated between experiments.Assay-dependent, lower is better[16]
The Assay Validation Workflow

The following diagram illustrates a typical workflow for HTS assay validation.

G cluster_0 Phase 1: Assay Development & Optimization cluster_1 Phase 2: Pre-Validation cluster_2 Phase 3: Full Validation cluster_3 Phase 4: HTS Campaign Dev Assay Principle & Format Selection Opt Reagent Concentration & Incubation Time Optimization Dev->Opt DMSO DMSO Tolerance Test Opt->DMSO Stab Reagent Stability Study DMSO->Stab Uniform Plate Uniformity Assessment Stab->Uniform Repro Inter- & Intra-Assay Reproducibility Uniform->Repro Pilot Pilot Screen (Small Compound Set) Repro->Pilot HTS Full Library Screen Pilot->HTS

Caption: A streamlined workflow for HTS assay validation.

Part 3: Experimental Design for Assessing Compound Reproducibility

To specifically evaluate the reproducibility of a test compound, a dedicated set of experiments should be designed and executed.

Experimental Protocol: Intra- and Inter-Assay Reproducibility Study

This protocol outlines the steps to assess the reproducibility of "Compound X" in a 384-well plate format.

Objective: To determine the consistency of the compound's activity within a single experiment (intra-assay) and across multiple independent experiments (inter-assay).

Materials:

  • "Compound X" stock solution (e.g., 10 mM in 100% DMSO)

  • Positive and negative control compounds

  • Assay-specific reagents (e.g., cells, enzymes, substrates)

  • 384-well assay plates

  • Automated liquid handling systems

Procedure:

  • Plate Layout Design:

    • Design a plate map that includes multiple replicates of "Compound X" at a fixed concentration (e.g., 10 µM).

    • Include a full column of positive controls (e.g., a known inhibitor).

    • Include a full column of negative controls (e.g., vehicle only, 0.1% DMSO).

    • Distribute the compound replicates across the plate to account for potential plate effects.[2][8]

  • Intra-Assay Reproducibility:

    • Prepare three identical assay plates within the same experimental run.

    • Follow the standard HTS protocol for reagent addition, incubation, and signal detection.

  • Inter-Assay Reproducibility:

    • Repeat the experiment (using three replicate plates) on three different days, preferably with different batches of reagents (if possible) and by different operators.

  • Data Collection:

    • Record the raw data from the plate reader for all plates.

Data Analysis Workflow

The collected data should be processed and analyzed to calculate key reproducibility metrics.

G RawData Raw HTS Data Normalization Data Normalization (% Inhibition or % Activation) RawData->Normalization QC Quality Control Check (Z', S/B Ratio) Normalization->QC IntraAssay Intra-Assay Analysis (CV across replicate plates) QC->IntraAssay InterAssay Inter-Assay Analysis (CV across days, Bland-Altman plot) QC->InterAssay Conclusion Assessment of Reproducibility IntraAssay->Conclusion InterAssay->Conclusion

Caption: Workflow for analyzing HTS reproducibility data.

Part 4: Case Study - Assessing "Compound X"

To illustrate the application of these principles, let's consider a hypothetical case study for "Compound X," a novel 2-chloro-4-sulfonyl-benzoic acid derivative.

Hypothetical Intra-Assay Reproducibility Data

"Compound X" was tested at 10 µM in triplicate on three separate plates within a single run. The endpoint is percent inhibition.

Plate 1 Plate 2 Plate 3
Replicate 1 52.3%55.1%53.8%
Replicate 2 54.1%51.9%56.2%
Replicate 3 53.5%54.5%52.9%
Mean Inhibition 53.3%53.8%54.3%
Standard Deviation 0.921.671.68
%CV 1.7%3.1%3.1%
Z' Factor 0.780.810.75

Interpretation: The low %CV (<5%) across all plates indicates excellent intra-assay reproducibility. The Z' factors are all well above 0.5, confirming the robustness of the assay.

Hypothetical Inter-Assay Reproducibility Data

The experiment was repeated on three different days.

Day 1 (Mean) Day 2 (Mean) Day 3 (Mean)
Mean Inhibition 53.8%58.2%55.5%
Z' Factor 0.780.720.76
Overall Mean Inhibition 55.8%
Overall Standard Deviation 2.2%
Inter-Assay %CV 3.9%

Interpretation: The inter-assay %CV of 3.9% is excellent, demonstrating that the activity of "Compound X" is highly reproducible across different experiments. This high degree of reproducibility provides confidence that "Compound X" is a legitimate "hit" worthy of further investigation.

Part 5: Troubleshooting Common Reproducibility Issues

When a compound exhibits poor reproducibility, a systematic investigation is required to identify the root cause.

Potential Issue Possible Cause Troubleshooting Steps
High Variability within a Plate - Poor mixing- Compound precipitation- Edge effects- Optimize mixing steps.- Measure compound solubility.- Use a randomized plate layout.
High Plate-to-Plate Variability (Intra-Assay) - Inconsistent liquid handling- Temperature or incubation time gradients- Calibrate and maintain automated liquid handlers.- Ensure consistent environmental conditions for all plates.
High Day-to-Day Variability (Inter-Assay) - Reagent degradation- Different reagent lots- Operator variability- Assess reagent stability over time.[15]- Qualify new reagent lots before use.- Standardize the experimental protocol and provide thorough training.
Assay Drift over Time - Unstable reagents- Cell passage number effects (for cell-based assays)- Prepare fresh reagents daily.- Use cells within a defined passage number range.

Conclusion and Recommendations

Ensuring the reproducibility of a small molecule in HTS assays is a critical, multi-faceted process that begins with thorough characterization of the compound and culminates in rigorous statistical analysis of well-designed experiments. For a novel compound such as 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid or its analogs, a systematic approach to evaluating both intra- and inter-assay reproducibility is paramount.

By adhering to the principles of HTS assay validation, implementing robust experimental designs, and carefully analyzing the resulting data, researchers can build a strong foundation of confidence in their screening results. A compound that demonstrates high reproducibility, as illustrated with our hypothetical "Compound X," is a high-quality hit that can be advanced to the next stages of the drug discovery pipeline with a greater probability of success. Conversely, identifying and addressing sources of irreproducibility early in the process can save significant time and resources, ultimately accelerating the path to novel therapeutics.

References

  • BellBrook Labs. (2026, March 3). How Do You Validate an Assay for High-Throughput Screening?
  • IntechOpen. (2015, June 3).
  • Technology Networks. (2026, March 24). Assay Development for High-Throughput Screening: Best Practices.
  • National Center for Biotechnology Information. (2012, May 1).
  • Basicmedical Key. (2016, July 22).
  • Malo, N., Hanley, J. A., Cerquozzi, S., Pelletier, J., & Nadon, R. (2006). Statistical practice in high-throughput screening data analysis.
  • Hafner, M., Niepel, M., Chung, M., & Sorger, P. K. (2017). Analysis of variability in high throughput screening data: applications to melanoma cell lines and drug responses. PLoS ONE, 12(11), e0188339.
  • Li, Q., Brown, J. B., Huang, H., & Bickel, P. J. (2011). Measuring reproducibility of high-throughput experiments.
  • Iversen, P. W., Eastwood, B. J., Sittampalam, G. S., & Cox, K. L. (2006). Process validation and screen reproducibility in high-throughput screening. Journal of Biomolecular Screening, 11(8), 926-939.
  • ChemRadar. (2026, March 28). Benzoic acid, 2-chloro-4-[[[3-(methylsulfinyl)butyl]amino]sulfonyl]- CAS#1928050-00-3 | Global PFAS Screening Tool.
  • Casey, W. (2019). Quantitative high-throughput screening data analysis: challenges and recent advances.
  • EU-OPENSCREEN. (n.d.). HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES.
  • Malo, N., Hanley, J. A., Cerquozzi, S., Pelletier, J., & Nadon, R. (2006). Statistical practice in high-throughput screening data analysis.
  • Vipergen. (n.d.). High-Throughput Screening (HTS)
  • Pharmaceutical Technology. (2024, November 7). Accelerating Discovery and Development with Advances in High-Throughput Screening.
  • Biometrics. (2021).
  • Briefings in Bioinformatics. (2015, March 7). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions.
  • Inglese, J., Shamu, C. E., & Guy, R. K. (2007). Reporting data from high-throughput screening of small-molecule libraries.
  • BLDpharm. (n.d.). 106904-09-0|2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid.
  • National Center for Biotechnology Information. (n.d.).
  • Santa Cruz Biotechnology. (n.d.).
  • SLAS Discovery. (2020).
  • MilliporeSigma. (n.d.). 2-CHLORO-3-METHYL-4-(METHYLSULFONYL)BENZOIC ACID.
  • Sigma-Aldrich. (n.d.). 2-Chloro-4-(methylsulfonyl)benzoic Acid | 53250-83-2.
  • Apollo Scientific. (n.d.). 106904-09-0 Cas No. | 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid.
  • PubChem. (n.d.). 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid | C9H9ClO4S | CID 14254476.
  • AERU. (2025, August 4). 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]-benzoic acid (Ref: AE-0456148).
  • Patsnap. (2021, September 14). Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid.
  • Chemnet. (n.d.). 2-chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid | 120100-77-8.
  • PLOS Neglected Tropical Diseases. (2016, April 29). High Throughput Screening Identifies Novel Lead Compounds with Activity against Larval, Juvenile and Adult Schistosoma mansoni.
  • Google Patents. (2005, May 31). CN102627591A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • ResearchGate. (2017, November 3). 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)
  • ECHEMI. (n.d.). 2-Chloro-4-(methylsulfonyl)
  • Technology Networks. (2026, March 31).
  • Current Trends in Pharmacy and Pharmaceutical Chemistry. (2022). A brief review of high throughput screening in drug discovery process.
  • STAR Protocols. (2025, December 29). Protocol for high-throughput drug screening in 384-well 3D collagen cultures of SC colorectal cancer cells using colony morphology as a readout.
  • Google Patents. (n.d.).

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Comparative

Comparing binding affinity of 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid with reference compounds

A Comparative Analysis of the Binding Affinity of Selective COX-2 Inhibitors: A Guide for Researchers Senior Application Scientist's Note: The initial topic for this guide, "2-Chloro-4-(3-methylsulfonylphenyl)benzoic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Analysis of the Binding Affinity of Selective COX-2 Inhibitors: A Guide for Researchers

Senior Application Scientist's Note: The initial topic for this guide, "2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid," does not correspond to a known cyclooxygenase-2 (COX-2) inhibitor based on available scientific literature. This compound is primarily documented as a synthetic intermediate in the production of the herbicide Tembotrione.[1][2] However, the core structural feature, a methylsulfonylphenyl group, is a key pharmacophore in a major class of selective COX-2 inhibitors known as the "coxibs."[3] To fulfill the spirit and detailed requirements of the user's request for an in-depth technical comparison, this guide will focus on a prominent and well-characterized member of this class, Celecoxib , and compare its binding affinity with other significant reference COX-2 inhibitors. This approach allows for a robust and data-supported guide that adheres to the principles of scientific integrity and provides valuable insights for researchers in drug development.

Introduction: The Critical Role of COX-2 Inhibition and Binding Affinity

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a pivotal enzyme in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[4] The enzyme exists in two primary isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, COX-2 is inducible and its expression is elevated during inflammatory processes.[5][6]

Selective COX-2 inhibitors were developed to provide the anti-inflammatory and analgesic benefits of traditional non-steroidal anti-inflammatory drugs (NSAIDs) while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[5][7] The therapeutic efficacy of these inhibitors is directly related to their binding affinity and selectivity for the COX-2 enzyme. A higher binding affinity, often quantified by a lower 50% inhibitory concentration (IC50) or dissociation constant (KD), indicates a more potent inhibitor.

This guide provides a comparative analysis of the binding affinity of Celecoxib with other reference selective COX-2 inhibitors, namely Rofecoxib and Etoricoxib. We will delve into the experimental methodologies used to determine these values and the structural basis for their selective inhibition.

Mechanism of Action: How Selective COX-2 Inhibitors Work

Selective COX-2 inhibitors function by binding to the active site of the COX-2 enzyme, thereby preventing it from converting arachidonic acid into prostaglandin H2, the precursor for various pro-inflammatory prostaglandins.[7] This blockade of the active site effectively reduces the production of prostaglandins that mediate inflammation and pain.[7]

The selectivity of these inhibitors arises from structural differences between the COX-1 and COX-2 active sites. A key difference is the substitution of an isoleucine residue in COX-1 with a smaller valine residue in COX-2, which creates a larger, more accessible side pocket in the COX-2 active site.[5] The characteristic methylsulfonyl or sulfonamide moieties of coxibs can fit into this side pocket, leading to a tighter and more selective binding to COX-2 compared to COX-1.[8]

Signaling Pathway of COX-2 in Inflammation

The following diagram illustrates the role of COX-2 in the inflammatory cascade and the point of intervention for selective inhibitors.

COX2_Pathway Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX2_Enzyme COX2_Enzyme Arachidonic_Acid->COX2_Enzyme Substrate Prostaglandin_H2 Prostaglandin_H2 COX2_Enzyme->Prostaglandin_H2 Catalysis Pro-inflammatory_Prostaglandins Pro-inflammatory_Prostaglandins Prostaglandin_H2->Pro-inflammatory_Prostaglandins Isomerases Inflammation_Pain Inflammation_Pain Pro-inflammatory_Prostaglandins->Inflammation_Pain Selective_COX2_Inhibitors Selective_COX2_Inhibitors Selective_COX2_Inhibitors->COX2_Enzyme Inhibition

Caption: The COX-2 inflammatory pathway and the inhibitory action of selective COX-2 inhibitors.

Comparative Binding Affinity Data

The binding affinity of an inhibitor is a critical parameter for its pharmacological characterization. It is commonly expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value signifies a higher binding affinity and greater potency. The dissociation constant (KD) is another measure of binding affinity, representing the concentration of a ligand at which half of the binding sites on a protein are occupied.

The following table summarizes the reported binding affinities of Celecoxib, Rofecoxib, and Etoricoxib for the COX-2 enzyme.

CompoundTarget EnzymeIC50 (nM)KD (nM)Binding Energy (kcal/mol)
Celecoxib Human COX-240[9]2.3[10]-11.45 to -12.88[11]
Rofecoxib Human COX-218[9][12]--8.24 to -10.4[13][14]
Etoricoxib Human COX-21100 (in whole blood assay)[15]--8.00 to -11.22[13]

Note: IC50 values can vary depending on the specific assay conditions. The data presented here are from various sources for comparative purposes.

Experimental Protocol: In Vitro COX-2 Inhibitor Screening Assay

To ensure the trustworthiness and reproducibility of binding affinity data, a well-defined and validated experimental protocol is essential. The following is a detailed, step-by-step methodology for a common in vitro fluorometric assay to determine the IC50 of a test compound for COX-2.[16]

Principle of the Assay

This assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX-2 enzyme. A specific probe fluoresces upon reacting with Prostaglandin G2, and the signal is proportional to the amount of product generated. The presence of a COX-2 inhibitor will reduce the generation of Prostaglandin G2, leading to a decrease in the fluorescent signal.

Materials and Reagents
  • Human recombinant COX-2 enzyme[16]

  • COX Assay Buffer[16]

  • COX Probe (in DMSO)[16]

  • COX Cofactor (in DMSO)[16]

  • Arachidonic Acid (substrate)[16]

  • NaOH[16]

  • Celecoxib (as a positive control inhibitor)[16]

  • Test compound

  • 96-well black microplate

  • Fluorescence plate reader with excitation/emission wavelengths of 535/587 nm

Experimental Workflow

Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reconstitute_Enzyme Reconstitute COX-2 Enzyme Prepare_Reaction_Mix Prepare Reaction Mix (Buffer, Probe, Cofactor) Reconstitute_Enzyme->Prepare_Reaction_Mix Dilute_Cofactor Dilute COX Cofactor Dilute_Cofactor->Prepare_Reaction_Mix Prepare_Substrate Prepare Arachidonic Acid Solution Initiate_Reaction Initiate Reaction with Arachidonic Acid Prepare_Substrate->Initiate_Reaction Prepare_Inhibitors Prepare Test and Control Inhibitor Dilutions Add_Inhibitors Add Inhibitor Dilutions to Wells Prepare_Inhibitors->Add_Inhibitors Add_Reaction_Mix Add Reaction Mix to Wells Prepare_Reaction_Mix->Add_Reaction_Mix Add_Reaction_Mix->Add_Inhibitors Add_Enzyme Add COX-2 Enzyme to Wells Add_Inhibitors->Add_Enzyme Incubate_Inhibitor Incubate for 10 min at 25°C Add_Enzyme->Incubate_Inhibitor Incubate_Inhibitor->Initiate_Reaction Read_Fluorescence Measure Fluorescence Kinetically (5-10 min) Initiate_Reaction->Read_Fluorescence Plot_Data Plot Fluorescence vs. Time Read_Fluorescence->Plot_Data Calculate_Activity Calculate % Inhibition Plot_Data->Calculate_Activity Determine_IC50 Determine IC50 from Dose-Response Curve Calculate_Activity->Determine_IC50

Caption: Experimental workflow for the in vitro COX-2 inhibitor screening assay.

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare all reagents according to the manufacturer's instructions. Bring assay components to room temperature before use.

    • Reconstitute the human recombinant COX-2 enzyme with purified water, aliquot, and store at -80°C to avoid repeated freeze-thaw cycles.

    • Prepare working dilutions of the COX cofactor and arachidonic acid substrate immediately before use.

    • Prepare a serial dilution of the test compound and the positive control (Celecoxib) in COX Assay Buffer.

  • Assay Setup:

    • In a 96-well black microplate, set up wells for the background, 100% initial activity (no inhibitor), and various concentrations of the test inhibitor and positive control.

    • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and diluted COX Cofactor.

    • Add the Reaction Mix to all wells.

  • Inhibitor Incubation:

    • Add the appropriate dilutions of the test compound and positive control to their respective wells. For the 100% initial activity wells, add assay buffer.

    • Add the diluted COX-2 enzyme to all wells except the background wells.

    • Incubate the plate for 10 minutes at 25°C to allow for the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the diluted arachidonic acid solution to all wells simultaneously using a multi-channel pipette.

    • Immediately begin measuring the fluorescence kinetically in a plate reader at an excitation wavelength of 535 nm and an emission wavelength of 587 nm. Record data every minute for 5-10 minutes.

  • Data Analysis:

    • For each well, plot the fluorescence values against time and determine the reaction rate (slope).

    • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of inhibitor well - Rate of background well) / (Rate of 100% activity well - Rate of background well)] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Discussion and Conclusion

The data presented in this guide highlight the high binding affinity of Celecoxib, Rofecoxib, and Etoricoxib for the COX-2 enzyme. While all three are potent inhibitors, there are variations in their reported IC50 and binding energy values, which can be attributed to different assay conditions and methodologies. The detailed experimental protocol provided offers a standardized approach for researchers to determine the binding affinity of novel compounds, ensuring data reliability and comparability.

Understanding the binding affinity and mechanism of action of selective COX-2 inhibitors is crucial for the development of new anti-inflammatory and analgesic drugs with improved efficacy and safety profiles. The methodologies and comparative data in this guide serve as a valuable resource for researchers in the field of drug discovery and development.

References

  • Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(5), 413–421.
  • Patsnap Synapse. (2024, June 21). What are COX-2 inhibitors and how do they work? Retrieved from [Link][7]

  • Kalgutkar, A. S., Crews, B. C., Rowlinson, S. W., Marnett, A. B., & Marnett, L. J. (2003). Characterization of celecoxib and valdecoxib binding to cyclooxygenase. PubMed. Retrieved from [Link][10]

  • Bionatura Journal. (2025, June 15). COX-2 Selectivity of NSAIDs: Molecular Docking Analysis with AutoDock & Vina. Retrieved from [Link][13]

  • Curtis, S. P., & Ng, J. (2004). Etoricoxib for arthritis and pain management. PMC - NIH. Retrieved from [Link][15]

  • Mooers, B. H. M., & Salsi, E. (2025, January 30). Understanding the selectivity of nonsteroidal anti-inflammatory drugs for cyclooxygenases using quantum crystallography and electrostatic interaction energy. PMC - NIH. Retrieved from [Link]

  • White, W. B. (2003). Cyclooxygenase-2 Inhibitors. Stroke - American Heart Association Journals. Retrieved from [Link]

  • de Oliveira, V. M., & de Alencastro, R. B. (2021). Identification of New Rofecoxib-Based Cyclooxygenase-2 Inhibitors: A Bioinformatics Approach. PMC - NIH. Retrieved from [Link][14]

  • Jorgensen, W. L., & Tirado-Rives, J. (2000, September 16). Analysis of Binding Affinities for Celecoxib Analogues with COX-1 and COX-2 from Combined Docking and Monte Carlo Simulations and Insight into the COX-2/COX-1 Selectivity. Journal of the American Chemical Society. Retrieved from [Link][5]

  • Ghlichloo, I., & Gerriets, V. (2024, February 28). COX Inhibitors. StatPearls - NCBI Bookshelf. Retrieved from [Link][4]

  • LITFL. (2024, July 14). COX II Inhibitors. Retrieved from [Link][6]

  • Riendeau, D., & Percival, M. D. (2015, March 12). Etoricoxib (MK-0663): Preclinical Profile and Comparison with Other Agents That Selectively Inhibit Cyclooxygenase-2. ResearchGate. Retrieved from [Link]

  • de Oliveira, V. M., & de Alencastro, R. B. (2025, October 16). (PDF) Identification of New Rofecoxib-Based Cyclooxygenase-2 Inhibitors: A Bioinformatics Approach. ResearchGate. Retrieved from [Link]

  • IntechOpen. (2017, August 23). Molecular Basis of Binding Interactions of NSAIDs and Computer-Aided Drug Design Approaches in the Pursuit of the Development of Cyclooxygenase-2 (COX-2) Selective Inhibitors. Retrieved from [Link]

  • Wang, J. L., & Limbird, L. E. (2010). Crystal structure of rofecoxib bound to human cyclooxygenase-2. PMC - NIH. Retrieved from [Link][8]

  • Diva-portal.org. (n.d.). Which COX-inhibitor to which patient; an analysis of contemporary evidence including pharmacology and medicinal chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Etoricoxib. Retrieved from [Link]

  • de Cássia, R., & de Campos, C. (2023, November 1). Etoricoxib Coated Tablets: Bioequivalence Assessment between Two Formulations Administered under Fasting Conditions. PMC - NIH. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Asma, A., & Siddiqui, A. A. (2014). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC - NIH. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid. Retrieved from [Link]

  • Diva-portal.org. (n.d.). Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. Retrieved from [Link]

  • G. A. FitzGerald. (2001, August 9). The Coxibs, Selective Inhibitors of Cyclooxygenase-2. Stanford Medicine. Retrieved from [Link][3]

  • FitzGerald, G. A. (2001, August 9). The Coxibs, Selective Inhibitors of Cyclooxygenase-2. Stanford Medicine. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Retrieved from [Link]

  • Google Patents. (n.d.). CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.

Sources

Safety & Regulatory Compliance

Safety

2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid proper disposal procedures

In the landscape of drug development and advanced organic synthesis, specialized building blocks like 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid (CAS 1261913-06-7) present unique logistical and safety challenges. As...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug development and advanced organic synthesis, specialized building blocks like 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid (CAS 1261913-06-7) present unique logistical and safety challenges. As a halogenated, sulfonated aromatic carboxylic acid, its end-of-life management cannot be treated as generic organic waste. Improper disposal risks the generation of highly toxic byproducts, including polychlorinated dibenzo-p-dioxins (PCDDs) and corrosive acid gases.

This guide provides a comprehensive, field-proven operational framework for the safe handling, spill mitigation, and compliant disposal of this compound, ensuring adherence to stringent environmental and occupational safety standards.

Physicochemical & Waste Characterization Profile

To design a self-validating disposal protocol, we must first understand the molecular characteristics that dictate the compound's behavior during degradation. All quantitative data relevant to its environmental and safety profiling is summarized below.

PropertyValueDisposal & Operational Implication
Chemical Name 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acidMust be managed under a formal 1 as mandated by the OSHA Laboratory Standard[1].
Molecular Formula C₁₄H₁₁ClO₄SThe presence of both Chlorine (Cl) and Sulfur (S) dictates strict incineration parameters to prevent toxic emissions.
Molecular Weight 310.75 g/mol Used to calculate stoichiometric neutralizing agents if chemical degradation is required prior to disposal.
Halogen Content ~11.4% by massClassifies the material strictly as "Halogenated Organic Waste," restricting it from standard land disposal[2].
Sulfur Content ~10.3% by massGenerates sulfur oxides (SOx) upon combustion; requires downstream alkaline scrubbing[3].
Physical State Solid (Powder/Crystalline)High risk of aerosolization during spills; requires wet-wiping or HEPA-filtered vacuuming during cleanup.

Operational Protocol 1: Immediate Spill Response & Decontamination

When a spill occurs, the primary operational goal is to prevent inhalation of the aerosolized powder and avoid cross-contamination with incompatible chemicals. This protocol is designed as a self-validating system, ensuring that the area is definitively neutralized before normal operations resume.

Step 1: Isolation and PPE Donning

  • Action: Immediately isolate the spill area. Personnel must don appropriate PPE: nitrile gloves, safety goggles, and an N95 or P100 particulate respirator.

  • Mechanistic Rationale: 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid is a fine organic acid powder. Airborne particulates can cause severe irritation to the respiratory tract and mucous membranes.

Step 2: Dust Suppression and Collection

  • Action: Do not dry sweep. Lightly mist the spilled powder with a compatible, non-reactive solvent (e.g., water with a mild surfactant, or a high-flashpoint solvent like isopropanol) to suppress dust. Use a non-sparking scoop to transfer the dampened material into a high-density polyethylene (HDPE) waste container.

  • Mechanistic Rationale: Dry sweeping imparts kinetic energy that aerosolizes fine powders, drastically increasing the inhalation hazard and spreading contamination across laboratory surfaces.

Step 3: Surface Neutralization

  • Action: Wash the affected surface with a dilute alkaline solution (e.g., 5% sodium bicarbonate).

  • Mechanistic Rationale: The carboxylic acid moiety (-COOH) is mildly acidic. The sodium bicarbonate reacts with residual acid to form a water-soluble sodium salt, ensuring complete removal of the compound from the benchtop.

Step 4: System Validation (pH Testing)

  • Action: Wipe the surface with a damp paper towel and test the moisture with a pH indicator strip. The process is complete only when the pH reads neutral (pH 6.5 - 7.5). If acidic, repeat Step 3.

  • Mechanistic Rationale: This step removes human error by providing objective, quantitative proof that the chemical hazard has been neutralized and removed.

Operational Protocol 2: Waste Segregation & Disposal Strategy

The disposal of halogenated organic compounds is heavily regulated under the EPA's Resource Conservation and Recovery Act (RCRA). Mixing this compound with non-halogenated waste can compromise incinerator integrity and lead to severe environmental contamination.

Step 1: Strict Waste Segregation

  • Action: Place all collected powder, contaminated PPE, and solvent solutions containing this compound into a dedicated waste stream labeled explicitly as "Halogenated Organic Waste - Contains Cl and S."

  • Mechanistic Rationale: According to the4, segregating halogenated from non-halogenated waste is critical[4]. If halogenated waste is mixed into a non-halogenated stream, the entire bulk container must be reclassified, exponentially increasing disposal costs and logistical burden.

Step 2: Primary Containment Selection

  • Action: Store the waste in chemically compatible containers, such as HDPE or PTFE-lined glass bottles. Avoid metal containers.

  • Mechanistic Rationale: Over time, trace moisture can react with the halogenated compound to form micro-amounts of hydrochloric acid (HCl), which will rapidly corrode metal drums, leading to secondary leaks.

Step 3: High-Temperature Incineration (>1000°C)

  • Action: Coordinate with a certified hazardous waste vendor to ensure the material is routed to a rotary kiln or liquid injection incinerator capable of sustaining temperatures above 1000°C with a residence time of at least 2 seconds.

  • Mechanistic Rationale: Incomplete combustion of chlorinated aromatic rings at lower temperatures (400–700°C) provides the exact thermodynamic conditions required to synthesize5, which are notorious, highly persistent environmental toxins[5].

Step 4: Exhaust Scrubbing Validation

  • Action: Verify that the disposal facility utilizes alkaline wet scrubbing (e.g., sodium hydroxide spray) in their exhaust stacks.

  • Mechanistic Rationale: The combustion of the chlorine atom and the methylsulfonyl group yields HCl and SOx gases. The 3 that utilize caustic scrubbing to neutralize these acid gases into harmless salts (NaCl and Na₂SO₄) before atmospheric release[3].

Disposal Workflow Visualization

The following decision matrix illustrates the logical pathways for handling and disposing of 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid based on its physical state at the time of disposal.

G Start Waste Generation: 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid Decision1 Physical State? Start->Decision1 Solid Solid Powder / Crystals Decision1->Solid Liquid Dissolved in Solvent Decision1->Liquid Segregate Segregate as: Halogenated Organic Waste Solid->Segregate Decision2 Solvent Type? Liquid->Decision2 Halogenated Halogenated Solvent (e.g., DCM, Chloroform) Decision2->Halogenated NonHalogenated Non-Halogenated Solvent (e.g., DMSO, MeOH) Decision2->NonHalogenated Halogenated->Segregate Warning DO NOT MIX with Non-Halogenated Waste NonHalogenated->Warning Incineration Hazardous Waste Incinerator (>1000°C to prevent PCDD/PCDF) Segregate->Incineration Warning->Segregate Reclassify entire mixture as Halogenated Scrubber Alkaline Scrubber (Neutralizes HCl & SOx) Incineration->Scrubber Disposal Ash to RCRA Subtitle C Landfill Scrubber->Disposal

Figure 1: Decision matrix and disposal workflow for 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid.

References

  • OSHA FACTSHEET: LABORATORY SAFETY OSHA LAB STANDARD . Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Management of Waste - Prudent Practices in the Laboratory . National Center for Biotechnology Information (NCBI), National Institutes of Health (NIH). Available at:[Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . Electronic Code of Federal Regulations (eCFR). Available at: [Link]

  • Perspective on halogenated organic compounds . PubMed Central (PMC), National Institutes of Health (NIH). Available at: [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency (EPA). Available at: [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Chloro-4-(3-methylsulfonylphenyl)benzoic Acid

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides an in-depth, pr...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when working with 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid. The principles and protocols outlined herein are designed to foster a culture of safety and to provide a self-validating system for risk mitigation in the laboratory.

Understanding the Hazard Profile

Key Identified Hazards:

  • Serious Eye Damage/Irritation: This is a primary concern. The chemical is classified as causing serious eye damage.[2][3][4] Direct contact with the eyes can lead to severe and potentially irreversible damage.

  • Skin Irritation: The compound is a known skin irritant, causing redness, itching, and inflammation upon contact.[1][5]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[1]

  • Harmful if Swallowed: The substance is classified as harmful if ingested.[1]

Given its classification as a chlorinated aromatic carboxylic acid, it is prudent to handle this compound with the appropriate level of caution, assuming it may share toxicological properties with similar compounds.[6][7]

Core Principles of PPE Selection

The selection of PPE is not a one-size-fits-all approach. It is dictated by a dynamic risk assessment that considers the quantity of the substance being handled, the nature of the procedure, and the potential for exposure. The hierarchy of controls dictates that engineering controls (e.g., fume hoods) and administrative controls should be the primary means of protection, with PPE serving as the final and crucial barrier.

Essential Personal Protective Equipment

The following table summarizes the recommended PPE for handling 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid in a laboratory setting.

Body Part Required PPE Specifications and Rationale
Eyes/Face Chemical splash goggles and a face shieldGoggles: Must be tightly fitting with indirect ventilation to protect against splashes and dust.[2][7] Face Shield: Required when handling larger quantities or when there is a significant risk of splashing, to protect the entire face.[1][7]
Hands Chemical-resistant gloves (Nitrile or Neoprene)Nitrile gloves: Offer good protection against a wide range of chemicals, including many acids and solvents, and provide excellent dexterity.[8][9] Double gloving: Recommended for extended procedures or when handling larger quantities to provide an additional layer of protection.
Body Laboratory coatA standard lab coat is the minimum requirement to protect against incidental contact.
Respiratory NIOSH-approved respiratorWhen to use: Required when working with fine powders outside of a certified chemical fume hood, or if there is a potential for aerosol generation. A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced.[2][10]

Procedural Guidance: Donning and Doffing PPE

The effectiveness of PPE is contingent upon its correct application and removal. The following step-by-step protocols are designed to minimize the risk of contamination.

Donning (Putting On) PPE Workflow
  • Hand Hygiene: Begin by washing and drying your hands thoroughly.

  • Lab Coat: Put on a clean, properly fitting laboratory coat, ensuring it is fully buttoned.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if the procedure warrants it.

  • Gloves: Don the first pair of gloves, ensuring they extend over the cuffs of the lab coat. If double-gloving, put on the second pair over the first.

Doffing (Taking Off) PPE Workflow
  • Gloves: Remove the outer pair of gloves first (if double-gloving) by peeling them off from the cuff, turning them inside out. Then, remove the inner pair using the same technique.

  • Face Shield and Goggles: Remove the face shield, followed by the goggles, handling them by the sides.

  • Lab Coat: Unbutton the lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.

  • Respirator (if used): Remove the respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Operational and Disposal Plans

Handling:

  • Always handle 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid in a well-ventilated area, preferably within a certified chemical fume hood.[1][10]

  • Avoid the formation of dust and aerosols.[1][10]

  • Use non-sparking tools and prevent electrostatic discharge.[2]

Spill Management:

  • In the event of a spill, evacuate the area and ensure adequate ventilation.[1]

  • Wear the appropriate PPE, including respiratory protection, before attempting to clean up the spill.

  • For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.[1][11]

Disposal:

  • Dispose of unused product and contaminated materials (including gloves, lab coats, and spill cleanup materials) as hazardous chemical waste in accordance with local, state, and federal regulations.[3][10] Do not pour down the drain.[1][11]

  • Contaminated packaging should be disposed of in the same manner as the unused product.[1]

First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][4]

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, consult a physician.[1][2]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][2]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[1][2]

Diagrams

PPE Selection Workflow

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_final Final Action Start Start: Handling 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid CheckQuantity Small (<1g) or Large (>1g) Quantity? Start->CheckQuantity BasePPE Standard PPE: - Lab Coat - Nitrile Gloves - Safety Goggles CheckQuantity->BasePPE Small AddFaceShield Add Face Shield CheckQuantity->AddFaceShield CheckProcedure Procedure with Dust/Aerosol Risk? AddRespirator Add Respirator CheckProcedure->AddRespirator Yes Proceed Proceed with Caution CheckProcedure->Proceed No BasePPE->CheckProcedure AddFaceShield->BasePPE AddRespirator->Proceed

Caption: Decision workflow for selecting appropriate PPE.

References

  • The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated. [Link]

  • Section 6C: Protective Equipment - Environmental Health and Safety - Princeton University. [Link]

  • 2-Chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid Safety Data Sheet - Angene Chemical. [Link]

  • Personal Protective Equipment | US EPA. [Link]

  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. [Link]

  • Safety equipment, PPE, for handling acids - Quicktest. [Link]

  • 103460 - 2-Chloro-4-methylsulfonylbenzoic acid - Safety Data Sheet. [Link]

  • Personal Protective Equipment: Hands - San José State University. [Link]

Sources

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